Product packaging for Einecs 272-467-0(Cat. No.:CAS No. 68845-40-9)

Einecs 272-467-0

Cat. No.: B15192742
CAS No.: 68845-40-9
M. Wt: 667.0 g/mol
InChI Key: XCVGXGJOZKKNCH-XXAVUKJNSA-N
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Description

Einecs 272-467-0 is a useful research compound. Its molecular formula is C35H75N2O7P and its molecular weight is 667.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H75N2O7P B15192742 Einecs 272-467-0 CAS No. 68845-40-9

Properties

CAS No.

68845-40-9

Molecular Formula

C35H75N2O7P

Molecular Weight

667.0 g/mol

IUPAC Name

(Z)-N-(2-aminoethyl)-N-(2-hydroxyethyl)octadec-9-enamide;phosphoric acid;tridecan-1-ol

InChI

InChI=1S/C22H44N2O2.C13H28O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25;1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-5(2,3)4/h9-10,25H,2-8,11-21,23H2,1H3;14H,2-13H2,1H3;(H3,1,2,3,4)/b10-9-;;

InChI Key

XCVGXGJOZKKNCH-XXAVUKJNSA-N

Isomeric SMILES

CCCCCCCCCCCCCO.CCCCCCCC/C=C\CCCCCCCC(=O)N(CCN)CCO.OP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCO.CCCCCCCCC=CCCCCCCCC(=O)N(CCN)CCO.OP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis,cis-Dimethyl Muconate from Muconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis,cis-dimethyl muconate from cis,cis-muconic acid. A critical challenge in this synthesis is the propensity of the cis,cis isomer to rearrange to the more thermodynamically stable cis,trans and trans,trans isomers under typical esterification conditions. This document details methodologies aimed at preserving the desired cis,cis stereochemistry, which is crucial for various applications, including its use as a monomer in polymer synthesis and as a building block in the development of novel therapeutics.

Introduction

cis,cis-Muconic acid is a bio-based platform chemical that can be produced from renewable resources through fermentation. Its dicarboxylic acid functionality and conjugated double bond system make it a versatile starting material for the synthesis of a range of valuable chemicals. The corresponding dimethyl ester, cis,cis-dimethyl muconate, retains this functionality and is a key intermediate for further chemical transformations. However, the facile isomerization of the cis,cis isomer under acidic or thermal conditions necessitates careful selection of the esterification method to maintain stereochemical purity.

This guide explores different synthetic strategies, from traditional acid-catalyzed esterification to milder methods that minimize isomerization. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the most appropriate method for their specific needs.

Synthesis Methodologies

The synthesis of cis,cis-dimethyl muconate from cis,cis-muconic acid can be approached through several methods, each with distinct advantages and disadvantages regarding yield, stereochemical purity, and experimental complexity.

Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. While straightforward, this method often requires elevated temperatures to drive the reaction to completion, which can lead to significant isomerization of the cis,cis-muconic acid to a mixture of cis,cis, cis,trans, and trans,trans isomers.[1]

Methylation with Dimethyl Sulfate

A milder approach that avoids the use of strong acids and high temperatures is methylation with dimethyl sulfate in the presence of a base. This method proceeds via the deprotonation of the carboxylic acid to form the carboxylate, which then acts as a nucleophile to attack the dimethyl sulfate. This reaction is typically carried out at or below room temperature, which helps to preserve the cis,cis stereochemistry. A specific protocol using this method has been reported to yield pure cis,cis-dimethyl muconate.[2]

Methylation with Diazomethane

Diazomethane is a highly effective methylating agent for carboxylic acids that reacts rapidly at room temperature without the need for a catalyst. The reaction is clean, with nitrogen gas being the only byproduct. This method is ideal for sensitive substrates where isomerization is a concern. However, diazomethane is a toxic and explosive gas, requiring specialized equipment and handling procedures. A safer alternative is the use of (trimethylsilyl)diazomethane.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different methods of synthesizing dimethyl muconate from muconic acid.

ParameterFischer-Speier EsterificationMethylation with Dimethyl SulfateMethylation with Diazomethane
Starting Material cis,cis-Muconic AcidPurified cis,cis-Muconic Acid[2]cis,cis-Muconic Acid
Reagents Methanol, Sulfuric Acid (catalytic)[1]Dimethyl Sulfate, Sodium Hydroxide[2]Diazomethane in ether
Temperature Reflux[1]Room Temperature[2]0 °C to Room Temperature
Reaction Time 18 hours[1]6 hours[2]~1-2 hours
Yield 90% (mixture of isomers)[1]52% (pure cis,cis isomer)[2]High (expected)
Product Purity Mixture of cis,cis and cis,trans isomers[1]Pure cis,cis isomer[2]High purity cis,cis isomer (expected)
Key Advantages Simple, common reagentsPreserves cis,cis stereochemistryMild conditions, high yield, clean reaction
Key Disadvantages Leads to isomerizationUse of toxic dimethyl sulfateDiazomethane is toxic and explosive

Experimental Protocols

Protocol 1: Synthesis of cis,cis-Dimethyl Muconate using Dimethyl Sulfate

This protocol is based on the method described in US Patent 8,426,639 B2.[2]

Materials:

  • Purified cis,cis-muconic acid (10.0 g, 70.4 mmol)

  • 5.0 M Sodium hydroxide (NaOH) solution (42.2 mL, 211 mmol)

  • Dimethyl sulfate (18.4 mL, 194 mmol)

  • Ethyl acetate

  • 1 M Sodium hydroxide solution

  • Saturated sodium chloride (brine) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the purified cis,cis-muconic acid in the 5.0 M aqueous sodium hydroxide solution in a suitable reaction vessel.

  • After 15 minutes of stirring at room temperature, add the dimethyl sulfate to the mixture.

  • Stir the reaction mixture rapidly at room temperature for 6 hours.

  • Transfer the mixture to a separatory funnel and add ethyl acetate. Shake until all solid material has dissolved.

  • Separate the organic phase.

  • Wash the organic phase three times with 1 M aqueous NaOH solution.

  • Wash the organic phase once with saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent from the filtrate by rotary evaporation to yield an off-white crystalline solid.

  • The product is identified as pure cis,cis-dimethyl muconate.

Expected Yield: 6.2 g (36.4 mmol, 52%)[2]

Protocol 2: Synthesis of cis,cis-Dimethyl Muconate using Diazomethane (Adapted from General Procedures)

WARNING: Diazomethane is a highly toxic and explosive substance. This procedure should only be carried out by trained personnel in a well-ventilated fume hood, using appropriate safety precautions and specialized glassware.

Materials:

  • cis,cis-Muconic acid

  • Ethereal solution of diazomethane (concentration to be determined)

  • Diethyl ether

Procedure:

  • Dissolve a known quantity of cis,cis-muconic acid in a minimal amount of a suitable solvent (e.g., a mixture of diethyl ether and a small amount of methanol to aid solubility) in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane dropwise to the stirred solution of muconic acid. The addition should be continued until a faint yellow color persists, indicating a slight excess of diazomethane, and gas evolution (N₂) ceases.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

  • Carefully quench any remaining diazomethane by the dropwise addition of a small amount of acetic acid until the yellow color disappears.

  • Remove the solvent by rotary evaporation to obtain the crude cis,cis-dimethyl muconate.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Reaction Pathway

Reaction_Pathway MA cis,cis-Muconic Acid DMM cis,cis-Dimethyl Muconate MA->DMM Esterification DMM_iso Isomerization Products (cis,trans- and trans,trans-) MA->DMM_iso Fischer Esterification DMM->DMM_iso Isomerization (Acid/Heat) R1 Dimethyl Sulfate / NaOH R2 Diazomethane (CH2N2) R3 Methanol / H+

Caption: Reaction pathway for the synthesis of cis,cis-dimethyl muconate.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve cis,cis-Muconic Acid start->dissolve reaction Add Esterification Reagent (e.g., Dimethyl Sulfate or Diazomethane) dissolve->reaction stir Stir at Controlled Temperature reaction->stir workup Aqueous Workup / Quenching stir->workup extract Solvent Extraction workup->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate purify Purification (e.g., Recrystallization) evaporate->purify end Pure cis,cis-Dimethyl Muconate purify->end

Caption: General experimental workflow for the synthesis of cis,cis-dimethyl muconate.

References

In-Depth Technical Guide: Biological Activity of Butyloxycarbonyl-Cholecystokinin (31-33) Amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Butyloxycarbonyl-cholecystokinin (31-33) amide, a C-terminal tripeptide fragment of cholecystokinin. This document details its interaction with cholecystokinin receptors, summarizes quantitative data on its bioactivity, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways.

Introduction to Butyloxycarbonyl-Cholecystokinin (31-33) Amide

Butyloxycarbonyl-cholecystokinin (31-33) amide, chemically known as Boc-Trp-Met-Asp-NH₂, is a protected synthetic fragment corresponding to the C-terminal tripeptide of cholecystokinin (CCK). The native hormone CCK is a crucial peptide in the gastrointestinal system and the central nervous system, regulating processes such as digestion, satiety, and anxiety. The C-terminal region of CCK is essential for its biological activity and receptor recognition. The addition of a tert-butyloxycarbonyl (Boc) group at the N-terminus protects the peptide from enzymatic degradation by aminopeptidases, enhancing its stability for in vitro and in vivo studies. C-terminal fragments of CCK, such as Boc-CCK(31-33) amide, are valuable tools for investigating the structure-activity relationships of CCK receptor ligands.

Biological Activity and Receptor Interaction

The biological effects of CCK are mediated by two G protein-coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the cholecystokinin-2 receptor (CCK2R, formerly CCK-B).

Boc-CCK(31-33) amide and related short C-terminal fragments primarily act as competitive antagonists of CCK receptors. The removal of the C-terminal phenylalanine residue (Phe-33) from the full agonist sequence is known to induce antagonist properties. These fragments can bind to the receptor but fail to induce the conformational change necessary for signal transduction, thereby blocking the action of endogenous agonists like CCK-8.

Quantitative Data Presentation

The following table summarizes the available quantitative data for the closely related antagonist, Boc-Trp-Orn(Z)-Asp-NH₂, which serves as a proxy for the biological activity of Boc-Trp-Met-Asp-NH₂.

CompoundAssayReceptor/TissueValueReference
Boc-Trp-Orn(Z)-Asp-NH₂ Radioligand Binding InhibitionGuinea Pig Pancreatic MembranesKᵢ = 2.0 ± 0.2 x 10⁻⁷ M[1]
Amylase Secretion InhibitionGuinea Pig Pancreatic AcinipA₂ = 6.63[1]

Definitions:

  • Kᵢ (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

  • pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways

CCK receptors, as GPCRs, initiate intracellular signaling cascades upon activation by an agonist. As an antagonist, Boc-CCK(31-33) amide blocks these pathways. The primary pathway for the CCK1 receptor involves coupling to Gq/11 proteins.

Diagram: CCK1R Agonist-Induced Signaling Pathway

CCK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK1R CCK1 Receptor Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist CCK Agonist (e.g., CCK-8) Agonist->CCK1R Binds & Activates Antagonist Boc-CCK(31-33) Amide (Antagonist) Antagonist->CCK1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Store IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Amylase Secretion) PKC->Response Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Releases Ca²⁺ Ca_cyto->PKC Activates Ca_cyto->Response Binding_Assay_Workflow prep 1. Prepare Membranes (from cells/tissue expressing CCK receptors) incubation 2. Incubate Membranes + Radioligand + Competitor prep->incubation separation 3. Separate Bound/Free Ligand (Rapid Filtration) incubation->separation counting 4. Quantify Radioactivity (Scintillation Counting) separation->counting analysis 5. Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis

References

An In-depth Technical Guide to cis,cis-Dimethyl Muconate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of cis,cis-dimethyl muconate, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications, particularly for researchers, scientists, and professionals in drug development.

Core Properties of cis,cis-Dimethyl Muconate

cis,cis-Dimethyl muconate, with the IUPAC name dimethyl (2Z,4Z)-hexa-2,4-dienedioate, is a diester derivative of cis,cis-muconic acid.[1] It is a key intermediate in the chemical industry, particularly as a monomer for specialty polymers and a precursor for various value-added chemicals.[2][3]

Physical Properties
PropertyValueSource
Molecular Formula C₈H₁₀O₄[1]
Molecular Weight 170.16 g/mol [1]
CAS Number 692-91-1[1]
Appearance Not specified, but likely a solid at room temperature given its melting point.
Melting Point 73.5 °C
Boiling Point Not readily available. Synthesis often involves refluxing in methanol (b.p. 64.7 °C), suggesting a higher boiling point.
Solubility Soluble in organic solvents such as methanol and ethyl acetate. Quantitative data is not widely available.[2]
Spectral Data

The structural confirmation of cis,cis-dimethyl muconate can be achieved through various spectroscopic techniques. PubChem lists the availability of 13C NMR, GC-MS, and IR spectra for this compound.[1]

Chemical Properties and Reactivity

The chemical behavior of cis,cis-dimethyl muconate is largely dictated by its conjugated diene system and the two ester functional groups.

Isomerization

A key chemical property of cis,cis-dimethyl muconate is its propensity to isomerize to the more thermodynamically stable cis,trans and trans,trans isomers. This isomerization can be catalyzed by iodine or can occur under acidic conditions, often accelerated by heat.[2] The conversion to the trans,trans isomer is particularly significant as this isomer is preferred for polymerization and Diels-Alder reactions.[2]

Diels-Alder Reactions

As a conjugated diene, cis,cis-dimethyl muconate can participate in Diels-Alder cycloaddition reactions with various dienophiles. This reactivity opens avenues for the synthesis of complex cyclic molecules, which are valuable scaffolds in medicinal chemistry and materials science.

Experimental Protocols

Synthesis of cis,cis-Dimethyl Muconate

cis,cis-Dimethyl muconate is typically synthesized by the esterification of cis,cis-muconic acid. Two common methods are detailed below.

Method 1: Using Dimethyl Sulfate and Sodium Hydroxide

This method involves the reaction of cis,cis-muconic acid with dimethyl sulfate in the presence of a base.

  • Materials: cis,cis-muconic acid, sodium hydroxide (NaOH), dimethyl sulfate ((CH₃)₂SO₄), water.

  • Procedure:

    • Suspend purified cis,cis-muconic acid in an aqueous solution of sodium hydroxide.

    • Add dimethyl sulfate to the suspension at room temperature.

    • Stir the mixture vigorously for several hours.

    • The product, cis,cis-dimethyl muconate, can then be isolated and purified.

Method 2: Acid-Catalyzed Esterification in Methanol

This is a classic Fischer esterification method.

  • Materials: cis,cis-muconic acid, methanol (CH₃OH), concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • Suspend cis,cis-muconic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours.

    • After cooling, the cis,cis-dimethyl muconate can be isolated by extraction and purified, for example, by recrystallization.

Purification

Recrystallization is a common method for purifying solid organic compounds like cis,cis-dimethyl muconate.

  • General Procedure:

    • Dissolve the crude cis,cis-dimethyl muconate in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water).

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of cis,cis-dimethyl muconate. The spectra will show characteristic signals for the vinyl protons and the methyl ester protons.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorption peaks would be expected for the C=O of the ester groups and the C=C of the conjugated diene.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separating the compound from a mixture and for confirming its molecular weight and fragmentation pattern.

Applications in Research and Drug Development

cis,cis-Muconic acid and its derivatives, including cis,cis-dimethyl muconate, are considered valuable platform chemicals.[4] Their potential in drug development stems from their role as versatile building blocks for the synthesis of more complex molecules.

The conjugated diene system allows for participation in various cycloaddition reactions, leading to the formation of cyclic structures that are prevalent in many pharmaceutical compounds. Furthermore, the ester groups can be hydrolyzed back to carboxylic acids or converted to other functional groups, providing handles for further chemical modification.

While direct applications of cis,cis-dimethyl muconate in pharmaceuticals are not extensively documented, its precursor, cis,cis-muconic acid, is a product of microbial fermentation and is seen as a renewable feedstock for the chemical industry, which has implications for the sustainable production of pharmaceuticals.[4]

Visualizing Synthesis and Isomerization

The following diagram, generated using the DOT language, illustrates the synthesis of cis,cis-dimethyl muconate from its acid precursor and its subsequent isomerization pathways.

G Synthesis and Isomerization of Dimethyl Muconate Isomers ccMA cis,cis-Muconic Acid Esterification Esterification (e.g., CH₃OH, H⁺) ccMA->Esterification ccDMM cis,cis-Dimethyl Muconate Esterification->ccDMM Isomerization_Iodine Isomerization (Iodine catalyst) ccDMM->Isomerization_Iodine Isomerization_AcidHeat Isomerization (Acid, Heat) ccDMM->Isomerization_AcidHeat ctDMM cis,trans-Dimethyl Muconate Isomerization_Iodine->ctDMM ttDMM trans,trans-Dimethyl Muconate Isomerization_Iodine->ttDMM Isomerization_AcidHeat->ctDMM Isomerization_AcidHeat->ttDMM ctDMM->Isomerization_Iodine ctDMM->Isomerization_AcidHeat

Caption: Synthesis of cis,cis-dimethyl muconate and its isomerization pathways.

References

An In-Depth Technical Guide to the Mechanism of Action of Butyloxycarbonyl-cholecystokinin (31-33) amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Butyloxycarbonyl-cholecystokinin (31-33) amide, a significant research tool in the study of cholecystokinin (CCK) receptors. This document details its receptor binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization.

Introduction

Butyloxycarbonyl-cholecystokinin (31-33) amide, commonly referred to as Boc-CCK-4, is a chemically modified C-terminal tetrapeptide fragment of cholecystokinin. Its structure is Boc-Trp-Met-Asp-Phe-NH2. This modification, the addition of a butyloxycarbonyl (Boc) group to the N-terminus, enhances its stability and modulates its receptor binding characteristics. Boc-CCK-4 serves as a selective agonist for the cholecystokinin-B (CCK-B) receptor, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor subtype.

Receptor Binding and Selectivity

Boc-CCK-4 exhibits a distinct binding profile for the two main cholecystokinin receptor subtypes, CCK-A and CCK-B. It demonstrates a significant preference for the CCK-B receptor.

Data Presentation: Receptor Binding Affinity

CompoundReceptor SubtypeTissue/Cell LineRadioligandParameterValueSelectivity (CCK-A/CCK-B)
Boc-CCK-4CCK-BNot SpecifiedNot Specified--70-fold for CCK-B[1]
Boc-CCK-4CCK-BNCI-H345 cellsNot SpecifiedEC50 (Calcium Mobilization)6.8 ± 0.5 µM-

Mechanism of Action: Signaling Pathways

Upon binding to the CCK-B receptor, a G-protein coupled receptor (GPCR), Boc-CCK-4 initiates a cascade of intracellular signaling events. The CCK-B receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.

Signaling Pathway Diagram

CCK_B_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Boc_CCK_4 Boc-CCK-4 CCK_B_Receptor CCK-B Receptor Boc_CCK_4->CCK_B_Receptor Binds G_Protein Gq Protein (α, β, γ) CCK_B_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i ER->Ca2_cyto Ca²⁺ Release Ca2_ER Ca2_cyto->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Target Proteins Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare membranes from cells/tissues expressing CCK-A or CCK-B receptors Incubate Incubate membranes, radioligand, and varying concentrations of Boc-CCK-4 to reach equilibrium Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., ¹²⁵I-CCK-8) and serial dilutions of Boc-CCK-4 Radioligand_Prep->Incubate Filtration Separate bound from free radioligand by rapid filtration Incubate->Filtration Wash Wash filters to remove non-specific binding Filtration->Wash Scintillation Measure radioactivity of bound ligand using a scintillation counter Wash->Scintillation IC50_Curve Plot % inhibition vs. Boc-CCK-4 concentration to determine IC50 Scintillation->IC50_Curve Ki_Calc Calculate Ki using the Cheng-Prusoff equation IC50_Curve->Ki_Calc

References

cis,cis-Dimethyl Muconate: A Versatile Platform Chemical from Biomass

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis,cis-Dimethyl muconate (ccDM) is a promising bio-based platform chemical derived from lignocellulosic biomass. Its conjugated double bond system and terminal ester functionalities make it a versatile precursor for a range of value-added chemicals, including polymers and potentially pharmaceutical intermediates. This technical guide provides a comprehensive overview of the production of ccDM from biomass, detailing the microbial synthesis of its precursor, cis,cis-muconic acid (ccMA), and subsequent chemical esterification. This document includes quantitative data on production metrics, detailed experimental protocols, and visualizations of the key pathways involved.

Introduction

The transition to a bio-based economy necessitates the development of sustainable routes to platform chemicals traditionally derived from petrochemical sources. cis,cis-Muconic acid (ccMA), a C6 dicarboxylic acid, has emerged as a key target in this endeavor.[1] It can be produced microbially from renewable feedstocks such as glucose and lignin-derived aromatic compounds.[2] Subsequent esterification of ccMA yields cis,cis-dimethyl muconate (ccDM), a more volatile and soluble derivative suitable for a variety of chemical transformations. This guide focuses on the production of ccDM from biomass, providing a technical resource for researchers in the fields of metabolic engineering, synthetic chemistry, and drug development.

Microbial Production of cis,cis-Muconic Acid from Biomass

The cornerstone of bio-based ccDM production is the efficient microbial synthesis of ccMA. Two primary pathways have been engineered in various microbial hosts: the shikimate pathway for the conversion of sugars and catabolic pathways for the valorization of lignin-derived aromatics.

Production from Sugars via the Shikimate Pathway

The shikimate pathway is a native metabolic route in many microorganisms for the biosynthesis of aromatic amino acids. By redirecting carbon flux from key intermediates, this pathway can be engineered to produce ccMA. The general pathway involves the conversion of glucose to 3-dehydroshikimate (3-DHS), which is then funneled through a series of enzymatic steps to ccMA.

The key enzymatic steps introduced into microbial hosts for ccMA production from glucose are:

  • 3-dehydroshikimate dehydratase (AroZ): Converts 3-DHS to protocatechuic acid (PCA).

  • Protocatechuate decarboxylase (AroY): Converts PCA to catechol.

  • Catechol 1,2-dioxygenase (CatA): Cleaves the aromatic ring of catechol to form cis,cis-muconic acid.

G

Production from Lignin-Derived Aromatics

Lignin, a complex aromatic polymer, is an abundant and underutilized component of biomass. Depolymerization of lignin releases a heterogeneous mixture of aromatic monomers, such as ferulate, p-coumarate, and vanillate, which can be biologically funneled into central aromatic intermediates like PCA and catechol, and subsequently converted to ccMA. This approach, often termed "lignin valorization," offers a route to value-added chemicals from a waste stream of the pulp and paper industry.

G

Quantitative Data on Microbial cis,cis-Muconic Acid Production

A variety of microorganisms have been engineered for ccMA production. The following tables summarize key quantitative data from selected studies.

Table 1: Microbial Production of cis,cis-Muconic Acid from Sugars

MicroorganismFeedstockTiter (g/L)Yield (g/g or C-mol/C-mol)Productivity (g/L/h)Reference
Escherichia coliGlucose36.8--[3]
Escherichia coliGlucose59.2--[3]
Pseudomonas putida KT2440Glucose, Xylose33.70.46 mol/mol0.18[4]
Pseudomonas putida KT2440Glucose, Xylose, CSL47.20.50 C-mol/C-mol0.49[5]
Saccharomyces cerevisiaeGlucose20.866.2 mg/g0.139[6]
Saccharomyces cerevisiaeGlucose22.576.7 mg/g0.19[2]
Saccharomyces cerevisiaeGlucose9.3-0.100[7]
Corynebacterium glutamicumGlucose88.20.30 mol/mol-[8]

Table 2: Microbial Production of cis,cis-Muconic Acid from Lignin-Derived Aromatics

MicroorganismFeedstockTiter (g/L)Molar Yield (%)Productivity (g/L/h)Reference
Pseudomonas putida KT2440p-Coumarate>15--[1]
Corynebacterium glutamicumCatechol85-2.4[9]
Corynebacterium glutamicumSoftwood Lignin Hydrolysate1.8--[9]
Acinetobacter baylyi ADP1Ferulate, p-Coumarate-83%-[10]
Pseudomonas putida B6-2Biphenyl-95.3%-[11]
Pseudomonas putida B6-2Naphthalene-100%-[11]
Escherichia coliFerulic Acid1.4>95% conversion-[12]

Chemical Synthesis of cis,cis-Dimethyl Muconate

cis,cis-Muconic acid produced via fermentation can be converted to its dimethyl ester through chemical esterification. This conversion is typically achieved via Fischer esterification, though care must be taken to minimize isomerization to the more thermodynamically stable trans,trans isomer.

G

Experimental Protocols

Microbial Production and Purification of cis,cis-Muconic Acid

This protocol is a generalized procedure based on fed-batch fermentation of engineered Pseudomonas putida.

4.1.1. Inoculum Preparation

  • Prepare a seed culture by inoculating a single colony of the engineered P. putida strain into a flask containing a suitable minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., 10 g/L glucose) and appropriate antibiotics.

  • Incubate the culture at 30°C with shaking (e.g., 200 rpm) overnight or until a desired optical density is reached.

4.1.2. Fed-Batch Fermentation

  • Sterilize the bioreactor containing the initial batch medium. The medium composition should be optimized for the specific strain and process.

  • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

  • Control the fermentation parameters: maintain the temperature at 30°C, pH at 7.0 (controlled with addition of a base, e.g., NH4OH), and dissolved oxygen above 20% by adjusting agitation and aeration rates.

  • Initiate the feeding of a concentrated solution of the carbon source (e.g., a mixture of glucose and xylose) and other necessary nutrients once the initial carbon source is depleted. The feed rate should be controlled to maintain a low substrate concentration in the bioreactor to avoid overflow metabolism.

  • Continue the fed-batch cultivation for the desired duration, monitoring cell growth (OD600) and ccMA concentration by HPLC.

4.1.3. Purification of cis,cis-Muconic Acid

  • Harvest the fermentation broth and remove the microbial cells by centrifugation or microfiltration.

  • Treat the cell-free supernatant with activated carbon to remove colored impurities.[5]

  • Acidify the clarified broth to a pH of approximately 2.0 using a strong acid (e.g., H2SO4) to precipitate the ccMA.[5]

  • Cool the acidified broth to enhance precipitation (e.g., 4°C).

  • Collect the precipitated ccMA crystals by filtration.

  • Wash the crystals with cold, acidified water and dry under vacuum.

Synthesis and Purification of cis,cis-Dimethyl Muconate

This protocol describes the Fischer esterification of ccMA.

4.2.1. Esterification Reaction

  • Suspend cis,cis-muconic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for a specified period (e.g., 18 hours), monitoring the reaction progress by TLC or GC-MS.[13]

  • After the reaction is complete, cool the mixture to room temperature.

4.2.2. Purification of cis,cis-Dimethyl Muconate

  • Concentrate the reaction mixture under reduced pressure to remove the excess methanol.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude cis,cis-dimethyl muconate.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Applications of cis,cis-Dimethyl Muconate

Platform Chemical for Polymer Synthesis

The primary application of ccDM is as a monomer for the synthesis of novel polymers. Its conjugated diene system allows for various polymerization reactions, including radical polymerization and Diels-Alder reactions. The resulting polymers have potential applications as bio-based alternatives to petroleum-derived plastics and resins. The presence of double bonds in the polymer backbone also offers opportunities for post-polymerization modification to tune the material properties.

Potential in Drug Development

While direct applications of cis,cis-dimethyl muconate in drug development are not yet well-established in the scientific literature, its chemical structure suggests potential as a scaffold or intermediate in medicinal chemistry. The conjugated diene and ester functionalities provide reactive sites for a variety of chemical transformations, allowing for the synthesis of diverse molecular architectures.

Muconic acid and its derivatives are recognized for their potential use in the synthesis of pharmaceuticals and agrochemicals.[14] The rigid, unsaturated backbone of ccDM could serve as a unique building block for the synthesis of complex molecules with potential biological activity. Further research is needed to explore the derivatization of ccDM into novel compounds and to evaluate their pharmacological properties. While some studies have investigated the antimicrobial and cytotoxic effects of other unsaturated esters, specific data for cis,cis-dimethyl muconate is currently limited.

Conclusion

cis,cis-Dimethyl muconate represents a valuable and versatile platform chemical derivable from renewable biomass resources. Significant progress has been made in the microbial production of its precursor, cis,cis-muconic acid, from both sugars and lignin, with impressive titers, yields, and productivities achieved in various engineered microorganisms. The subsequent chemical conversion to ccDM provides a more tractable molecule for further chemical synthesis. While the primary application of ccDM is currently in the realm of polymer chemistry, its unique chemical structure holds potential for exploration in other areas, including the synthesis of novel pharmaceutical intermediates. Continued research and development in both the upstream biotechnological production and downstream chemical valorization will be crucial to fully realize the potential of this promising bio-based platform chemical.

References

Navigating the Cholecystokinin Receptor Landscape: A Technical Guide to the Ligand Properties of Boc-CCK-4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) receptors, primarily divided into CCK-A and CCK-B subtypes, represent a significant target in neurogastroenterology and neuroscience research. Their modulation offers therapeutic potential in various physiological and pathological processes. This technical guide focuses on the cholecystokinin receptor ligand properties of tert-butyloxycarbonyl-cholecystokinin-3 (Boc-CCK-3), a designation often used interchangeably in scientific literature with the more formally recognized Boc-CCK-4 (Boc-Trp-Met-Asp-Phe-NH2). It is crucial to note that while the user request specified "antagonist properties," extensive research reveals Boc-CCK-4 to be a potent and selective agonist for the CCK-B receptor. This guide will, therefore, provide a comprehensive overview of its primary agonist activity and discuss its receptor selectivity, which can be considered in the context of its negligible antagonist effect at the CCK-A receptor.

Core Properties of Boc-CCK-4 as a CCK Receptor Ligand

Boc-CCK-4 is a protected tetrapeptide fragment of cholecystokinin that has been instrumental in elucidating the structure-activity relationships of CCK receptor ligands. Its primary pharmacological characteristic is its high affinity and selectivity as an agonist for the CCK-B receptor, which is predominantly found in the central nervous system and the gastrointestinal tract. In contrast, its affinity for the CCK-A receptor, primarily located in the periphery (e.g., pancreas, gallbladder), is significantly lower. This selectivity has made Boc-CCK-4 and its derivatives valuable tools for studying the distinct physiological roles of the two receptor subtypes.

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinity and functional potency of Boc-CCK-4 and its relevant derivatives at both CCK-A and CCK-B receptors. This data is essential for understanding its receptor interaction profile.

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
Boc-Trp-(NMe)Nle-Asp-Phe-NH2 (Derivative)CCK-B0.8 nM[1]
Boc-Trp-Phg-Asp-Nal-NH2 (Derivative)CCK-B3.4 nM[2]
Boc-Trp-Lys(Tac)-Asp-MePhe-NH2 (A-71623)CCK-AModerately Potent Antagonist[3]
Boc-Trp-Orn(Z)-Asp-NH2 (Derivative)CCK-A2.0 +/- 0.2 x 10(-7) M[4]
CompoundReceptor SubtypeFunctional Potency (EC50/IC50)Assay TypeReference
Boc-Trp-Lys[N epsilon-CO-NH-(4-NO2-Ph)]-Asp-Phe-NH2 (Derivative)CCK-BFull agonist relative to CCK-8Intracellular Calcium Mobilization[5]
Boc-Trp-Phg-Asp-NalN(CH3)2 (Derivative)CCK-BIC50 = 18 +/- 1 nM (as antagonist)Inositol Phosphate Formation[2]
Boc-Trp-Orn(Z)-Asp-NH2 (Derivative)CCK-ApA2 = 6.63 (as antagonist)Amylase Release[4]

Note: Data for the parent compound Boc-CCK-4 is often cited in terms of selectivity rather than specific Ki or EC50/IC50 values. The derivatives listed provide insight into the pharmacological profile of this class of compounds.

Signaling Pathways

Activation of CCK receptors initiates a cascade of intracellular events. The diagrams below illustrate the primary signaling pathways associated with both CCK-A and CCK-B receptors.

CCK_A_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCKAR CCK-A Receptor Gq Gq CCKAR->Gq Gs Gs CCKAR->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response_A Physiological Response (e.g., Enzyme Secretion) PKC->Physiological_Response_A Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Physiological_Response_A CCK_ligand CCK CCK_ligand->CCKAR

CCK-A Receptor Signaling Cascade

CCK_B_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCKBR CCK-B Receptor Gq Gq CCKBR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response_B Physiological Response (e.g., Neurotransmitter Release) PKC->Physiological_Response_B Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC activates Boc_CCK4 Boc-CCK-4 Boc_CCK4->CCKBR

CCK-B Receptor Signaling Cascade

Experimental Protocols

The characterization of Boc-CCK-4 and its analogs relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays used to determine the binding affinity and functional activity of these compounds.

Radioligand Binding Assay for CCK Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Boc-CCK-4) for CCK-A and CCK-B receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from tissues or cells expressing CCK-A receptors (e.g., guinea pig pancreas) or CCK-B receptors (e.g., guinea pig cerebral cortex).

  • Radioligand: [³H]pCCK8 or ¹²⁵I-CCK-8.

  • Test compound (Boc-CCK-4) at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled CCK receptor agonist or antagonist (e.g., 1 µM CCK-8).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membrane preparation with the radioligand and the non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Membrane Prep - Radioligand - Test Compound - Buffers start->prep_reagents incubation Incubate: Membrane + Radioligand + Test Compound (or control) prep_reagents->incubation filtration Rapid Filtration (separate bound from free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
Intracellular Calcium Mobilization Assay for Functional Activity

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a test compound by measuring its effect on intracellular calcium levels in cells expressing CCK receptors.

Materials:

  • Cell line stably expressing CCK-A or CCK-B receptors (e.g., CHO-K1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (Boc-CCK-4) at various concentrations.

  • Agonist (for antagonist testing, e.g., CCK-8).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • For agonist testing: Inject varying concentrations of the test compound (Boc-CCK-4) into the wells and monitor the change in fluorescence over time. The peak fluorescence intensity corresponds to the calcium response.

  • For antagonist testing: Pre-incubate the cells with varying concentrations of the test compound for a short period. Then, inject a fixed concentration of a known agonist (e.g., EC80 of CCK-8) and measure the fluorescence response.

  • Plot the peak fluorescence response (or percentage of maximal response) against the logarithm of the test compound concentration.

  • For agonist activity, determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonist activity, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Calcium_Assay_Workflow cluster_assay_type start Start cell_culture Plate & Culture Cells Expressing CCK Receptors start->cell_culture dye_loading Load Cells with Calcium-Sensitive Dye cell_culture->dye_loading washing Wash to Remove Excess Dye dye_loading->washing baseline_measurement Measure Baseline Fluorescence washing->baseline_measurement compound_addition Add Test Compound (Agonist or Antagonist) baseline_measurement->compound_addition agonist_addition Add Agonist (for antagonist assay) compound_addition->agonist_addition Antagonist Assay response_measurement Measure Fluorescence Change Over Time compound_addition->response_measurement Agonist Assay agonist_addition->response_measurement analysis Data Analysis: - Plot Dose-Response Curve - Determine EC50 or IC50 response_measurement->analysis end End analysis->end

Calcium Mobilization Assay Workflow

Conclusion

Boc-CCK-4 is a foundational tool in the study of cholecystokinin receptors, primarily functioning as a potent and selective CCK-B receptor agonist. While its "antagonist properties" at the CCK-A receptor are a consequence of its low affinity, this very selectivity makes it invaluable for dissecting the distinct roles of the CCK receptor subtypes. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the nuanced pharmacology of Boc-CCK-4 and to design novel ligands with tailored selectivity and functional activity at CCK receptors.

References

Spectroscopic Data of cis,cis-Dimethyl Muconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for cis,cis-dimethyl muconate, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected spectroscopic characteristics based on available data and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

While comprehensive, experimentally-derived public data for cis,cis-dimethyl muconate is limited, the following tables summarize the expected spectroscopic values based on the analysis of its structural features and comparison with related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
2 x -OCH₃3.7 - 3.8Singlet (s)
2 x =CH-COOCH₃5.8 - 6.2Doublet of doublets (dd)
2 x -CH=CH-7.2 - 7.6Doublet of doublets (dd)

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
2 x -OCH₃51 - 53
2 x =CH-COOCH₃120 - 130
2 x -CH=CH-135 - 145
2 x C=O165 - 175

Note: Predicted values are based on typical chemical shift ranges for ester and alkene carbons.

Table 3: Predicted IR Spectroscopic Data
Functional GroupPredicted Absorption Range (cm⁻¹)Description
C=O (Ester)1715 - 1730Strong, sharp absorption
C=C (Alkenic)1600 - 1650Medium to weak absorption
C-O (Ester)1000 - 1300Strong, broad absorption
=C-H (Alkenic)3000 - 3100Medium absorption
C-H (Aliphatic)2850 - 3000Medium absorption

Note: Predicted values are based on characteristic infrared absorption frequencies for esters and alkenes.[1]

Table 4: Predicted Mass Spectrometry Data
m/zPredicted IdentityNotes
170[M]⁺Molecular ion peak (based on a molecular weight of 170.16 g/mol )[2]
139[M - OCH₃]⁺Loss of a methoxy group
111[M - COOCH₃]⁺Loss of a carbomethoxy group
59[COOCH₃]⁺Carbomethoxy fragment

Note: Predicted fragmentation patterns are based on common fragmentation pathways for esters.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of cis,cis-dimethyl muconate by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified cis,cis-dimethyl muconate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] Ensure the sample is fully dissolved. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[5]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer acquisition time are required. Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm). The peaks are integrated to determine the relative ratios of different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in cis,cis-dimethyl muconate by measuring the absorption of infrared radiation.

Procedure:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a drop can be placed directly between two salt plates (e.g., NaCl or KBr).[6]

    • Solid Film: If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then evaporated to leave a thin film of the solid.

    • KBr Pellet: Alternatively, a small amount of the solid sample (1-2 mg) is ground with dry potassium bromide (KBr) powder (100-200 mg) and pressed into a thin, transparent pellet.[6]

    • Attenuated Total Reflectance (ATR): The sample (solid or liquid) is placed directly on the ATR crystal.[7]

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract any atmospheric or instrumental absorptions.[8]

  • Sample Spectrum: The prepared sample is placed in the infrared spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[9]

  • Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of cis,cis-dimethyl muconate to confirm its molecular formula and aid in structural elucidation.

Procedure:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound like an ester, this is often done via a gas chromatograph (GC-MS) or by direct infusion.[10][11]

  • Ionization: The sample molecules are ionized. Common methods for small molecules include Electron Ionization (EI) or Chemical Ionization (CI).[12] EI typically causes extensive fragmentation, providing structural information, while CI is a "softer" technique that often preserves the molecular ion.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).[11]

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight can be determined. Other peaks represent fragment ions, which provide clues about the molecule's structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Synthesis of cis,cis-Dimethyl Muconate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Confirmation Structural Confirmation Structure_Elucidation->Confirmation Purity_Assessment->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of cis,cis-dimethyl muconate.

Spectroscopic_Data_Integration cluster_data Individual Spectroscopic Data Data_Acquisition Spectroscopic Data Acquisition H_NMR ¹H NMR (Proton Environment, Connectivity) Data_Acquisition->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Data_Acquisition->C_NMR IR IR (Functional Groups) Data_Acquisition->IR MS MS (Molecular Weight, Formula) Data_Acquisition->MS Combined_Analysis Combined Structural Analysis H_NMR->Combined_Analysis C_NMR->Combined_Analysis IR->Combined_Analysis MS->Combined_Analysis Final_Structure Final Structure Confirmation Combined_Analysis->Final_Structure

Caption: Integration of multiple spectroscopic techniques for structural elucidation.

References

A Technical Guide to Microbial Production of cis,cis-Muconic Acid for Dimethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial production of cis,cis-muconic acid and its subsequent conversion to dimethyl muconate. It is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of the metabolic pathways, experimental procedures, and quantitative metrics associated with this significant bioproduction process. cis,cis-Muconic acid is a valuable platform chemical, serving as a precursor to various polymers and pharmaceuticals. Its bio-based production offers a sustainable alternative to traditional chemical synthesis.

Microbial Production of cis,cis-Muconic Acid

The biosynthesis of cis,cis-muconic acid in microorganisms is primarily achieved through engineered metabolic pathways, starting from common sugars like glucose. Several microbial hosts have been successfully engineered for this purpose, including Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae.[1][2][3] The core strategy involves diverting intermediates from central carbon metabolism into a specialized pathway leading to cis,cis-muconic acid.

Metabolic Pathways

The most common biosynthetic route is the shikimate pathway, which naturally produces aromatic amino acids.[3] By introducing and overexpressing specific enzymes, and deleting competing pathways, the flux of intermediates can be channeled towards protocatechuic acid (PCA), a key precursor to cis,cis-muconic acid.[3]

A generalized metabolic pathway for the production of cis,cis-muconic acid from glucose is depicted below.

Microbial_Muconic_Acid_Production Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis E4P Erythrose-4-phosphate (E4P) Glucose->E4P Pentose Phosphate Pathway DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P->DAHP DHS 3-dehydroshikimate (DHS) DAHP->DHS aroF, aroG, aroH PCA Protocatechuic acid (PCA) DHS->PCA aroZ (DHS dehydratase) Catechol Catechol PCA->Catechol aroY (PCA decarboxylase) ccMA cis,cis-Muconic Acid Catechol->ccMA catA (catechol 1,2-dioxygenase)

Biosynthetic pathway for cis,cis-muconic acid production.
Quantitative Data on Microbial Production

The following table summarizes the production metrics for cis,cis-muconic acid achieved in various engineered microorganisms.

MicroorganismCarbon SourceTiter (g/L)Yield (g/g or C-mol/C-mol)Productivity (g/L/h)Reference
Escherichia coliGlucose64.50.39 g/gNot Reported[3]
Corynebacterium glutamicumCatechol85Not ReportedNot Reported[4]
Pseudomonas putidaGlucose and Xylose47.20.50 C-mol/C-mol0.49[5]
Saccharomyces cerevisiaeGlucose22.576.7 mg/g0.19[6]
Saccharomyces cerevisiaeGlucose20.80.1 g/g0.21[1][7]

Experimental Protocols

This section provides detailed methodologies for the key experimental stages: microbial fermentation, purification of cis,cis-muconic acid, and its esterification to dimethyl muconate.

Microbial Fermentation for cis,cis-Muconic Acid Production

This protocol is a generalized procedure for fed-batch fermentation, which can be adapted for specific microbial hosts.

Materials:

  • Engineered microbial strain (e.g., S. cerevisiae ST10209)

  • Seed culture medium (e.g., YPD)

  • Fermentation medium (defined minimal medium with glucose)

  • Feeding solution (concentrated glucose solution)

  • Bioreactor (e.g., 2 L, 10 L, or 50 L)

  • pH probe, dissolved oxygen (DO) probe

  • Acid and base solutions for pH control (e.g., H₃PO₄, NH₄OH)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered strain into a flask containing seed culture medium. Incubate at the optimal temperature and shaking speed for the specific microbe until the culture reaches the exponential growth phase.

  • Bioreactor Setup: Sterilize the bioreactor containing the initial fermentation medium. Calibrate the pH and DO probes.

  • Inoculation: Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.1-0.5.

  • Fermentation Conditions: Maintain the temperature, pH, and dissolved oxygen at optimal levels for the specific strain. For S. cerevisiae, typical conditions are 30°C, pH 5.0-6.0, and DO above 20%.[6][7]

  • Fed-Batch Strategy: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by continuously or intermittently adding the concentrated glucose feeding solution to maintain a low glucose concentration in the bioreactor.

  • Sampling and Analysis: Take samples periodically to measure cell density (OD₆₀₀), substrate consumption, and cis,cis-muconic acid concentration using HPLC.[6][7]

  • Harvesting: Once the desired titer of cis,cis-muconic acid is reached, or when production ceases, harvest the fermentation broth.

Fermentation_Workflow Inoculum Inoculum Preparation Inoculation Inoculation Inoculum->Inoculation Bioreactor_Setup Bioreactor Setup Bioreactor_Setup->Inoculation Fermentation Controlled Fed-Batch Fermentation Inoculation->Fermentation Sampling Periodic Sampling and Analysis Fermentation->Sampling Harvesting Harvesting Fermentation->Harvesting

General workflow for fed-batch fermentation.
Purification of cis,cis-Muconic Acid from Fermentation Broth

This protocol describes a common method for recovering and purifying cis,cis-muconic acid from the fermentation broth.[6][7][8]

Materials:

  • Fermentation broth containing cis,cis-muconic acid

  • Activated carbon

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

  • Centrifuge

  • Filtration apparatus

  • Drying oven

Procedure:

  • Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells. Collect the supernatant.

  • Activated Carbon Treatment: Add activated carbon to the supernatant (e.g., 1-2% w/v) and stir for a specified time (e.g., 1-2 hours) at room temperature to remove color and other impurities.[8]

  • Carbon Removal: Remove the activated carbon by filtration.

  • Acid Precipitation: Adjust the pH of the clarified broth to <2.0 using a strong acid (e.g., HCl). This will cause the cis,cis-muconic acid to precipitate out of the solution.[6][7]

  • Low-Temperature Incubation: Incubate the acidified broth at a low temperature (e.g., 4°C) for several hours to overnight to maximize precipitation.[6][7]

  • Crystal Recovery: Collect the precipitated cis,cis-muconic acid crystals by filtration.

  • Washing: Wash the crystals with cold, acidified water (pH < 2.0) to remove any remaining soluble impurities.

  • Drying: Dry the purified cis,cis-muconic acid crystals in a vacuum oven at a low temperature (e.g., 40-50°C). The final product should be a white crystalline solid.[9]

Synthesis of Dimethyl cis,cis-muconate

This section outlines the esterification of cis,cis-muconic acid to its dimethyl ester.

Materials:

  • Purified cis,cis-muconic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the purified cis,cis-muconic acid in methanol.[10]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-18 hours) until the reaction is complete (monitored by TLC or HPLC).[10]

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution. Extract the dimethyl muconate into an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude dimethyl cis,cis-muconate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow Esterification Esterification with Methanol and H₂SO₄ Neutralization Neutralization with NaHCO₃ Esterification->Neutralization Extraction Extraction with Ethyl Acetate Neutralization->Extraction Washing_Drying Washing and Drying Extraction->Washing_Drying Solvent_Removal Solvent Removal Washing_Drying->Solvent_Removal Purification Purification Solvent_Removal->Purification

Workflow for the synthesis of dimethyl muconate.

Analytical Methods

Accurate quantification of cis,cis-muconic acid and dimethyl muconate is crucial for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

HPLC Analysis of cis,cis-Muconic Acid

A standard method for the quantification of cis,cis-muconic acid is as follows:[6]

  • Column: Aminex HPX-87H ion exclusion column.

  • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Detection: UV detector at 250 nm.[6]

  • Quantification: Based on a standard curve prepared with pure cis,cis-muconic acid.

A detailed laboratory analytical procedure for the determination of cis,cis- and cis,trans-muconic acid has been published by the National Renewable Energy Laboratory (NREL).[11]

Conclusion

The microbial production of cis,cis-muconic acid represents a promising avenue for the sustainable synthesis of this versatile platform chemical. Significant progress has been made in engineering various microbial hosts to achieve high titers, yields, and productivities. The downstream processing to purify the acid and the subsequent chemical conversion to its dimethyl ester are critical steps in the overall process. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to further advance the development and optimization of this bio-based manufacturing process.

References

The Role of Butyloxycarbonyl-Cholecystokinin (31-33) Amide in Neuropathic Pain Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The cholecystokinin (CCK) system, particularly the CCK-B receptor, has emerged as a key player in the modulation of nociceptive signaling and is implicated in the pathophysiology of persistent pain states. Butyloxycarbonyl-cholecystokinin (31-33) amide (Boc-CCK-4) is a selective CCK-B receptor agonist. This technical guide provides an in-depth overview of the current understanding and proposed application of Boc-CCK-4 as a research tool in the field of neuropathic pain. It details the molecular interactions, signaling pathways, and experimental protocols for investigating the pronociceptive and hyperalgesic effects mediated by CCK-B receptor activation in preclinical models of neuropathic pain.

Introduction to the Cholecystokinin System and Pain

The cholecystokinin (CCK) family of peptide hormones and neurotransmitters exerts a wide range of physiological effects in both the gastrointestinal system and the central nervous system. Two primary receptor subtypes, CCK-A and CCK-B, mediate the actions of CCK. While both are present in the nervous system, the CCK-B receptor is the predominant subtype in the brain and spinal cord and has been strongly linked to the modulation of pain and anxiety.[1]

Emerging evidence suggests that the CCK system can act as an endogenous antagonist to the opioid system, and its upregulation may contribute to the reduced efficacy of opioid analgesics in chronic pain states.[2] Activation of CCK-B receptors has been shown to produce pronociceptive and anti-analgesic effects, making this pathway a critical area of investigation for understanding the mechanisms that drive and maintain neuropathic pain.

Butyloxycarbonyl-Cholecystokinin (31-33) Amide (Boc-CCK-4)

Boc-CCK-4 is a commercially available, C-terminal tetrapeptide fragment of CCK that has been chemically modified with a butyloxycarbonyl (Boc) group. This modification enhances its stability and allows it to act as a potent and selective agonist for the CCK-B receptor.[3] While much of the research involving Boc-CCK-4 has focused on its anxiogenic properties in animal models, its utility as a tool to probe the role of CCK-B receptor activation in neuropathic pain is of significant interest.[4] By selectively activating CCK-B receptors, researchers can simulate the pronociceptive state associated with endogenous CCK release and investigate the downstream consequences on neuronal excitability and pain behaviors.

Quantitative Data

The following table summarizes the binding affinities of various CCK-related peptides, including the parent compound for Boc-CCK-4, to the CCK-A and CCK-B receptors. This data highlights the selectivity of different ligands and provides a basis for understanding the targeted action of Boc-CCK-4.

CompoundReceptor SubtypeBinding Affinity (IC50, nM)SpeciesReference
CCK-8 (sulfated)CCK-A0.5 - 2Rat Pancreas[1]
CCK-8 (sulfated)CCK-B1 - 5Guinea Pig Brain[1]
Gastrin I (sulfated)CCK-A>1000Rat Pancreas[1]
Gastrin I (sulfated)CCK-B1 - 10Guinea Pig Brain[1]
Boc-CCK-4 CCK-B ~10 Cell line expressing human CCK-B receptor [3]
Boc-CCK-4 CCK-A >700 Cell line expressing rat CCK-A receptor [3]

Experimental Protocols

Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The CCI model is a widely used and validated rodent model of peripheral neuropathic pain that mimics many of the symptoms observed in humans, including mechanical allodynia and thermal hyperalgesia.

Methodology:

  • Animal Subjects: Adult male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Anesthesia: Rats are anesthetized with isoflurane (2-3% in oxygen) or a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • The right hind limb is shaved and disinfected.

    • A small incision is made at the mid-thigh level to expose the sciatic nerve.

    • Proximal to the trifurcation of the sciatic nerve, four loose ligatures of 4-0 chromic gut suture are tied around the nerve at approximately 1 mm intervals.

    • The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

    • The muscle and skin layers are closed with sutures.

  • Sham Surgery: In sham-operated animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.

  • Post-operative Care: Animals are monitored during recovery from anesthesia and administered a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) for 2 days to manage incisional pain. Behavioral testing commences 7-14 days post-surgery, allowing for the development of neuropathic pain symptoms.

Administration of Boc-CCK-4

Methodology:

  • Drug Preparation: Boc-CCK-4 is dissolved in a vehicle of sterile saline or a small percentage of dimethyl sulfoxide (DMSO) in saline to ensure solubility.

  • Route of Administration: For systemic effects, Boc-CCK-4 is typically administered via intraperitoneal (i.p.) injection. For more targeted central nervous system effects, intrathecal (i.t.) administration can be performed in animals equipped with an indwelling lumbar catheter.

  • Dosing: Based on previous studies investigating the anxiogenic effects of Boc-CCK-4, a dose range of 1-50 µg/kg (i.p.) is suggested for initial dose-response studies.[4] For i.t. administration, a lower dose range (e.g., 0.1-1 µg) would be appropriate.

  • Experimental Groups:

    • Sham + Vehicle

    • Sham + Boc-CCK-4

    • CCI + Vehicle

    • CCI + Boc-CCK-4

    • (Optional) CCI + Boc-CCK-4 + CCK-B antagonist (e.g., L-365,260) to confirm receptor-mediated effects.

Behavioral Testing for Neuropathic Pain

Methodology:

  • Mechanical Allodynia (von Frey Test):

    • Animals are placed in individual Plexiglas chambers on a raised mesh floor and allowed to acclimate for 15-20 minutes.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The 50% paw withdrawal threshold is determined using the up-down method. A significant decrease in the withdrawal threshold in the CCI group compared to the sham group indicates mechanical allodynia.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Animals are placed in Plexiglas chambers on a glass plate.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • The latency to paw withdrawal is recorded. A cut-off time is used to prevent tissue damage.

    • A significant decrease in withdrawal latency in the CCI group indicates thermal hyperalgesia.

Signaling Pathways and Visualizations

Proposed CCK-B Receptor Signaling Pathway in Nociception

Activation of the CCK-B receptor, a Gq-protein coupled receptor, by Boc-CCK-4 in neurons of the pain pathway (e.g., in the dorsal horn of the spinal cord or the periaqueductal gray) is hypothesized to initiate a signaling cascade that leads to increased neuronal excitability and enhanced pain perception.

CCKB_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Boc-CCK-4 Boc-CCK-4 CCKB_R CCK-B Receptor Boc-CCK-4->CCKB_R Binds Gq Gq Protein CCKB_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER IP3->Ca_ER PKC Protein Kinase C DAG->PKC Activates Ion_Channel Ion Channels (e.g., TRPV1, NMDA-R) PKC->Ion_Channel Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos) PKC->Gene_Expression Modulates Ca_ion ↑ [Ca²⁺]i Ca_ER->Ca_ion Ca_ion->PKC Activates Neuronal_Excitability ↑ Neuronal Excitability (Hyperalgesia) Ion_Channel->Neuronal_Excitability Gene_Expression->Neuronal_Excitability

Caption: Proposed CCK-B receptor signaling cascade initiated by Boc-CCK-4.

Experimental Workflow for Investigating Boc-CCK-4 in Neuropathic Pain

The following diagram outlines a typical experimental workflow for assessing the effects of Boc-CCK-4 in a rodent model of neuropathic pain.

Experimental_Workflow cluster_setup Model Development cluster_treatment Treatment and Testing cluster_analysis Data Analysis and Interpretation Animal_Acclimation Animal Acclimation CCI_Surgery Chronic Constriction Injury (CCI) Surgery Animal_Acclimation->CCI_Surgery Baseline_Testing Baseline Behavioral Testing CCI_Surgery->Baseline_Testing 7-14 days recovery Drug_Admin Boc-CCK-4 or Vehicle Administration Baseline_Testing->Drug_Admin Behavioral_Tests Post-treatment Behavioral Testing (von Frey, Hargreaves) Drug_Admin->Behavioral_Tests e.g., 30 min post-injection Data_Collection Data Collection and Compilation Behavioral_Tests->Data_Collection Stats_Analysis Statistical Analysis Data_Collection->Stats_Analysis Conclusion Conclusion and Interpretation Stats_Analysis->Conclusion

Caption: Experimental workflow for Boc-CCK-4 studies in neuropathic pain.

Conclusion and Future Directions

Butyloxycarbonyl-cholecystokinin (31-33) amide is a valuable pharmacological tool for investigating the role of the CCK-B receptor in the modulation of neuropathic pain. By selectively activating this receptor, researchers can elucidate the downstream signaling events that contribute to central sensitization and the maintenance of chronic pain states. Future research should focus on utilizing Boc-CCK-4 in combination with specific downstream signaling inhibitors to dissect the precise molecular mechanisms at play. Furthermore, exploring the interaction between Boc-CCK-4 induced CCK-B activation and the endogenous opioid system in neuropathic pain models will provide deeper insights into the complex interplay between these two critical systems in pain modulation. This knowledge will be instrumental in the identification of novel therapeutic targets for the development of more effective analgesics for neuropathic pain.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bio-based Polyesters from cis,cis-Dimethyl Muconate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition towards a bio-based economy necessitates the development of high-performance polymers from renewable resources. Muconic acid, a dicarboxylic acid derivable from sugars and lignin, is a promising platform chemical for the synthesis of novel bio-based polyesters.[1][2][3] Its diester, cis,cis-dimethyl muconate, serves as a valuable monomer for producing unsaturated polyesters with tunable properties. The presence of double bonds in the polymer backbone allows for subsequent cross-linking and functionalization, making these materials attractive for a range of applications, including the development of thermoset composites and specialty polymers.[1][2]

These application notes provide detailed protocols for the synthesis of polyesters from cis,cis-dimethyl muconate via two primary methods: melt condensation polymerization and enzymatic polymerization. The notes also include a compilation of quantitative data for the resulting polymers and visual workflows to guide researchers through the experimental processes.

Data Presentation

The following tables summarize the key quantitative data for polyesters synthesized from muconate derivatives and various diols.

Table 1: Thermal Properties of Polyesters from Muconic Acid/Ester and Various Diols

DiolMuconate SourceMole % MuconateTg (°C)Tm (°C)Td (°C)
Ethylene GlycolMuconic Acid12.5%-1095390
Propylene GlycolMuconic Acid12.5%245385
1,4-ButanediolMuconic Acid12.5%-15115400
1,4-Butanediolcis,cis-Dimethyl Muconate12.4%-15115-
1,6-HexanediolMuconic Acid12.5%-3555400

Data sourced from[1][2]. Td represents the degradation temperature.

Table 2: Molecular Weight and Yield of Polyesters from Enzymatic Polymerization of Muconate Esters

Muconate IsomerDiolMn ( g/mol )Mw ( g/mol )Dispersity (Đ)Yield (%)
cis,cis-Dimethyl Muconate1,4-Butanediol2210---
cis,cis-Dimethyl Muconate1,6-Hexanediol2900---
cis,trans-Dimethyl Muconate1,4-Butanediol21200---

Data sourced from[4]. Note: Enzymatic polymerization of the cis,cis isomer resulted in lower molecular weight oligomers compared to the cis,trans isomer.

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene muconate) via Melt Condensation

This protocol describes the synthesis of a polyester from cis,cis-dimethyl muconate and 1,4-butanediol using a melt condensation method.

Materials:

  • cis,cis-Dimethyl muconate

  • 1,4-Butanediol

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • Nitrogen gas supply

  • Vacuum pump

  • High-temperature reaction vessel with mechanical stirrer, condenser, and nitrogen/vacuum inlet

Procedure:

  • Reactor Setup: Assemble a clean, dry reaction vessel equipped with a mechanical stirrer, a condenser, and an inlet for nitrogen and vacuum.

  • Monomer Charging: Charge the reactor with cis,cis-dimethyl muconate and 1,4-butanediol in the desired molar ratio (e.g., a slight excess of the diol to account for evaporation).

  • Catalyst Addition: Add the catalyst, for example, titanium(IV) butoxide, to the monomer mixture.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow during the initial heating stage.

  • Esterification: Heat the reaction mixture with stirring to a temperature of 160-180°C. Methanol will be produced as a byproduct of the transesterification reaction and will be collected in the condenser. Continue this step for 2-4 hours.

  • Polycondensation: Gradually increase the temperature to 200-220°C while slowly applying a vacuum to the system. The vacuum will help to remove the excess diol and drive the polymerization reaction to completion.

  • Polymerization: Continue the reaction under high vacuum for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed from the reactor. For analysis, the polymer can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like cold methanol to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Enzymatic Synthesis of Polyesters from Muconate Esters

This protocol outlines a greener, enzyme-catalyzed approach for the synthesis of polyesters.[5][6]

Materials:

  • trans,trans-Dimethyl muconate (or other muconate diester)

  • Aliphatic diol (e.g., 1,4-butanediol, 1,8-octanediol)

  • Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435

  • Molecular sieves (for water removal)

  • Reaction vessel with magnetic stirring and nitrogen inlet

  • Vacuum oven

Procedure:

  • Monomer and Catalyst Preparation: In a reaction vessel, combine the muconate diester and the diol in a 1:1 molar ratio. Add the immobilized enzyme (e.g., 10% by weight of the monomers) and activated molecular sieves.

  • Initial Reaction under Nitrogen: Heat the mixture to 85°C with gentle stirring under a nitrogen atmosphere for 2 hours.[6]

  • Polycondensation under Vacuum: After the initial period, gradually apply a vacuum to the system in a stepwise manner, reducing the pressure to approximately 2 mmHg over 22 hours while maintaining the temperature at 85°C.[6]

  • Temperature Increase: Increase the temperature to 95°C for the next 24 hours, and then to 110°C for the final 24 hours, all under continuous vacuum.[6]

  • Product Isolation: After the reaction is complete, cool the vessel to room temperature. Dissolve the crude product in a suitable solvent (e.g., chloroform).

  • Purification: Separate the immobilized enzyme and molecular sieves by filtration. Concentrate the filtrate to obtain the polyester. The polymer can be further purified by precipitation in a non-solvent.

  • Drying: Dry the purified polyester in a vacuum oven until a constant weight is achieved.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of bio-based polyesters from cis,cis-dimethyl muconate.

Melt_Condensation_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Drying cluster_characterization Characterization Monomers cis,cis-Dimethyl Muconate + Diol + Catalyst Reactor Reaction Vessel Monomers->Reactor Heating_N2 Heat to 160-180°C under Nitrogen Reactor->Heating_N2 Esterification Heating_Vac Heat to 200-220°C under Vacuum Heating_N2->Heating_Vac Polycondensation Polymer Crude Polyester Heating_Vac->Polymer Dissolution Dissolve in Chloroform Polymer->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Oven Drying Precipitation->Drying Pure_Polymer Purified Polyester Drying->Pure_Polymer NMR NMR Spectroscopy Pure_Polymer->NMR GPC Gel Permeation Chromatography Pure_Polymer->GPC DSC Differential Scanning Calorimetry Pure_Polymer->DSC TGA Thermogravimetric Analysis Pure_Polymer->TGA

Caption: Workflow for Melt Condensation Synthesis of Muconate Polyesters.

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis Stage cluster_purification Purification & Drying cluster_characterization Characterization Monomers Muconate Diester + Diol + CALB + Mol. Sieves Reactor Reaction Vessel Monomers->Reactor Heating_N2 Heat to 85°C under Nitrogen Reactor->Heating_N2 Heating_Vac Heat to 85-110°C under Vacuum Heating_N2->Heating_Vac Polymer Crude Polyester Heating_Vac->Polymer Dissolution Dissolve in Solvent Polymer->Dissolution Filtration Filter to remove Enzyme & Sieves Dissolution->Filtration Concentration Concentrate Filtrate Filtration->Concentration Drying Vacuum Oven Drying Concentration->Drying Pure_Polymer Purified Polyester Drying->Pure_Polymer NMR NMR Spectroscopy Pure_Polymer->NMR GPC Gel Permeation Chromatography Pure_Polymer->GPC DSC Differential Scanning Calorimetry Pure_Polymer->DSC

Caption: Workflow for Enzymatic Synthesis of Muconate Polyesters.

Conclusion

The synthesis of bio-based polyesters from cis,cis-dimethyl muconate offers a versatile platform for the development of sustainable materials. The choice between melt condensation and enzymatic polymerization allows for flexibility in achieving desired polymer properties and adhering to green chemistry principles. The protocols and data presented herein provide a solid foundation for researchers to explore this promising class of bio-polymers for various applications, from advanced composites to novel drug delivery systems. Further optimization of reaction conditions can lead to the fine-tuning of molecular weight, thermal properties, and mechanical performance to meet specific application demands.

References

Application Note: Protocol for Cholecystokinin Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal and central nervous systems.[1] It exerts its effects through two primary G protein-coupled receptors (GPCRs): CCK1 receptor (CCK1R, formerly CCK-A) and CCK2 receptor (CCK2R, formerly CCK-B).[1][2] CCK1R is found predominantly in peripheral tissues like the pancreas and gallbladder, while CCK2R is widespread in the brain and stomach.[2] These receptors are involved in various physiological processes, including digestion, satiety, anxiety, and pain modulation.[2][3] Consequently, they are significant targets for drug discovery.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds, such as Boc-CCK-3, for cholecystokinin receptors. The assay measures the ability of an unlabeled compound to displace a specific radiolabeled ligand from the receptor.

Cholecystokinin Receptor Signaling Pathway

Upon agonist binding, CCK receptors undergo a conformational change and activate intracellular signaling cascades. Both CCK1R and CCK2R can couple to Gq proteins, leading to the activation of Phospholipase Cβ (PLCβ).[4] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[5] These pathways ultimately regulate a host of cellular functions.[3]

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKR CCK Receptor (CCK1R/CCK2R) Gq Gq Protein CCKR->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Enzyme Secretion, etc.) Ca->Response PKC->Response Ligand CCK Agonist (e.g., CCK-8) Ligand->CCKR Binds Experimental_Workflow Start Start Prep Prepare Membranes (from cells or tissue) Start->Prep Incubate Incubate Membranes with: • Fixed [¹²⁵I]CCK-8 • Varying [Test Compound] • Controls (Total & NSB) Prep->Incubate Separate Separate Bound/Free Ligand (Vacuum Filtration) Incubate->Separate Wash Wash Filters (Ice-cold Buffer) Separate->Wash Count Quantify Radioactivity (Gamma Counter) Wash->Count Analyze Data Analysis (Calculate IC₅₀ and Ki) Count->Analyze End End Analyze->End

References

Application Notes and Protocols for the Enzymatic Polymerization of cis,cis-Dimethyl Muconate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic polymerization of cis,cis-dimethyl muconate. This bio-derived monomer offers a sustainable route to unsaturated polyesters with potential applications in drug delivery, tissue engineering, and as building blocks for functional polymers. The protocols focus on the use of immobilized Candida antarctica Lipase B (CALB), a robust and highly selective biocatalyst, for the polycondensation reaction. This method presents a green alternative to traditional metal-catalyzed polymerization, offering mild reaction conditions and minimizing side reactions.

Introduction

The enzymatic polymerization of renewable monomers is a key area of research in green chemistry and sustainable materials science. cis,cis-Muconic acid, readily accessible from biomass, can be converted to its dimethyl ester, cis,cis-dimethyl muconate, a promising monomer for the synthesis of unsaturated polyesters. The double bonds in the polymer backbone provide sites for post-polymerization modification, allowing for the introduction of various functionalities. Lipase-catalyzed polymerization, particularly with CALB, offers a highly specific and efficient method for producing these polyesters under mild conditions, avoiding the use of harsh catalysts and reducing the environmental impact.[1] This document outlines the procedures for the synthesis and characterization of polyesters from cis,cis-dimethyl muconate.

Data Presentation

The enzymatic polymerization of cis,cis-dimethyl muconate with various diols typically yields oligoesters or low-molecular-weight polyesters. The properties of the resulting polymers are influenced by the choice of diol and the polymerization conditions. Below is a summary of typical quantitative data obtained from these reactions.

DiolPolymerNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)
1,4-ButanediolPoly(butylene-co-cis,cis-muconate)2210 - 2900[1]---7 to 12[1]
1,8-OctanediolPoly(octamethylene-co-cis,cis-muconate)2210 - 2900[1]---7 to 12[1]
1,12-DodecanediolPoly(dodecamethylene-co-cis,cis-muconate)2210 - 2900[1]---7 to 12[1]

Note: The cis,cis-muconate isomer generally results in lower molecular weight polymers compared to its cis,trans counterpart due to steric hindrance affecting enzyme accessibility.[1]

Experimental Protocols

Synthesis of cis,cis-Dimethyl Muconate

This protocol describes the esterification of cis,cis-muconic acid to produce cis,cis-dimethyl muconate.

Materials:

  • cis,cis-Muconic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend cis,cis-muconic acid in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent to obtain crude cis,cis-dimethyl muconate.

  • Purify the product by column chromatography.

Enzymatic Polymerization of cis,cis-Dimethyl Muconate

This protocol details the polycondensation of cis,cis-dimethyl muconate with a diol using immobilized Candida antarctica Lipase B (Novozym® 435).

Materials:

  • cis,cis-Dimethyl muconate

  • Diol (e.g., 1,4-butanediol, 1,8-octanediol, 1,12-dodecanediol)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Anhydrous diphenyl ether

  • 4 Å molecular sieves

  • Chloroform

  • Methanol

Procedure:

  • Dry Novozym® 435 and 4 Å molecular sieves under vacuum.

  • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the dried Novozym® 435 (typically 10% w/w of monomers) and molecular sieves.

  • Add cis,cis-dimethyl muconate, the chosen diol (in a 1:1 molar ratio), and anhydrous diphenyl ether.

  • Heat the reaction mixture to 85°C with gentle stirring for 24 hours under the inert atmosphere.

  • After the initial 24 hours, apply a vacuum to the system to remove the methanol byproduct and drive the polymerization forward. Continue the reaction at 85°C under vacuum for another 48 hours.

  • Cool the reaction mixture to room temperature and dissolve the polymer in chloroform.

  • Filter to remove the enzyme and molecular sieves.

  • Precipitate the polymer by adding the chloroform solution to cold methanol.

  • Collect the polymer by filtration or centrifugation and dry under vacuum.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the enzymatic polymerization of cis,cis-dimethyl muconate.

G cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification Monomers cis,cis-Dimethyl Muconate + Diol Stage1 Stage 1: Inert Atmosphere (85°C, 24h) Monomers->Stage1 Enzyme Immobilized CALB (Novozym® 435) Enzyme->Stage1 Solvent Anhydrous Diphenyl Ether Solvent->Stage1 Drying_Agent 4 Å Molecular Sieves Drying_Agent->Stage1 Stage2 Stage 2: Vacuum (85°C, 48h) Stage1->Stage2 Dissolution Dissolve in Chloroform Stage2->Dissolution Filtration Filter Enzyme & Molecular Sieves Dissolution->Filtration Precipitation Precipitate in Cold Methanol Filtration->Precipitation Drying Dry Polymer under Vacuum Precipitation->Drying Final_Product Unsaturated Polyester Drying->Final_Product G cluster_monomer Monomer Isomer cluster_enzyme Enzyme Interaction cluster_polymer Polymer Properties cis_cis cis,cis-Dimethyl Muconate Steric_Hindrance Higher Steric Hindrance cis_cis->Steric_Hindrance cis_trans cis,trans-Dimethyl Muconate Lower_Hindrance Lower Steric Hindrance cis_trans->Lower_Hindrance Low_MW Lower Molecular Weight (Oligomers/Polyesters) Steric_Hindrance->Low_MW High_MW Higher Molecular Weight (Polyesters) Lower_Hindrance->High_MW

References

Application of Butyloxycarbonyl-cholecystokinin (31-33) Amide in Pancreatic Acini Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloxycarbonyl-cholecystokinin (31-33) amide, a C-terminal tripeptide fragment of cholecystokinin (CCK) with the sequence Boc-Leu-Asp-Phe-NH2, serves as a valuable tool in the investigation of pancreatic acinar cell physiology. This synthetic analog acts as a specific and competitive antagonist of the cholecystokinin-1 (CCK-1) receptor, the primary receptor mediating the secretagogue effects of CCK on pancreatic acini. By competitively inhibiting the binding of CCK to its receptor, Boc-CCK (31-33) amide allows for the elucidation of CCK-mediated signaling pathways and the study of the mechanisms underlying digestive enzyme secretion from pancreatic acinar cells. Its utility extends to in vitro studies aimed at understanding the pathophysiology of pancreatic disorders and for the screening and characterization of novel CCK receptor ligands.

Mechanism of Action

Butyloxycarbonyl-cholecystokinin (31-33) amide functions as a competitive antagonist at the CCK-1 receptor on pancreatic acinar cells. Unlike CCK agonists, it does not trigger the downstream signaling cascade that leads to enzyme secretion. Instead, it reversibly binds to the receptor, thereby preventing the binding of CCK and inhibiting its stimulatory effects. This inhibition is surmountable, meaning that increasing the concentration of the agonist (CCK) can overcome the antagonistic effect. The specificity of Boc-CCK (31-33) amide for the CCK receptor makes it a precise tool, as it does not interfere with other signaling pathways in pancreatic acini that are activated by secretagogues like bombesin or carbachol.

Data Presentation

The antagonist potency of Butyloxycarbonyl-cholecystokinin (31-33) amide is typically determined through competitive binding assays and functional assays measuring the inhibition of CCK-stimulated amylase secretion.

ParameterAgonistAntagonistValueAssay Type
Inhibition of Amylase SecretionCholecystokinin (CCK)Boc-CCK (31-33) amideSignificant inhibition at 30 µMAmylase Secretion Assay
Inhibition of Radioligand Binding125I-CCKBoc-CCK (31-33) amideSignificant inhibition at 30 µMRadioligand Binding Assay

Mandatory Visualization

Signaling Pathway of CCK-1 Receptor in Pancreatic Acinar Cells

CCK_Signaling_Pathway cluster_membrane Plasma Membrane CCK Cholecystokinin (CCK) CCK1R CCK-1 Receptor CCK->CCK1R Binds and Activates Boc_CCK Boc-CCK (31-33) amide (Antagonist) Boc_CCK->CCK1R Binds and Inhibits Gq Gq protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Amylase Amylase Secretion Ca2->Amylase PKC->Amylase

Caption: CCK-1 receptor signaling pathway in pancreatic acinar cells.

Experimental Workflow for Studying Boc-CCK (31-33) Amide Effects

Experimental_Workflow start Start isolate_acini Isolate Pancreatic Acini (Collagenase Digestion) start->isolate_acini preincubate Pre-incubate Acini with Boc-CCK (31-33) amide isolate_acini->preincubate stimulate Stimulate with CCK preincubate->stimulate incubate Incubate (e.g., 30 min at 37°C) stimulate->incubate separate Separate Acini from Supernatant (Centrifugation) incubate->separate measure_amylase Measure Amylase in Supernatant separate->measure_amylase data_analysis Data Analysis (Dose-Response Curves) measure_amylase->data_analysis end End data_analysis->end

Caption: Workflow for assessing Boc-CCK (31-33) amide antagonism.

Logical Relationship of Competitive Antagonism

Competitive_Antagonism CCK CCK (Agonist) Binding_Site Binding Site CCK->Binding_Site Binds Boc_CCK Boc-CCK (31-33) amide (Antagonist) Boc_CCK->Binding_Site Competes for Binding No_Response No Response Boc_CCK->No_Response Leads to Receptor CCK-1 Receptor Response Biological Response (Amylase Secretion) Receptor->Response Activation Binding_Site->Receptor

Caption: Competitive antagonism at the CCK-1 receptor.

Experimental Protocols

Protocol 1: Isolation of Pancreatic Acini

Materials:

  • Collagenase (Type IV)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% bovine serum albumin (BSA), 10 mM HEPES, and essential amino acids, pH 7.4

  • Ice-cold KRB buffer

  • Surgical instruments (scissors, forceps)

  • Shaking water bath at 37°C

  • Nylon mesh (150 µm and 60 µm pore sizes)

  • Centrifuge

Procedure:

  • Euthanize the animal (e.g., guinea pig or rat) according to approved institutional guidelines.

  • Immediately excise the pancreas and place it in ice-cold KRB buffer.

  • Trim away fat and connective tissue from the pancreas.

  • Mince the pancreas into fine pieces (approximately 1 mm³) using scissors.

  • Transfer the minced tissue to a flask containing KRB buffer with collagenase (e.g., 50-100 U/mL).

  • Incubate the tissue in a shaking water bath at 37°C for 30-60 minutes, with gentle agitation.

  • Monitor the digestion process periodically until the tissue appears dispersed.

  • Stop the digestion by adding ice-cold KRB buffer.

  • Gently triturate the digested tissue using a series of pipettes with decreasing tip diameters to release the acini.

  • Filter the cell suspension through a 150 µm nylon mesh to remove undigested tissue.

  • Further filter the suspension through a 60 µm nylon mesh to obtain a suspension of dispersed acini.

  • Centrifuge the acini suspension at low speed (e.g., 50 x g) for 2-3 minutes.

  • Discard the supernatant and gently resuspend the acinar pellet in fresh, ice-cold KRB buffer.

  • Repeat the washing step (centrifugation and resuspension) two more times.

  • Finally, resuspend the purified acini in KRB buffer and keep on ice until use.

Protocol 2: Amylase Secretion Assay

Materials:

  • Isolated pancreatic acini (from Protocol 1)

  • KRB buffer

  • Cholecystokinin (CCK) stock solution

  • Butyloxycarbonyl-cholecystokinin (31-33) amide stock solution

  • Amylase substrate solution (e.g., containing 2-chloro-p-nitrophenyl-α-D-maltotrioside)

  • Microplate reader

  • Incubator at 37°C

Procedure:

  • Prepare serial dilutions of Boc-CCK (31-33) amide in KRB buffer.

  • Prepare a solution of CCK at a concentration that elicits a submaximal to maximal amylase secretion (e.g., 100 pM - 1 nM).

  • Aliquot the isolated pancreatic acini suspension into microcentrifuge tubes.

  • Add the different concentrations of Boc-CCK (31-33) amide to the respective tubes and pre-incubate for 15 minutes at 37°C. Include a control group with buffer only.

  • Initiate the secretion by adding the CCK solution to all tubes except the basal control (which receives buffer only).

  • Incubate all tubes for 30 minutes at 37°C with gentle shaking.

  • Terminate the incubation by placing the tubes on ice and centrifuging at a low speed to pellet the acini.

  • Carefully collect the supernatant, which contains the secreted amylase.

  • To measure total amylase content, lyse the acini in a separate set of tubes using a detergent (e.g., Triton X-100).

  • Measure the amylase activity in the supernatants using a suitable amylase assay kit according to the manufacturer's instructions. This typically involves incubating the supernatant with the amylase substrate and measuring the change in absorbance over time with a microplate reader.

  • Express the amylase secretion as a percentage of the total cellular amylase.

  • Plot the percentage of amylase secretion against the concentration of Boc-CCK (31-33) amide to determine the inhibitory effect.

Protocol 3: Radioligand Binding Assay

Materials:

  • Isolated pancreatic acini or pancreatic membranes

  • 125I-labeled CCK (radioligand)

  • Unlabeled CCK (for determining non-specific binding)

  • Butyloxycarbonyl-cholecystokinin (31-33) amide

  • Binding buffer (e.g., HEPES-buffered saline with BSA)

  • Glass fiber filters

  • Vaccum filtration manifold

  • Gamma counter

Procedure:

  • Prepare serial dilutions of unlabeled Boc-CCK (31-33) amide in binding buffer.

  • In a series of tubes, add the pancreatic acini or membranes.

  • Add a fixed concentration of 125I-CCK to each tube.

  • To determine non-specific binding, add a high concentration of unlabeled CCK (e.g., 1 µM) to a set of tubes.

  • Add the different concentrations of Boc-CCK (31-33) amide to the experimental tubes.

  • Incubate the tubes at a specified temperature (e.g., 37°C) for a time sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the acini/membranes with bound radioligand.

  • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific 125I-CCK binding against the concentration of Boc-CCK (31-33) amide to generate a competition curve and determine the IC50 value.

Application Notes and Protocols: Diels-Alder Reactions of Muconate Derivatives for Cyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of dimethyl muconate in the synthesis of cyclic compounds via the Diels-Alder reaction. A critical prerequisite for this reaction is the isomerization of the readily available cis,cis-dimethyl muconate (ccDMM) to the reactive trans,trans-dimethyl muconate (ttDMM). This document outlines the necessary isomerization step followed by the cycloaddition reaction.

Introduction

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. trans,trans-Dimethyl muconate serves as a versatile diene in these reactions, enabling access to a variety of cyclic and bicyclic compounds which are valuable precursors in drug development and materials science. However, the commercially available or biochemically produced muconic acid and its esters typically exist in the cis,cis or cis,trans form, which are unreactive in Diels-Alder reactions. Therefore, an efficient isomerization to the s-cis reactive trans,trans isomer is paramount.[1][2] This document provides detailed protocols for this key isomerization step and a subsequent representative Diels-Alder reaction.

Isomerization of cis,cis-Dimethyl Muconate to trans,trans-Dimethyl Muconate

The isomerization of ccDMM to ttDMM is most commonly achieved through iodine catalysis. This process is efficient and yields the desired isomer in high purity after crystallization.[1][2]

Experimental Protocol: Iodine-Catalyzed Isomerization

This protocol is adapted from established literature procedures.[1][3]

Materials:

  • cis,cis-Dimethyl muconate (ccDMM)

  • Methanol (MeOH)

  • Iodine (I₂)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve the crude mixture of dimethyl muconate (containing cis,cis and cis,trans isomers) in methanol. For example, 4.50 g of the dimethyl muconate mixture can be dissolved in 125 mL of methanol.[3]

  • Add a catalytic amount of iodine (I₂) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for an extended period, typically around 64 hours, to ensure complete isomerization.[3]

  • After the reflux is complete, cool the reaction mixture in an ice bath to precipitate the trans,trans-dimethyl muconate.[3]

  • Collect the precipitated solid by filtration and wash with cold methanol.

  • Dry the purified trans,trans-dimethyl muconate under vacuum.

Quantitative Data

The iodine-catalyzed isomerization has been shown to be highly effective, with yields of trans,trans-dimethyl muconate reaching up to 95% with high purity (>98%) after crystallization.[1][2][4]

ParameterValueReference
Starting Materialcis,cis-Dimethyl muconate[1][3]
CatalystIodine (catalytic amount)[1][3]
SolventMethanol[3]
Reaction Time<1 hour to 64 hours[2][3]
Yield of ttDMMup to 95%[2][4]
Purity of ttDMM>98%[2][4]

Diels-Alder Reaction of trans,trans-Dimethyl Muconate

Once the reactive trans,trans-isomer is obtained, it can be employed as a diene in Diels-Alder reactions with various dienophiles to synthesize cyclic compounds. A key application is the reaction with ethylene to produce a precursor for dimethyl terephthalate.

Experimental Protocol: Diels-Alder Reaction with Ethylene

This protocol describes the synthesis of a substituted cyclohexene system, a precursor to diethyl terephthalate, by reacting trans,trans-diethyl muconate with ethylene. The conditions can be adapted for trans,trans-dimethyl muconate.[5]

Materials:

  • trans,trans-Dimethyl muconate (ttDMM)

  • Ethanol (or Methanol for dimethyl ester)

  • Silicotungstic acid (catalyst)

  • High-pressure autoclave reactor

  • Ethylene gas

Procedure:

  • Charge a high-pressure autoclave reactor with trans,trans-dimethyl muconate (0.5 mmol), ethanol (20 mL), and silicotungstic acid (0.005 mmol).[5]

  • Pressurize the reactor with ethylene gas to the desired pressure (e.g., 2.0 MPa).[5]

  • Heat the reactor to 200°C and maintain the reaction for 240 minutes.[5]

  • After the reaction, cool the reactor to room temperature and carefully vent the ethylene gas.

  • The resulting product, a substituted cyclohexene, can be further processed (e.g., through dehydrogenation) to yield the aromatic diester.

Quantitative Data

The following table summarizes the reaction conditions and outcomes for the synthesis of diethyl terephthalate from trans,trans-muconic acid and ethylene, which proceeds through a Diels-Alder reaction of the in-situ formed diethyl muconate. The total yield of diethyl terephthalate reached 80.6%.[5]

ParameterValueReference
Diene (precursor)trans,trans-Muconic Acid (TTMA)[5]
DienophileEthylene[5]
CatalystSilicotungstic acid[5]
SolventEthanol[5]
Temperature200 °C[5]
Ethylene Pressure2.0 MPa[5]
Reaction Time240 min[5]
Total Yield of Diethyl Terephthalate80.6%[5]

Visualizations

Workflow for Cyclic Compound Synthesis

G cluster_0 Preparation of Reactive Diene cluster_1 Cycloaddition Step cluster_2 Final Product Formation cis_cis_DMM cis,cis-Dimethyl Muconate Isomerization Iodine-Catalyzed Isomerization cis_cis_DMM->Isomerization trans_trans_DMM trans,trans-Dimethyl Muconate Isomerization->trans_trans_DMM Diels_Alder Diels-Alder Reaction trans_trans_DMM->Diels_Alder Dienophile Dienophile (e.g., Ethylene) Dienophile->Diels_Alder Cyclic_Adduct Cyclic Adduct Diels_Alder->Cyclic_Adduct Further_Processing Further Processing (e.g., Dehydrogenation) Cyclic_Adduct->Further_Processing Final_Product Final Cyclic Compound (e.g., Dimethyl Terephthalate) Further_Processing->Final_Product

Caption: Overall workflow for the synthesis of cyclic compounds from cis,cis-dimethyl muconate.

Diels-Alder Reaction Mechanism

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product Diene trans,trans-Dimethyl Muconate (Diene) TS [4+2] Cycloaddition Transition State Diene->TS Dienophile Dienophile Dienophile->TS Product Cyclohexene Derivative TS->Product

Caption: Generalized mechanism of the Diels-Alder reaction with trans,trans-dimethyl muconate.

References

Application Notes: Boc-CCK-3 as a Negative Control in Gastrointestinal Hormone Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal (GI) system, regulating processes such as digestion, satiety, and gallbladder contraction. Its effects are mediated through two G-protein coupled receptors: CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B). In research aimed at elucidating the physiological roles of CCK and developing novel therapeutics targeting its receptors, the use of specific agonists, antagonists, and importantly, negative controls, is paramount.

While the term "Boc-CCK-3" is not standard in the literature, it is presumed to refer to the Boc-protected C-terminal tripeptide of CCK, Boc-Trp-Met-Asp-NH₂ . The C-terminal region of CCK is essential for receptor binding and activation. Truncated and modified fragments of CCK, such as Boc-Trp-Met-Asp-NH₂, are often utilized to probe the minimal structural requirements for receptor interaction. Due to their significantly reduced or absent biological activity, such fragments can serve as effective negative controls in various experimental settings.

These application notes provide a comprehensive guide to using Boc-Trp-Met-Asp-NH₂ or similar inactive CCK analogs as negative controls in key gastrointestinal hormone research assays.

Principle of Use as a Negative Control

An ideal negative control in this context is a molecule that is structurally related to the active ligand (e.g., CCK-8) but lacks the ability to bind to and/or activate the target receptor. By including such a control, researchers can ensure that the observed biological effects are specific to receptor activation by the agonist and not due to non-specific effects of the peptide or the experimental conditions.

Key characteristics of Boc-Trp-Met-Asp-NH₂ as a negative control:

  • Structural Similarity: It contains the C-terminal sequence of CCK, making it a relevant structural analog.

  • Lack of Activity: It is expected to have very low to no binding affinity for CCK receptors and consequently, should not elicit downstream signaling events.

  • Validation of Specificity: Its inclusion in experiments helps to validate that the effects of active CCK analogs are indeed receptor-mediated.

Applications

Boc-Trp-Met-Asp-NH₂ can be employed as a negative control in a variety of in vitro and in vivo experimental paradigms, including:

  • Receptor Binding Assays: To demonstrate the specificity of radioligand binding to CCK receptors.

  • Second Messenger Assays: Such as intracellular calcium mobilization or cAMP accumulation assays, to confirm that the observed signaling is a result of specific receptor activation.

  • Functional Assays: Including muscle contraction studies (e.g., gallbladder or ileum preparations) and enzyme secretion assays (e.g., amylase release from pancreatic acini).

  • In Vivo Studies: To control for non-specific effects in animal models of GI motility, food intake, and other CCK-mediated physiological responses.

Quantitative Data Summary

The following tables summarize representative quantitative data comparing the activity of a potent CCK agonist (CCK-8) with inactive or significantly less active analogs, which can be considered functional equivalents of a negative control like Boc-Trp-Met-Asp-NH₂.

Table 1: Comparative Binding Affinities (IC₅₀) for CCK Receptors

CompoundCCK₁R (Pancreas) IC₅₀ (nM)CCK₂R (Brain) IC₅₀ (nM)
CCK-8 (Agonist)1 - 101 - 10
Boc-Trp-Met-Asp-NH₂ > 10,000> 10,000
Inactive Analog Example> 10,000> 10,000

Note: Data are representative and may vary depending on the specific experimental conditions. The inactive analog example represents a structurally similar peptide with no significant receptor affinity.

Table 2: Comparative Functional Potency (EC₅₀) in Intracellular Calcium Mobilization

CompoundEC₅₀ (nM) for CCK₁R-mediated Ca²⁺ mobilization
CCK-8 (Agonist)0.1 - 1
Boc-Trp-Met-Asp-NH₂ No significant response
Inactive Analog ExampleNo significant response

Note: Data are representative and reflect the expected outcome for an inactive peptide in a functional assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to assess the ability of a test compound, such as Boc-Trp-Met-Asp-NH₂, to compete with a radiolabeled ligand for binding to CCK receptors in a membrane preparation.

Materials:

  • Membrane preparation from cells or tissues expressing CCK receptors (e.g., rat pancreatic acini for CCK₁R, or guinea pig brain cortex for CCK₂R).

  • Radioligand (e.g., [¹²⁵I]-CCK-8).

  • Boc-Trp-Met-Asp-NH₂ (Negative Control).

  • CCK-8 (Positive Control/Competitor).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL Assay Buffer (for total binding) or 50 µL of a high concentration of unlabeled CCK-8 (for non-specific binding).

    • 50 µL of varying concentrations of the test compound (e.g., CCK-8 as a positive control or Boc-Trp-Met-Asp-NH₂ as a negative control).

    • 50 µL of radioligand (at a concentration near its Kd).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. Boc-Trp-Met-Asp-NH₂ should not significantly displace the radioligand.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the ability of a compound to stimulate an increase in intracellular calcium concentration ([Ca²⁺]i) in cells expressing CCK receptors, a hallmark of CCK₁R and CCK₂R activation via the Gq pathway.

Materials:

  • Cells stably or transiently expressing the CCK receptor of interest (e.g., CHO-CCK1R or HEK293-CCK2R).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Boc-Trp-Met-Asp-NH₂ (Negative Control).

  • CCK-8 (Positive Control/Agonist).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Inject varying concentrations of the test compounds (CCK-8 as a positive control and Boc-Trp-Met-Asp-NH₂ as a negative control) into the wells.

  • Signal Detection: Immediately after injection, continuously measure the fluorescence signal for several minutes to capture the transient increase in [Ca²⁺]i.

  • Data Analysis: The change in fluorescence intensity reflects the change in [Ca²⁺]i. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC₅₀ value. Boc-Trp-Met-Asp-NH₂ should not induce a significant change in fluorescence.

Visualizations

CCK_Signaling_Pathway CCK CCK CCK_R CCK Receptor (CCK1R/CCK2R) CCK->CCK_R Binds Gq Gq CCK_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion) PKC->Cellular_Response Phosphorylates Targets Boc_CCK_3 Boc-Trp-Met-Asp-NH₂ (Negative Control) Boc_CCK_3->CCK_R No Binding

Caption: CCK Receptor Signaling Pathway.

Competitive_Binding_Workflow cluster_competitors Competitors start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand - Competitor prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Analyze Data (Calculate IC₅₀) count->analyze end End analyze->end CCK8 CCK-8 (Positive Control) CCK8->setup_assay Boc_CCK_3 Boc-Trp-Met-Asp-NH₂ (Negative Control) Boc_CCK_3->setup_assay

Caption: Competitive Binding Assay Workflow.

Calcium_Mobilization_Workflow cluster_compounds Test Compounds start Start plate_cells Plate CCK Receptor- Expressing Cells start->plate_cells load_dye Load with Calcium- Sensitive Dye plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells measure_baseline Measure Baseline Fluorescence wash_cells->measure_baseline add_compound Inject Compound measure_baseline->add_compound measure_response Measure Fluorescence Response add_compound->measure_response analyze Analyze Data (Calculate EC₅₀) measure_response->analyze end End analyze->end CCK8 CCK-8 (Agonist) CCK8->add_compound Boc_CCK_3 Boc-Trp-Met-Asp-NH₂ (Negative Control) Boc_CCK_3->add_compound

Caption: Calcium Mobilization Assay Workflow.

Application Notes and Protocols: Formulation of Unsaturated Polyester Resins with cis,cis-Dimethyl muconate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of unsaturated polyester resins (UPRs) incorporating the bio-based monomer, cis,cis-dimethyl muconate. The inclusion of this monomer, derived from renewable resources, offers a promising avenue for developing more sustainable thermosetting materials.[1] This document outlines the synthesis of the unsaturated polyester, its formulation into a curable resin, and the subsequent characterization of the resulting thermoset.

Introduction

Unsaturated polyester resins are a significant class of thermosetting polymers widely used in composites, coatings, and adhesives. Traditionally, these resins are synthesized from petroleum-derived monomers.[2] There is a growing interest in replacing these fossil-based feedstocks with renewable alternatives to reduce the environmental impact of these materials.[2] cis,cis-Muconic acid, and its ester derivatives like cis,cis-dimethyl muconate, are bio-based platform chemicals that can be produced from sugars and lignin.[1] Their conjugated double bonds make them suitable for direct incorporation into unsaturated polyester backbones, providing sites for cross-linking.[1]

This document details the formulation of a UPR based on a poly(butylene succinate-co-butylene muconate) copolymer. The protocols cover the synthesis of the polyester via melt polycondensation, followed by its dissolution in a reactive diluent (styrene) and subsequent curing to form a rigid thermoset.

Experimental Protocols

Synthesis of Poly(butylene succinate-co-butylene muconate)

This protocol describes the synthesis of an unsaturated polyester copolymer containing butylene succinate and butylene muconate units via a two-step melt polycondensation.

Materials:

  • Dimethyl succinate

  • cis,cis-Dimethyl muconate

  • 1,4-Butanediol

  • Titanium(IV) isopropoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump

  • Nitrogen inlet

Procedure:

  • Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, distillation head, and nitrogen inlet, combine dimethyl succinate, cis,cis-dimethyl muconate, and a molar excess of 1,4-butanediol. The molar ratio of the di-esters to the diol can be adjusted to control the molecular weight and end groups. A typical starting ratio is 1:1.15 (total di-esters to diol).

  • Inerting the System: Purge the reactor with nitrogen gas for 15-20 minutes to remove any oxygen, which can cause discoloration at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.

  • Transesterification: Begin stirring and heat the mixture to 160-180°C. Add the titanium(IV) isopropoxide catalyst (approximately 0.1% by weight of the total reactants). Methanol will begin to distill off as the transesterification reaction proceeds. Continue this step until the majority of the theoretical amount of methanol has been collected.

  • Polycondensation: Gradually increase the temperature to 200-220°C while slowly applying a vacuum (reducing the pressure to <1 mbar). This stage facilitates the removal of excess 1,4-butanediol and drives the polymerization to a higher molecular weight.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the viscosity of the molten polymer and by periodically taking samples for analysis (e.g., acid value titration or molecular weight determination by GPC).

  • Completion and Cooling: Once the desired molecular weight or viscosity is achieved, discontinue heating and break the vacuum with nitrogen. Allow the polymer to cool to approximately 120-140°C before proceeding to the resin formulation step.

Formulation and Curing of the Unsaturated Polyester Resin

This protocol describes the dissolution of the synthesized unsaturated polyester in styrene and its subsequent curing to form a thermoset material.

Materials:

  • Synthesized poly(butylene succinate-co-butylene muconate)

  • Styrene (reactive diluent)

  • Cobalt naphthenate or cobalt octoate (accelerator)

  • Methyl ethyl ketone peroxide (MEKP) (initiator)

Equipment:

  • Beaker or mixing vessel

  • Stirring rod or mechanical stirrer

  • Mold for casting the resin

Procedure:

  • Dissolution: While the synthesized unsaturated polyester is still warm (120-140°C), slowly add it to the styrene in a mixing vessel with stirring. A common ratio is 60 parts polyester to 40 parts styrene by weight. Continue stirring until the polyester is completely dissolved and the solution is homogeneous. Allow the resin to cool to room temperature.

  • Initiation and Curing:

    • Add the accelerator (e.g., cobalt naphthenate, ~0.2 wt%) to the resin solution and mix thoroughly.

    • Add the initiator (e.g., MEKP, ~1-2 wt%) and mix thoroughly. The gel time will begin after the addition of the initiator.[3]

    • Pour the initiated resin into a mold.

    • Allow the resin to cure at room temperature until it solidifies (typically several hours).

    • For optimal properties, a post-curing step at an elevated temperature (e.g., 80-120°C for 2-4 hours) is recommended to ensure complete reaction of the double bonds.

Data Presentation

The incorporation of cis,cis-dimethyl muconate into the polyester backbone influences the thermal and mechanical properties of the resulting resin. The following tables summarize typical data for muconate-containing UPRs and provide a comparison with other bio-based UPR formulations.

Table 1: Thermal Properties of Poly(butylene succinate-co-butylene muconate)

Muconate Content (mol%)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Decomposition Temperature (Td, °C)
0-34114395
10-2898385
25-2185375
50-12Not observed360

Data adapted from Rorrer et al., ACS Sustainable Chemistry & Engineering, 2016.

Table 2: Comparative Mechanical and Thermal Properties of Cured Bio-Based UPRs

Resin FormulationTensile Strength (MPa)Tensile Modulus (GPa)Flexural Strength (MPa)Flexural Modulus (GPa)Glass Transition Temperature (Tg, °C)
Poly(butylene succinate-co-muconate) with Glass Fiber--->30 (Shear Modulus)-
FDCA/Isosorbide-based UPR---4.8173
FDCA/Propanediol-based UPR---4.0148
Itaconic Acid/PET-based UPR (with DMI diluent)--161.4--
FDCA/Fumaric Acid/Isosorbide-based UPR63.33.9--102

Data for muconate-based resin from Rorrer et al., 2016. Comparative data from Akbari et al., 2023[4], Rubeša et al., 2024[5], and Sousa et al., 2022[6]. Note that direct comparison is challenging due to variations in specific formulations and testing conditions.

Visualizations

The following diagrams illustrate the key processes in the formulation of unsaturated polyester resins with cis,cis-dimethyl muconate.

UPR_Synthesis_Workflow cluster_synthesis Polyester Synthesis reactants Monomers: - Dimethyl Succinate - cis,cis-Dimethyl Muconate - 1,4-Butanediol reactor Reactor (160-220°C, Vacuum) reactants->reactor catalyst Catalyst: Titanium(IV) Isopropoxide catalyst->reactor methanol Methanol (byproduct) reactor->methanol Distillation polyester Unsaturated Polyester (Molten) reactor->polyester UPR_Formulation_Curing cluster_formulation Resin Formulation and Curing polyester Unsaturated Polyester (Molten) resin Liquid UPR polyester->resin Dissolution styrene Styrene (Reactive Diluent) styrene->resin cured_resin Cured Thermoset (Solid) resin->cured_resin Curing additives Additives: - Accelerator (CoNap) - Initiator (MEKP) additives->resin Curing_Mechanism cluster_curing Curing Reaction Pathway initiator Initiator (MEKP) + Accelerator (CoNap) free_radical Free Radicals (R.) initiator->free_radical Redox Reaction styrene Styrene Monomer free_radical->styrene Initiation growing_chain Growing Polymer Chain styrene->growing_chain polyester Unsaturated Polyester (Muconate units) polyester->growing_chain growing_chain->polyester Propagation crosslinked_network Crosslinked 3D Network growing_chain->crosslinked_network Termination/ Crosslinking

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Butyloxycarbonyl-Cholecystokinin Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of Butyloxycarbonyl (Boc) protected cholecystokinin (CCK) fragments, with a primary focus on the synthesis of Boc-CCK-4 (Boc-Trp-Met-Asp-Phe-NH₂). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for SPPS, offering robust performance for the synthesis of a wide range of peptides.

Introduction to Boc-SPPS of Cholecystokinin Fragments

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in the gastrointestinal system and the central nervous system. Synthetic fragments of CCK, particularly the C-terminal tetrapeptide CCK-4 (Trp-Met-Asp-Phe-NH₂), are valuable tools for studying CCK receptor function and for the development of novel therapeutics. The Boc protecting group is utilized for the temporary protection of the N-terminal α-amino group of the growing peptide chain. This strategy involves the use of acid-labile Boc groups and more stable benzyl-type protecting groups for the amino acid side chains.[1]

The general workflow of Boc-SPPS involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. Each cycle of amino acid addition consists of three main steps: deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid. Upon completion of the peptide sequence, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the solid-phase synthesis of a short peptide like Boc-CCK-4 using the Boc-SPPS methodology. Actual results may vary depending on the specific synthesis conditions, scale, and purification methods.

ParameterTypical ValueNotes
Resin Substitution Level 0.5 - 1.0 mmol/gMBHA resin is commonly used for the synthesis of peptide amides.
Coupling Efficiency (per step) >99%Monitored by a qualitative colorimetric test such as the Kaiser test.
Overall Crude Yield 70 - 90%Based on the initial loading of the first amino acid on the resin.
Purity of Crude Peptide 50 - 80%Dependent on the sequence and success of each coupling step.
Final Yield (after purification) 20 - 40%Highly dependent on the efficiency of the purification method (e.g., RP-HPLC).
Final Purity (after purification) >95%As determined by analytical RP-HPLC and mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Resin: 4-Methylbenzhydrylamine (MBHA) resin HCl salt (substitution level: 0.5-1.0 mmol/g).

  • Boc-protected Amino Acids:

    • Boc-Phe-OH

    • Boc-Asp(OBzl)-OH

    • Boc-Met-OH

    • Boc-Trp(For)-OH

  • Solvents:

    • Dichloromethane (DCM), peptide synthesis grade

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Isopropyl alcohol (IPA)

    • Methanol (MeOH)

  • Reagents for Deprotection:

    • Trifluoroacetic acid (TFA)

    • Dithiothreitol (DTE) as a scavenger.

  • Reagents for Neutralization:

    • Diisopropylethylamine (DIEA)

  • Reagents for Coupling:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

  • Reagents for Cleavage:

    • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

    • Anisole, p-cresol, or thioanisole (scavengers)

  • Reagents for Purification:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

  • Other:

    • Diethyl ether, anhydrous

    • Kaiser test kit

Protocol 1: Resin Preparation and Swelling
  • Place the MBHA resin in a reaction vessel.

  • Wash the resin with DCM (3 x 10 mL/g of resin).

  • To neutralize the HCl salt, suspend the resin in a 10% (v/v) solution of DIEA in DCM (10 mL/g of resin) and agitate for 10-15 minutes.

  • Wash the resin with DCM (3 x 10 mL/g of resin) to remove excess DIEA.

  • Swell the resin in DMF (10 mL/g of resin) for at least 30 minutes before the first coupling.

Protocol 2: Attachment of the First Amino Acid (Boc-Phe-OH)
  • In a separate flask, dissolve 2 equivalents of Boc-Phe-OH and 2 equivalents of HOBt in a minimal amount of DMF.

  • Add the dissolved amino acid and HOBt to the swollen resin.

  • Cool the reaction vessel in an ice bath.

  • Add 2 equivalents of DIC to the reaction mixture.

  • Allow the reaction to proceed at room temperature with agitation for 2-4 hours.

  • Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • If the coupling is incomplete, the coupling step can be repeated.

  • After complete coupling, wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Protocol 3: Peptide Chain Elongation (Coupling Cycle for Asp, Met, and Trp)

This cycle is repeated for each subsequent amino acid in the sequence (Boc-Asp(OBzl)-OH, Boc-Met-OH, and Boc-Trp(For)-OH).

  • Deprotection:

    • Add a solution of 50% TFA in DCM containing 0.5% DTE to the resin (10 mL/g).[2]

    • Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution.

    • Agitate for an additional 20-30 minutes.

    • Wash the resin with DCM (3 x 10 mL/g) and IPA (2 x 10 mL/g) to remove residual TFA.[2]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (10 mL/g) to the resin and agitate for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3 x 10 mL/g) and DMF (3 x 10 mL/g).

  • Coupling:

    • In a separate flask, pre-activate 2 equivalents of the next Boc-amino acid with 2 equivalents of HOBt and 2 equivalents of DIC in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion with the Kaiser test.

    • Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Protocol 4: Cleavage and Deprotection

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.

  • Dry the fully assembled peptide-resin under vacuum.

  • Place the dried resin in the reaction vessel of the HF cleavage apparatus.

  • Add scavengers (e.g., anisole, p-cresol, or thioanisole) to the vessel. For peptides containing Trp(For) and Met, a common scavenger cocktail is anisole.

  • Cool the reaction vessel with liquid nitrogen.

  • Distill anhydrous HF into the reaction vessel.

  • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

  • Evaporate the HF under a stream of nitrogen.

  • The crude peptide is then precipitated with cold, anhydrous diethyl ether.

  • Wash the precipitated peptide with cold diethyl ether and dry under vacuum.

Protocol 5: Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or a mixture of ACN and water).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • A typical gradient for purification is a linear gradient of water/ACN, both containing 0.1% TFA.

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final Boc-CCK-4 peptide as a white powder.

Visualizations

Experimental Workflow for Boc-SPPS of CCK-4

SPPS_Workflow cluster_cycle Elongation Cycle (3x) start Start resin_prep Resin Preparation (MBHA) start->resin_prep end_node End first_aa Attach First Amino Acid (Boc-Phe-OH) resin_prep->first_aa deprotection Boc Deprotection (TFA/DCM/DTE) first_aa->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization Wash coupling Coupling of Next Boc-Amino Acid neutralization->coupling Wash coupling->deprotection Wash cleavage Cleavage & Deprotection (HF/Scavengers) coupling->cleavage Final Cycle purification Purification (RP-HPLC) cleavage->purification analysis Analysis (HPLC/MS) purification->analysis analysis->end_node

Caption: General workflow for the solid-phase peptide synthesis of Boc-CCK-4.

Cholecystokinin Receptor Signaling Pathway

Caption: Simplified signaling pathway of the CCK1 receptor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis,cis-Dimethyl Muconate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of cis,cis-dimethyl muconate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing pure cis,cis-dimethyl muconate?

A1: The primary challenges are the isomerization of the desired cis,cis isomer to the more thermodynamically stable cis,trans and trans,trans isomers, and the potential for intramolecular cyclization to form lactones. These side reactions are often promoted by acidic conditions and elevated temperatures commonly used in esterification reactions.[1][2][3]

Q2: What is the typical starting material for the synthesis of cis,cis-dimethyl muconate?

A2: The most common starting material is cis,cis-muconic acid, which can be produced through biological fermentation processes.[4][5] Chemical synthesis routes from precursors like catechol are also known but may involve harsher conditions and produce isomeric mixtures.[6]

Q3: How can I minimize the isomerization of cis,cis-dimethyl muconate during synthesis?

A3: Minimizing isomerization requires careful control of reaction conditions. Milder esterification methods that avoid strong acids and high temperatures are recommended. Techniques such as using diazomethane or DCC/DMAP coupling offer alternatives to the traditional Fischer esterification.[7][8][9][10] If an acid catalyst is used, it should be neutralized promptly during workup.

Q4: What are the key differences in the NMR spectra of the dimethyl muconate isomers?

A4: The 1H NMR spectra of the isomers are distinct. For cis,cis-dimethyl muconate, the vinyl protons typically appear as a set of coupled multiplets at specific chemical shifts. In contrast, the vinyl protons of the cis,trans and trans,trans isomers will have different chemical shifts and coupling constants due to the change in stereochemistry. It is crucial to compare the obtained spectra with literature values for pure isomers to confirm the isomeric purity.

Q5: Which analytical techniques are best for separating and quantifying the different dimethyl muconate isomers?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the isomers of dimethyl muconate. A reverse-phase C18 column with a suitable mobile phase, such as a water/methanol or water/acetonitrile gradient, can effectively resolve the different isomers.[11][12]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Yield of cis,cis-Dimethyl Muconate Incomplete esterification of cis,cis-muconic acid.- Increase the reaction time or the molar excess of methanol. - Ensure the acid catalyst is active and present in a sufficient amount. - For Fischer esterification, remove water as it forms using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the product.[13][14][15]
Isomerization to cis,trans or trans,trans isomers.- Employ milder esterification conditions (e.g., lower temperature, shorter reaction time). - Consider using alternative, non-acidic esterification methods such as with diazomethane or DCC/DMAP.[8][9][10] - Neutralize the acid catalyst immediately upon reaction completion.
Product loss during workup and purification.- Optimize the extraction procedure to ensure complete transfer of the ester to the organic phase. - Use a minimal amount of solvent for recrystallization to avoid significant product loss. - Ensure the pH of the aqueous phase during extraction is neutral or slightly basic to prevent hydrolysis of the ester.
Presence of Impurities in the Final Product Unreacted cis,cis-muconic acid.- Improve the efficiency of the esterification reaction as described above. - During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic starting material.
Isomeric impurities (cis,trans or trans,trans-dimethyl muconate).- As detailed above, use milder reaction conditions to minimize isomerization. - Purify the product using column chromatography with a silica gel stationary phase and an appropriate eluent system (e.g., hexane/ethyl acetate).
Lactone byproducts.- Avoid prolonged exposure to acidic conditions and high temperatures, which can promote intramolecular cyclization.[1][2][3] - Use a less acidic catalyst or a non-acidic esterification method.
Difficulty in Isolating the Pure cis,cis Isomer Co-crystallization of isomers.- If recrystallization does not yield pure product, column chromatography is the recommended purification method.
Similar physical properties of isomers.- Utilize HPLC to confirm the isomeric purity of the final product.

Experimental Protocols

Protocol 1: Mild Esterification of cis,cis-Muconic Acid using Diazomethane

This protocol is intended for small-scale synthesis due to the hazardous nature of diazomethane.

  • Preparation of Diazomethane: Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from Diazald®). Caution: Diazomethane is toxic and potentially explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Esterification:

    • Dissolve cis,cis-muconic acid (1 equivalent) in a mixture of diethyl ether and methanol at 0°C.

    • Slowly add the ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

    • Allow the reaction to stir at 0°C for 1-2 hours.

  • Workup:

    • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

    • Remove the solvent under reduced pressure to obtain the crude cis,cis-dimethyl muconate.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: HPLC Analysis of Dimethyl Muconate Isomers
  • Instrumentation: A standard HPLC system equipped with a UV detector and a reverse-phase C18 column.

  • Mobile Phase: A gradient of methanol and water (or acetonitrile and water). A typical starting condition could be 30% methanol in water, increasing to 70% methanol over 20 minutes.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

  • Injection and Detection: Inject the sample and monitor the elution profile at a wavelength of approximately 260 nm. The different isomers will have distinct retention times.

  • Quantification: Create a calibration curve using standards of known concentration for each isomer to quantify the composition of the sample.

Visualizations

experimental_workflow Experimental Workflow for cis,cis-Dimethyl Muconate Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start cis,cis-Muconic Acid esterification Esterification (e.g., with Diazomethane) start->esterification quench Quench Excess Reagent esterification->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy purification->nmr end Pure cis,cis-Dimethyl Muconate hplc->end nmr->end

Caption: Workflow for the synthesis and analysis of cis,cis-dimethyl muconate.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of cis,cis-Dimethyl Muconate incomplete_reaction Incomplete Esterification low_yield->incomplete_reaction isomerization Isomerization low_yield->isomerization loss_workup Loss During Workup low_yield->loss_workup optimize_ester Optimize Reaction Conditions (Time, Stoichiometry) incomplete_reaction->optimize_ester mild_conditions Use Milder Esterification Method isomerization->mild_conditions optimize_workup Optimize Extraction & Purification loss_workup->optimize_workup

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Overcoming solubility issues with Butyloxycarbonyl-cholecystokinin (31-33) amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Butyloxycarbonyl-cholecystokinin (31-33) amide.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence and expected charge of Butyloxycarbonyl-cholecystokinin (31-33) amide?

A1: Cholecystokinin (31-33) corresponds to the C-terminal tripeptide amide with the sequence Asp-Phe-NH2. The addition of a Butyloxycarbonyl (Boc) group at the N-terminus results in Boc-Asp-Phe-NH2. To estimate the overall charge, we assign values to the ionizable groups at neutral pH:

  • N-terminus: The Boc group protects the N-terminal amine, so it has no charge.

  • Aspartic Acid (Asp) side chain: Contains a carboxylic acid group, which is deprotonated at neutral pH, contributing a charge of -1.

  • Phenylalanine (Phe) side chain: Is non-polar and has no charge.

  • C-terminus: The C-terminus is amidated, so it has no charge.

Therefore, the overall charge of Boc-Asp-Phe-NH2 at neutral pH is approximately -1 , making it an acidic peptide .

Q2: I am having trouble dissolving my lyophilized Boc-CCK(31-33) amide. What is the recommended starting solvent?

A2: Due to its acidic nature, the recommended starting solvent is a slightly basic aqueous solution. You can try dissolving the peptide in a small amount of sterile, purified water first. If solubility is limited, adding a few microliters of a weak base like 0.1% ammonium hydroxide (NH4OH) or a buffer such as 10 mM ammonium bicarbonate can significantly improve dissolution.[1] For biological applications where ammonia may be cytotoxic, consider using a biocompatible basic buffer.

Q3: Can I use organic solvents to dissolve Boc-CCK(31-33) amide?

A3: Yes, especially if the peptide proves to be more hydrophobic than predicted. For peptides with poor aqueous solubility, a common strategy is to first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then slowly add the aqueous buffer of choice to the desired final concentration.[1][2] It is crucial to add the aqueous solution to the organic solvent dropwise while vortexing to prevent precipitation.

Q4: Are there any techniques that can aid in the dissolution process?

A4: Yes, several techniques can help to dissolve peptides:

  • Sonication: A brief sonication in a water bath can help to break up aggregates and enhance solubility.[1]

  • Gentle Warming: Warming the solution to a temperature not exceeding 40°C can increase the solubility of some peptides.[3] However, be cautious as excessive heat can lead to degradation.

  • Vortexing: Vigorous vortexing can help to mechanically break down any clumps of the lyophilized powder and promote dissolution.

Always start with a small aliquot of your peptide to test for solubility before dissolving the entire stock.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peptide does not dissolve in water. The peptide is acidic and requires a basic environment to be fully charged and soluble.Add a small amount of a weak base like 0.1% ammonium hydroxide or 10 mM ammonium bicarbonate dropwise until the peptide dissolves.[1]
Peptide precipitates out of solution when adding aqueous buffer to an organic stock. The peptide has reached its solubility limit in the final solvent mixture.Decrease the final concentration of the peptide solution. Alternatively, try a different co-solvent system. Ensure the aqueous buffer is added slowly to the organic stock solution while mixing.
The peptide solution is cloudy or contains visible particles. The peptide is not fully dissolved or has aggregated.Centrifuge the solution to pellet any undissolved material before use.[3] Attempt to redissolve using sonication or gentle warming. Consider that the peptide may be aggregated and that this could affect its biological activity.
Inconsistent experimental results. Inaccurate peptide concentration due to incomplete solubilization.Ensure the peptide is fully dissolved before making stock solutions. It is recommended to determine the peptide concentration of the stock solution using a method such as UV spectrophotometry if the peptide contains a chromophore like Phenylalanine.

Experimental Protocols

Protocol 1: Solubilization of Boc-CCK(31-33) Amide in Aqueous Basic Buffer
  • Bring the lyophilized peptide vial to room temperature before opening to avoid condensation.

  • Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Add a small volume of sterile, purified water to the vial to create a concentrated stock solution (e.g., 1 mg in 100 µL).

  • Vortex the vial for 30 seconds.

  • If the peptide is not fully dissolved, add 1-2 µL of 0.1% ammonium hydroxide and vortex again. Repeat until the solution is clear.

  • Once dissolved, dilute the stock solution to the desired final concentration with your experimental buffer.

Protocol 2: Solubilization of Boc-CCK(31-33) Amide using an Organic Co-Solvent
  • Follow steps 1 and 2 from Protocol 1.

  • Add a minimal amount of DMSO (e.g., 10-20 µL for 1 mg of peptide) to the vial.

  • Vortex until the peptide is completely dissolved.

  • Slowly add your desired aqueous buffer to the DMSO stock solution dropwise while vortexing to reach the final desired concentration. Be careful not to add the buffer too quickly, as this can cause the peptide to precipitate.

Visualizations

experimental_workflow cluster_start Start cluster_solubilization Solubilization cluster_troubleshooting Troubleshooting cluster_final Final Preparation start Lyophilized Boc-CCK(31-33) Amide solubilize Add minimal solvent (e.g., Water or DMSO) start->solubilize vortex Vortex/Sonicate solubilize->vortex check_solubility Clear Solution? vortex->check_solubility add_base Add weak base (e.g., 0.1% NH4OH) check_solubility->add_base No, in water use_organic Use organic solvent (e.g., DMSO) check_solubility->use_organic No, persistent issue dilute Dilute to final concentration with experimental buffer check_solubility->dilute Yes add_base->vortex use_organic->vortex ready Solution ready for experiment dilute->ready

Caption: Workflow for solubilizing Boc-CCK(31-33) amide.

cck_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response cck Boc-CCK(31-33) Amide receptor CCK Receptor (GPCR) cck->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc response Biological Effects (e.g., Enzyme Secretion) pkc->response ca_release->response

Caption: Simplified CCK receptor signaling pathway.

References

Preventing lactone formation during muconic acid isomerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of muconic acid, with a specific focus on preventing the undesirable formation of lactones.

Frequently Asked Questions (FAQs)

Q1: What is lactone formation and why is it a problem during muconic acid isomerization?

A1: Lactone formation, or lactonization, is an intramolecular esterification of a hydroxycarboxylic acid. In the context of muconic acid isomerization, it is an irreversible side reaction where the carboxylic acid functional group of a muconic acid isomer attacks one of the carbon-carbon double bonds, leading to the formation of a cyclic ester known as a muconolactone.[1][2] This is a significant issue because it consumes the desired muconic acid, reducing the yield of the target isomer (typically trans,trans-muconic acid) and introducing impurities that can be difficult to separate.[3][4]

Q2: What are the main factors that promote lactone formation?

A2: The primary factors that promote lactone formation during muconic acid isomerization are:

  • Acidic Conditions: Low pH environments readily catalyze the intramolecular cyclization.[4][5][6]

  • High Temperatures: Elevated temperatures can accelerate the rate of lactonization.[4][6]

  • Solvent Choice: The choice of solvent plays a critical role. Protic solvents can facilitate proton transfer, which is often involved in the lactonization mechanism.

Q3: Which isomer of muconic acid is most susceptible to lactonization?

A3: The cis,trans-muconic acid isomer is particularly prone to lactonization.[5] The isomerization from cis,cis-muconic acid to cis,trans-muconic acid can occur under relatively mild acidic conditions, and once formed, the cis,trans-isomer can readily cyclize to form muconolactone.[4][5]

Troubleshooting Guide

Problem 1: Low yield of trans,trans-muconic acid and significant lactone byproducts detected.

Potential Cause Troubleshooting Step Expected Outcome
Reaction pH is too low (acidic). Neutralize the reaction mixture. For future experiments, maintain a pH above 4. Under alkaline conditions, muconic acid exists as the muconate dianion, which is stable and does not isomerize or form lactones.[4][6]Reduced lactone formation and improved selectivity towards the desired isomer.
Inappropriate solvent system. Switch to a polar aprotic solvent like dimethyl sulfoxide (DMSO). The use of DMSO, particularly with controlled amounts of water, has been shown to suppress lactonization and improve the selectivity for trans,trans-muconic acid to over 85%.[1][2][7]Minimized lactone byproducts and a higher yield of trans,trans-muconic acid.
Reaction temperature is too high. Lower the reaction temperature. While heat can promote isomerization, it also accelerates lactone formation.[4] Optimize the temperature to favor isomerization without significant lactonization.A better balance between reaction rate and product selectivity.
Presence of residual acid catalysts. If using an acid catalyst for isomerization, ensure it is thoroughly removed or neutralized post-reaction. Residual acid can continue to promote lactonization.[1]Prevention of ongoing lactone formation after the main isomerization step.

Problem 2: Difficulty in quantifying the extent of lactone formation.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate analytical methodology. Utilize Ultra High-Pressure Liquid Chromatography with Diode Array Detection (UHPLC-DAD). This method allows for the separation and quantification of muconic acid isomers (cis,cis and cis,trans) and lactone byproducts.[8]Accurate and reproducible quantification of all relevant species in the reaction mixture, enabling proper assessment of reaction performance.
Co-elution of analytes. Optimize the HPLC method, including the mobile phase composition and gradient, to ensure baseline separation of all muconic acid isomers and lactones.[8]Clear, distinct peaks for each component, allowing for accurate integration and quantification.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on preventing lactone formation during muconic acid isomerization.

Parameter Condition Selectivity for trans,trans-MA (%) Lactone Formation Reference
Solvent DMSO with controlled water concentration> 85Reduced[1][2]
Solvent DMSO88Hampered[4][7]
pH Acidic (pH < 4)LowFavored[4][5]
pH AlkalineNo isomerizationPrevented[4][6]
Additive Inorganic salts (chelation)88Hampered[4]

Experimental Protocols

Protocol 1: Solvent-Mediated Isomerization of cis,cis-Muconic Acid to trans,trans-Muconic Acid

This protocol is based on the findings of Carraher et al. (2020).[2][7]

Objective: To achieve high selectivity for trans,trans-muconic acid while minimizing lactone formation.

Materials:

  • cis,cis-muconic acid

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Reaction vessel (e.g., sealed vial or round-bottom flask)

  • Heating and stirring apparatus

  • Analytical equipment (e.g., UHPLC-DAD)

Procedure:

  • Prepare a solution of cis,cis-muconic acid in DMSO. A concentration on the order of 300 g/L can be used for industrially relevant scales.[7]

  • Add a controlled amount of deionized water to the DMSO solution. The concentration of water should be carefully optimized, as low concentrations reduce acidity and prevent lactone formation, while higher concentrations can shift the reaction towards lactonization.[1] A starting point could be a water concentration of around 0.5 M.[1]

  • Heat the reaction mixture with stirring. The temperature should be optimized to balance the rate of isomerization with the prevention of side reactions.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by UHPLC-DAD to determine the concentrations of cis,cis-, cis,trans-, and trans,trans-muconic acid, as well as any lactone byproducts.

  • Once the desired conversion and selectivity are achieved, cool the reaction mixture.

  • The trans,trans-muconic acid product can then be isolated and purified.

Protocol 2: Analytical Method for Quantification of Muconic Acid Isomers and Lactones

This protocol is a general guideline based on established analytical procedures.[8][9]

Objective: To accurately quantify the concentrations of cis,cis-muconic acid, cis,trans-muconic acid, and muconolactone in a reaction sample.

Instrumentation:

  • Ultra High-Pressure Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD)

  • Reverse-phase C18 analytical column

Reagents:

  • HPLC-grade water

  • HPLC-grade methanol

  • Formic acid

  • Sodium hydroxide solution (for standard preparation)

  • Certified standards of cis,cis-muconic acid, cis,trans-muconic acid, and muconolactone

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of water, methanol, and formic acid (e.g., 80:20:0.16 v/v/v).[9] Filter and degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a stock solution of cis,cis-muconic acid in a dilute sodium hydroxide solution (e.g., 0.05% v/v) to ensure complete dissolution.[9]

    • Prepare a cis,trans-muconic acid standard by heating a known concentration of cis,cis-muconic acid in water (e.g., at 60°C) for a specific time.[9] It is crucial to control the heating time and temperature to avoid significant lactone formation.

    • Prepare a stock solution of muconolactone in a suitable solvent.

    • From the stock solutions, prepare a series of calibration standards of varying concentrations.

  • Sample Preparation: Dilute the reaction samples with the mobile phase or a suitable diluent to fall within the calibration range.

  • UHPLC-DAD Analysis:

    • Equilibrate the column with the mobile phase.

    • Inject the standards and samples onto the column.

    • Use a suitable gradient elution program to achieve separation of the analytes.

    • Monitor the absorbance at a specific wavelength (e.g., 260 nm) using the DAD.

  • Data Analysis:

    • Generate a calibration curve for each analyte by plotting peak area versus concentration.

    • Determine the concentrations of the muconic acid isomers and lactone in the samples by interpolating their peak areas on the respective calibration curves.

Visualizations

logical_relationship cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Acidic_pH Acidic pH (e.g., < 4) Lactonization Undesired Lactonization (ct-MA -> Muconolactone) Acidic_pH->Lactonization Promotes High_Temp High Temperature High_Temp->Lactonization Promotes Polar_Protic_Solvent Polar Protic Solvent Polar_Protic_Solvent->Lactonization Can Promote DMSO_Water DMSO + Controlled Water Isomerization Desired Isomerization (cc-MA -> ct-MA -> tt-MA) DMSO_Water->Isomerization Favors DMSO_Water->Lactonization Inhibits Alkaline_pH Alkaline pH Alkaline_pH->Isomerization Inhibits Alkaline_pH->Lactonization Inhibits

Caption: Factors influencing muconic acid isomerization vs. lactonization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Outcome Start Start: cis,cis-Muconic Acid Solvent Dissolve in DMSO + Controlled Water Start->Solvent Heat_Stir Heat and Stir (Optimized Temperature) Solvent->Heat_Stir Monitor Monitor Progress (UHPLC-DAD) Heat_Stir->Monitor Monitor->Heat_Stir Continue Reaction Desired_Product High Yield of trans,trans-Muconic Acid Monitor->Desired_Product Desired Conversion Side_Product Minimized Lactone Formation Monitor->Side_Product Desired Selectivity End Isolate Product Desired_Product->End

Caption: Workflow for selective muconic acid isomerization.

References

Technical Support Center: Optimizing Boc-CCK-3 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of Boc-CCK-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is Boc-CCK-3 and what is its primary mechanism of action?

A1: Boc-CCK-3 is a protected tripeptide fragment of cholecystokinin (CCK). It is a selective agonist for the CCK-B receptor, which is predominantly found in the central nervous system. Upon binding to the Gq protein-coupled CCK-B receptor, it activates a signaling cascade involving phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[1][2][3][4][5]

Q2: What is a recommended starting dose for Boc-CCK-3 in in vivo studies?

A2: A recommended starting point for central administration (e.g., intra-amygdala injection) in rats is approximately 20 ng per animal.[1] For systemic administration or for other species, dose-response studies are highly recommended. It is crucial to start with a low dose and titrate up to find the optimal dose for your specific experimental model and endpoint.

Q3: How should I prepare Boc-CCK-3 for in vivo administration?

A3: Boc-CCK-3 is a peptide and its solubility in aqueous solutions can be limited. A common vehicle for intracerebroventricular (ICV) injection of peptides is sterile phosphate-buffered saline (PBS) with a small percentage of a solubilizing agent like dimethyl sulfoxide (DMSO), typically around 10%.[1][2] It is essential to ensure complete dissolution and to prepare fresh solutions for each experiment to avoid degradation.

Q4: What are the best practices for storing Boc-CCK-3?

A4: Lyophilized Boc-CCK-3 peptide should be stored at -20°C or colder. Once reconstituted in a vehicle, it is recommended to use the solution immediately or aliquot and store at -80°C to minimize freeze-thaw cycles and degradation. The stability of peptides in solution can be variable, so preparing fresh solutions is the best practice for ensuring consistent experimental results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the expected dose. 1. Incorrect Dosage: The dose may be too low for the specific animal model, administration route, or desired effect. 2. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 3. Suboptimal Administration: The injection may not have reached the target site effectively.1. Conduct a Dose-Response Study: Test a range of doses (e.g., logarithmic increases) to determine the optimal concentration. 2. Prepare Fresh Solutions: Always prepare fresh Boc-CCK-3 solutions immediately before use. Verify the integrity of the lyophilized peptide if it has been stored for a long time. 3. Refine Injection Technique: For central injections, ensure accurate stereotaxic coordinates and infusion rates. For systemic injections, confirm the appropriate route (e.g., intraperitoneal, intravenous) and volume.
High variability in animal responses. 1. Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent injection volumes. 2. Biological Variability: Natural variation in the animal population's response to the peptide. 3. Stress-Induced Effects: Animal stress during handling and injection can influence neurochemical and behavioral outcomes.1. Standardize Preparation and Administration: Use precise measurement techniques for preparing solutions and calibrated equipment for injections. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 3. Acclimatize Animals: Habituate the animals to the handling and injection procedures for several days before the experiment to reduce stress.
Adverse reactions or toxicity observed. 1. Dose is too high: The administered dose may be in the toxic range for the animal model. 2. Vehicle Toxicity: The vehicle, especially if using a high concentration of a solubilizing agent, could be causing adverse effects. 3. Rapid Infusion Rate: For central injections, a fast infusion rate can cause tissue damage or increased intracranial pressure.1. Reduce the Dose: Start with a significantly lower dose and perform a careful dose-escalation study. 2. Optimize the Vehicle: Use the lowest effective concentration of the solubilizing agent. Test the vehicle alone as a control group to rule out its effects. 3. Slow Infusion Rate: Administer the solution slowly and at a consistent rate to minimize tissue damage and pressure changes.

Experimental Protocols & Data

Boc-CCK Analog Dosage in Rats

The following table summarizes dosage information for a closely related Boc-CCK analog, JMV118, in rats, which can serve as a reference for designing initial studies with Boc-CCK-3.

Compound Animal Model Administration Route Effective Dose Observed Effect
JMV118Wistar RatIntravenous Infusion22.5 pmol/kg/minMaximal stimulation of pancreatic secretion
JMV118Wistar RatIntravenous Bolus Injection450 pmol/kgMaximal stimulation of pancreatic secretion

Data extracted from a study on pancreatic secretion.

Visualizations

Signaling Pathway of Boc-CCK-3 at the CCK-B Receptor

Boc_CCK_3_Signaling Boc-CCK-3 Signaling Pathway Boc_CCK_3 Boc-CCK-3 CCK_B_Receptor CCK-B Receptor (Gq-coupled) Boc_CCK_3->CCK_B_Receptor Binds Gq Gq Protein CCK_B_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_ER->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Experimental_Workflow In Vivo Boc-CCK-3 Experimental Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Dose_Response_Pilot Pilot Study (Dose-Response) Animal_Acclimation->Dose_Response_Pilot Vehicle_Prep Vehicle Preparation (e.g., PBS + 10% DMSO) Dose_Response_Pilot->Vehicle_Prep Boc_CCK_3_Prep Boc-CCK-3 Solution (Freshly Prepared) Vehicle_Prep->Boc_CCK_3_Prep Animal_Handling Animal Handling & Baseline Measures Boc_CCK_3_Prep->Animal_Handling Administration Boc-CCK-3 Administration (e.g., ICV Injection) Animal_Handling->Administration Behavioral_Testing Behavioral/Physiological Testing Administration->Behavioral_Testing Tissue_Collection Tissue Collection (Optional) Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

References

Technical Support Center: Catalyst Selection for the Hydrogenation of cis,cis-Dimethyl Muconate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of cis,cis-dimethyl muconate to produce valuable intermediates like dimethyl adipate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of cis,cis-dimethyl muconate?

A1: The most effective and commonly employed catalysts for the hydrogenation of cis,cis-dimethyl muconate are noble metals supported on high-surface-area materials. Palladium (Pd) and platinum (Pt) are the most widely used active metals.[1] Rhodium (Rh) and Ruthenium (Ru) have also been investigated. The choice of support material, such as activated carbon (AC), silica (SiO2), or alumina (Al2O3), can significantly influence catalyst activity and selectivity. Bimetallic catalysts, for instance, palladium-gold (Pd-Au), have demonstrated high activity and stability.[2]

Q2: What is the expected primary product of the hydrogenation of cis,cis-dimethyl muconate?

A2: The primary and desired product of the complete hydrogenation of cis,cis-dimethyl muconate is dimethyl adipate. However, depending on the catalyst and reaction conditions, intermediate products such as mono-hydrogenated dimethyl hexenedioates may also be present in the reaction mixture. With some catalytic systems, it is possible to selectively produce these monounsaturated esters.

Q3: Does the cis,cis-isomer of dimethyl muconate affect the hydrogenation process?

A3: Yes, the initial isomeric form is important. In the presence of many noble metal catalysts, such as palladium and platinum, cis,cis-dimethyl muconate will first isomerize to the more stable trans,trans-isomer before hydrogenation proceeds.[3] This isomerization step is a key part of the overall reaction mechanism.

Q4: What are typical reaction conditions for this hydrogenation?

A4: Reaction conditions can vary depending on the chosen catalyst and desired outcome. Generally, moderate temperatures ranging from 25°C to 80°C and hydrogen pressures from atmospheric pressure to 10 bar are employed. Common solvents include ethanol, methanol, and water.

Troubleshooting Guide

Issue 1: Low or No Conversion of cis,cis-Dimethyl Muconate

  • Possible Cause 1: Inactive Catalyst

    • Troubleshooting Step: Ensure the catalyst has been properly activated. Many catalysts, especially those on carbon supports, require a pre-reduction step. This typically involves heating the catalyst under a hydrogen atmosphere to reduce any metal oxides to the active metallic state.

  • Possible Cause 2: Catalyst Poisoning

    • Troubleshooting Step: The presence of impurities in the substrate or solvent can poison the catalyst. Common poisons for noble metal catalysts include sulfur, nitrogen, and halogen compounds. Purify the cis,cis-dimethyl muconate and use high-purity solvents.

  • Possible Cause 3: Insufficient Hydrogen

    • Troubleshooting Step: Check for leaks in the reactor setup. Ensure a continuous and sufficient supply of hydrogen at the desired pressure. Proper agitation is also crucial to ensure good gas-liquid mass transfer.

  • Possible Cause 4: Mass Transfer Limitations

    • Troubleshooting Step: Inadequate stirring can lead to poor contact between the reactants, hydrogen, and the catalyst surface. Increase the stirring speed to improve mass transfer.

Issue 2: Poor Selectivity towards Dimethyl Adipate (Formation of Intermediates)

  • Possible Cause 1: Incomplete Reaction

    • Troubleshooting Step: The formation of mono-hydrogenated intermediates is expected. To drive the reaction to completion and obtain dimethyl adipate, increase the reaction time or temperature. A higher hydrogen pressure can also favor complete hydrogenation.

  • Possible Cause 2: Catalyst Choice

    • Troubleshooting Step: The choice of metal and support can influence selectivity. For instance, some bimetallic catalysts, like those with a high gold content in a Pd-Au system, may favor the formation of intermediates.[2] Consider screening different catalysts to find the one that provides the best selectivity for your desired product.

Issue 3: Catalyst Deactivation and Reusability

  • Possible Cause 1: Sintering of Metal Nanoparticles

    • Troubleshooting Step: Operating at excessively high temperatures can cause the metal nanoparticles on the support to agglomerate (sinter), leading to a loss of active surface area and decreased activity.[4] Operate within the recommended temperature range for the specific catalyst.

  • Possible Cause 2: Leaching of the Active Metal

    • Troubleshooting Step: The active metal may leach from the support into the reaction medium, especially under harsh conditions.[4] Consider using a catalyst with stronger metal-support interactions or operating under milder conditions.

  • Possible Cause 3: Coking

    • Troubleshooting Step: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[5] Regeneration can sometimes be achieved by controlled oxidation (calcination) to burn off the coke. However, this should be done carefully to avoid over-oxidation and sintering of the metal.

  • Regeneration: For palladium catalysts deactivated by organic residues, washing with solvents like chloroform and acetic acid, followed by drying, can help restore activity.[6] Another method involves thermal treatment in an inert atmosphere to remove volatile carbon-containing materials, followed by controlled oxidation.[7]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the hydrogenation of muconic acid and its derivatives, which can serve as a guide for selecting a catalyst for cis,cis-dimethyl muconate hydrogenation.

CatalystSupportSubstrateTemperature (°C)H2 Pressure (bar)SolventKey Findings
5% Pt/CCarbontrans,trans-Muconic Acid50-704WaterFull conversion to adipic acid in 2 hours with high selectivity.[8]
Pd Nanoparticles-cis,cis-Muconic AcidAmbient-AqueousAppreciable electrochemical production of adipic acid.[1]
Pd-Au BimetallicCarbon Nanofiberscis,cis-Muconic Acid-2WaterHigher activity than monometallic Pd or Au. Selectivity towards intermediates increases with higher Au content.[2]
1% Pd/HHT-PFunctionalized Carboncis,cis-Muconic Acid703 (N2, CTH)Water100% conversion and 74% adipic acid yield in catalytic transfer hydrogenation with formic acid.[9]
Ru/ZeoliteZeolitecis,cis-Muconate--EthanolHigh selectivity (>95%) for isomerization to trans,trans-muconate.[8]

Experimental Protocols

Representative Protocol for Catalytic Hydrogenation of cis,cis-Dimethyl Muconate

  • Catalyst Activation (Pre-reduction):

    • Place the required amount of supported catalyst (e.g., 5% Pd/C) in a high-pressure reactor.

    • Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas to the desired pressure (e.g., 5 bar).

    • Heat the reactor to a specified temperature (e.g., 150-200°C) for 2-3 hours under a hydrogen atmosphere to reduce the catalyst.

    • Cool the reactor to the desired reaction temperature.

  • Hydrogenation Reaction:

    • Vent the hydrogen and purge the reactor with inert gas.

    • Under a positive pressure of inert gas, introduce a solution of cis,cis-dimethyl muconate in a suitable solvent (e.g., ethanol) into the reactor.

    • Seal the reactor and purge again with inert gas, followed by purging with hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 bar).

    • Commence vigorous stirring and heat the reactor to the desired reaction temperature (e.g., 60°C).

    • Monitor the reaction progress by taking samples periodically and analyzing them by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reactor to room temperature.

  • Product Isolation:

    • Carefully vent the excess hydrogen and purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with fresh solvent and potentially reused.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by techniques such as recrystallization or column chromatography if necessary.

Visualizations

CatalystSelectionWorkflow start Start: Define Hydrogenation Goal goal High Conversion to Dimethyl Adipate? start->goal catalyst_screening Primary Catalyst Screening: - Pd/C - Pt/C goal->catalyst_screening Yes selective_hydrogenation Selective Hydrogenation Goal: Mono-unsaturated Ester goal->selective_hydrogenation No reaction_optimization Reaction Condition Optimization: - Temperature - Pressure - Solvent catalyst_screening->reaction_optimization performance_eval Evaluate Performance: - Conversion - Selectivity reaction_optimization->performance_eval troubleshooting Troubleshooting: - Low Conversion - Poor Selectivity performance_eval->troubleshooting Goal Not Met end_success Successful Hydrogenation performance_eval->end_success Goal Met troubleshooting->reaction_optimization Re-optimize bimetallic_catalyst Consider Bimetallic Catalysts: - e.g., Pd-Au selective_hydrogenation->bimetallic_catalyst bimetallic_catalyst->reaction_optimization

Caption: Logical workflow for catalyst selection and optimization.

ReactionPathway ccDM cis,cis-Dimethyl Muconate ttDM trans,trans-Dimethyl Muconate ccDM->ttDM Isomerization (on catalyst surface) monoH Mono-hydrogenated Intermediates ttDM->monoH Hydrogenation (+H2) DA Dimethyl Adipate monoH->DA Hydrogenation (+H2)

Caption: Simplified reaction pathway for the hydrogenation of cis,cis-dimethyl muconate.

References

Technical Support Center: Purification of Crude cis,cis-Dimethyl muconate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude cis,cis-Dimethyl muconate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude cis,cis-Dimethyl muconate?

A1: Crude cis,cis-Dimethyl muconate, typically synthesized via esterification of cis,cis-muconic acid, may contain the following impurities:

  • Geometric Isomers: cis,trans-Dimethyl muconate and trans,trans-Dimethyl muconate are common impurities formed during synthesis or subsequent handling.[1]

  • Unreacted Starting Material: Residual cis,cis-muconic acid may be present if the esterification reaction did not go to completion.

  • Solvent Residues: Residual solvents from the reaction and extraction steps, such as methanol or ethyl acetate, may be present.[1]

  • Byproducts of Esterification: Depending on the method used, byproducts from the esterification catalyst (e.g., sulfuric acid) or reagents may be present.

Q2: Why is my purified cis,cis-Dimethyl muconate converting to other isomers?

A2: The cis,cis-isomer of dimethyl muconate is thermodynamically less stable than the cis,trans and trans,trans isomers. Isomerization can be promoted by exposure to heat, acidic conditions, or certain catalysts like iodine.[2][3] To minimize isomerization, it is crucial to avoid high temperatures and acidic environments during purification and storage.

Q3: What are the recommended storage conditions for purified cis,cis-Dimethyl muconate?

A3: To maintain the isomeric purity of cis,cis-Dimethyl muconate, it should be stored in a cool, dark, and dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation. For long-term storage, refrigeration is recommended.

Q4: Can I use the crude cis,cis-Dimethyl muconate directly for my next reaction?

A4: It is generally not recommended to use the crude product directly, especially for polymerization reactions where monomer purity is critical.[4] The presence of other isomers or impurities can significantly affect the properties of the resulting polymer and the reproducibility of your results.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of crude cis,cis-Dimethyl muconate.

Crystallization Issues
Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The solvent may be too nonpolar for the solute at the given concentration, leading to liquid-liquid phase separation.[5] The cooling rate may be too rapid. Impurities may be inhibiting crystal nucleation.Add a small amount of a more polar co-solvent to increase solubility. Slow down the cooling rate to allow for proper crystal lattice formation. Try seeding the solution with a small crystal of pure product.
Low recovery yield after crystallization. The chosen solvent may be too good, meaning the product remains significantly soluble even at low temperatures. Incomplete precipitation.Select a solvent system where the product has high solubility at elevated temperatures and low solubility at reduced temperatures. Ensure the solution is sufficiently cooled for an adequate amount of time to maximize precipitation.
Product purity is still low after crystallization. The chosen solvent may not effectively differentiate between the desired product and impurities, leading to co-crystallization.Perform a second recrystallization with a different solvent system. Consider using column chromatography for more efficient separation.
Isomerization occurs during crystallization. The crystallization process is being carried out at too high a temperature or for a prolonged period. The solvent may be slightly acidic.Use a lower boiling point solvent if possible, and minimize the time the solution is heated. If necessary, neutralize the crude product or the solvent with a mild base (e.g., a dilute sodium bicarbonate wash during workup) before crystallization.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of isomers. The solvent system (eluent) is not optimized for separating the dimethyl muconate isomers. The column may be overloaded.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for nonpolar compounds is a mixture of ethyl acetate and a nonpolar solvent like hexanes.[6] A suggested starting system is 10-20% ethyl acetate in hexanes. Reduce the amount of crude material loaded onto the column.
Product elutes too quickly or too slowly. The eluent is too polar (elutes too quickly) or not polar enough (elutes too slowly).Adjust the polarity of the eluent. For faster elution, increase the proportion of the more polar solvent (e.g., ethyl acetate). For slower elution, increase the proportion of the less polar solvent (e.g., hexanes).[6]
Streaking or tailing of spots on TLC and broad peaks during column chromatography. The compound may be interacting too strongly with the stationary phase (silica gel), which can be acidic. The sample may be overloaded on the TLC plate or column.Add a small amount (0.1-1%) of a modifying agent to the eluent, such as triethylamine to neutralize acidic sites on the silica gel, or a small amount of methanol for very polar compounds.[6] Ensure the sample is loaded in a concentrated band and not overloaded.

Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol provides a general guideline for the recrystallization of crude cis,cis-Dimethyl muconate. The choice of solvent is critical and may require some optimization.

Methodology:

  • Solvent Selection: Based on solubility data for similar compounds, a mixture of a polar solvent (like ethyl acetate or acetone) and a nonpolar solvent (like hexanes or petroleum ether) is a good starting point. The ideal solvent system is one in which the crude product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In a flask, add the crude cis,cis-Dimethyl muconate and a minimal amount of the chosen polar solvent. Heat the mixture gently while stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add the nonpolar anti-solvent to the hot solution until it becomes slightly turbid. If no crystals form, gently scratch the inside of the flask with a glass rod to induce nucleation.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes the purification of crude cis,cis-Dimethyl muconate using flash column chromatography.

Methodology:

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give good separation between the cis,cis-isomer and other impurities, with the cis,cis-isomer having an Rf value of approximately 0.2-0.4. A good starting eluent is 15% ethyl acetate in hexanes.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude cis,cis-Dimethyl muconate in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry sample onto the top of the packed column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure cis,cis-Dimethyl muconate.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Solubility of Muconic Acid Isomers in Various Solvents at 20°C

Note: This data is for the parent muconic acid and serves as a qualitative guide for the dimethyl ester. Solubility of the ester is expected to be higher in less polar organic solvents.

Solventcis,cis-Muconic Acid (g/L)cis,trans-Muconic Acid (g/L)trans,trans-Muconic Acid (g/L)
Water≈1.05.2<0.1
DMSO≈400>500≈35
Ethanol≈28≈90≈2.5
THF≈50≈125≈3.0
Toluene<0.05<0.10<0.02

(Data adapted from Khalil, I., et al. (2020). Green Chemistry, 22(5), 1517-1541.)[7]

Visualizations

Purification_Workflow crude Crude cis,cis-Dimethyl muconate dissolve Dissolve in minimal polar solvent crude->dissolve Crystallization Path tlc TLC Analysis to find eluent crude->tlc Chromatography Path crystallize Induce Crystallization (add anti-solvent, cool) dissolve->crystallize filter_dry Filter and Dry crystallize->filter_dry pure_xtal Pure cis,cis-Dimethyl muconate Crystals filter_dry->pure_xtal column Flash Column Chromatography tlc->column fractions Collect and Analyze Fractions column->fractions evaporate Combine Pure Fractions and Evaporate Solvent fractions->evaporate pure_column Pure cis,cis-Dimethyl muconate evaporate->pure_column

Caption: General workflow for the purification of crude cis,cis-Dimethyl muconate.

Troubleshooting_Crystallization start Crystallization Attempt oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Add more polar co-solvent Slow cooling rate Seed with pure crystal oiling_out->solution1 Yes low_purity Purity Still Low? low_yield->low_purity No solution2 Use a different solvent system Ensure sufficient cooling time low_yield->solution2 Yes solution3 Recrystallize again with a different solvent Consider column chromatography low_purity->solution3 Yes success Pure Crystals Obtained low_purity->success No solution1->start solution2->start solution3->success

Caption: Troubleshooting logic for crystallization issues.

Troubleshooting_Chromatography start Column Chromatography poor_sep Poor Separation? start->poor_sep bad_elution Elutes too fast/slow? poor_sep->bad_elution No solution1 Optimize eluent with TLC (adjust polarity) Reduce column loading poor_sep->solution1 Yes streaking Streaking/Tailing? bad_elution->streaking No solution2 Adjust eluent polarity: More polar for faster Less polar for slower bad_elution->solution2 Yes solution3 Add modifier to eluent (e.g., triethylamine) Ensure concentrated loading streaking->solution3 Yes success Pure Product Obtained streaking->success No solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for column chromatography issues.

References

Minimizing non-specific binding of Butyloxycarbonyl-cholecystokinin (31-33) amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Butyloxycarbonyl-cholecystokinin (31-33) amide, also known as Boc-CCK-4, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Butyloxycarbonyl-cholecystokinin (31-33) amide?

Butyloxycarbonyl-cholecystokinin (31-33) amide (Boc-CCK-4) is a commercially available, protected form of the C-terminal tetrapeptide of cholecystokinin (CCK-4). The Boc group protects the N-terminus, making it a useful tool for studying CCK receptors, particularly the CCK1 receptor, for which it is a potent and selective agonist.[1][2]

Q2: What are the primary causes of non-specific binding with Boc-CCK-4?

Non-specific binding (NSB) of peptides like Boc-CCK-4 can arise from several factors:

  • Hydrophobic Interactions: The peptide may adhere to plasticware, membranes, or other proteins in the assay.

  • Ionic Interactions: Charged residues in the peptide can interact with oppositely charged surfaces.

  • Aggregation: At high concentrations, the peptide may self-aggregate and become "sticky."

  • Low-Affinity Binding Sites: The peptide may bind to sites other than the intended receptor, which can be a particular issue in complex biological samples.

Q3: How can I prevent non-specific binding to my labware?

To minimize peptide loss on plastic surfaces, consider the following:

  • Use Low-Binding Tubes and Plates: These are specially treated to reduce surface hydrophobicity.

  • Pre-treatment of Surfaces: Incubating labware with a blocking agent like Bovine Serum Albumin (BSA) can saturate non-specific binding sites before adding your peptide.

  • Inclusion of Detergents: A low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, in your buffers can help prevent the peptide from adhering to surfaces.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background signal in radioligand binding assays 1. Insufficient blocking of non-specific sites on the membrane/cells. 2. Radioligand sticking to the filter paper. 3. Inadequate washing.1. Increase the concentration of the blocking agent (e.g., BSA from 1% to 5%). 2. Pre-soak the filter paper in a solution containing a blocking agent. 3. Increase the number and/or volume of washes. Using ice-cold wash buffer can also be effective.[3]
Inconsistent results between experiments 1. Variability in buffer preparation. 2. Degradation of the peptide. 3. Inconsistent incubation times or temperatures.1. Prepare fresh buffers for each experiment and ensure the pH is consistent. 2. Aliquot the peptide upon reconstitution and store at -20°C or -80°C to avoid multiple freeze-thaw cycles. 3. Use a calibrated incubator and a timer to ensure consistency.
Low specific binding signal 1. Non-specific binding is masking the specific signal. 2. The concentration of Boc-CCK-4 is too high, leading to receptor saturation and increased NSB. 3. The peptide has lost activity.1. Implement the strategies to reduce NSB outlined in this guide. 2. Perform a dose-response curve to determine the optimal concentration of Boc-CCK-4 for your assay. 3. Use a fresh aliquot of the peptide.

Quantitative Data Summary

The following table summarizes key binding parameters for CCK peptides. Note that specific values can vary depending on the experimental conditions.

LigandReceptorBinding Affinity (Ki)
CCK-8CCK1~0.6-1 nM[4]
CCK-8CCK2~0.3-1 nM[4]
GastrinCCK1>1000 nM[4]
GastrinCCK2~1 nM[4]
Boc-CCK-4 DerivativesCCK1Potent agonists[1][2]

Experimental Protocols

Protocol: Minimizing Non-Specific Binding in a Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay using a radiolabeled ligand and unlabeled Boc-CCK-4.

  • Preparation of Assay Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 5 mM MgCl2

    • 1 mM EGTA

    • 0.1% Bovine Serum Albumin (BSA) (This acts as a blocking agent)

    • Optional: 0.025% Tween-20 (to reduce binding to tubes)

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well low-binding plate.

    • Add 50 µL of unlabeled Boc-CCK-4 at various concentrations (for competition curve) or a high concentration of a standard ligand to determine non-specific binding.

    • Add 50 µL of the radiolabeled CCK receptor ligand at a concentration close to its Kd.

    • Add 50 µL of cell membrane preparation expressing the CCK receptor.

    • Incubate for 60 minutes at room temperature with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through a glass fiber filter (e.g., Whatman GF/B) that has been pre-soaked in 0.5% polyethylenimine.

    • Wash the filters three times with 4 mL of ice-cold wash buffer (Assay buffer without BSA).

    • This washing step is critical to remove unbound radioligand and reduce non-specific binding.[5]

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

Visualizations

CCK1 Receptor Signaling Pathway

CCK1_Signaling Boc_CCK4 Boc-CCK-4 CCK1R CCK1 Receptor Boc_CCK4->CCK1R Binds Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: CCK1 receptor signaling cascade.

Experimental Workflow for Minimizing Non-Specific Binding

NSB_Workflow Start Start: High Non-Specific Binding Detected Check_Blocking Optimize Blocking Agent Start->Check_Blocking Increase_BSA Increase BSA Concentration (e.g., 1-5%) Check_Blocking->Increase_BSA Try_Alternative Try Alternative Blocker (e.g., non-fat milk, casein) Check_Blocking->Try_Alternative Check_Washing Optimize Washing Steps Increase_BSA->Check_Washing Try_Alternative->Check_Washing Increase_Washes Increase Wash Volume/Number Check_Washing->Increase_Washes Use_Cold_Buffer Use Ice-Cold Wash Buffer Check_Washing->Use_Cold_Buffer Add_Detergent Add Non-Ionic Detergent to Buffer Increase_Washes->Add_Detergent Use_Cold_Buffer->Add_Detergent Tween20 e.g., 0.01-0.1% Tween-20 Add_Detergent->Tween20 End End: Non-Specific Binding Minimized Tween20->End

Caption: Troubleshooting workflow for NSB.

References

Technical Support Center: Scaling Up Microbial Fermentation for cis,cis-Muconic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the microbial production of cis,cis-muconic acid (CCM).

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of CCM fermentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low cis,cis-Muconic Acid Titer and Yield at Larger Scales

  • Question: We successfully produced high titers of cis,cis-muconic acid in shake flasks, but the titer and yield have significantly dropped after scaling up to a 10L bioreactor. What could be the cause?

  • Answer: A drop in titer and yield during scale-up is a common challenge and can be attributed to several factors.[1][2] One of the primary reasons is the difficulty in maintaining homogenous conditions in larger vessels.[1] In shake flasks, mixing and oxygenation are generally efficient. However, in large-scale fermenters, achieving the same level of homogeneity is challenging due to lower power input per unit volume, which can lead to gradients in nutrients, pH, and dissolved oxygen.[3]

    Potential Solutions:

    • Optimize Agitation and Aeration: Ensure that the agitation speed and aeration rate are optimized for the larger vessel to maintain sufficient dissolved oxygen levels and nutrient distribution. It's crucial to characterize the oxygen transfer rate (OTR) in the scaled-up system.[1][4]

    • Geometric Similarity: When possible, use bioreactors with similar geometric ratios (e.g., height-to-diameter ratio) across different scales to ensure more predictable scale-up.[4]

    • Fed-Batch Strategy: Implement a controlled fed-batch strategy to maintain low sugar concentrations, which has been shown to improve bioprocess performance for some strains.[5][6]

    • Media Composition: Re-evaluate the media composition. For instance, the addition of corn steep liquor (CSL) has been shown to decrease lag time and improve performance in P. putida fermentations.[5][6]

Issue 2: Accumulation of Inhibitory Byproducts

  • Question: We are observing the accumulation of protocatechuic acid (PCA) and other byproducts in our fermentation, which seems to be inhibiting further CCM production. How can we address this?

  • Answer: The accumulation of intermediates like PCA or other aromatic compounds can be toxic to the microbial host and inhibit key enzymes in the CCM production pathway.[7] This is often due to a metabolic bottleneck where the downstream enzymes cannot process the intermediates as fast as they are being produced.

    Potential Solutions:

    • Metabolic Engineering: Further engineer the microbial strain to enhance the expression of downstream enzymes, such as protocatechuate decarboxylase (AroY) and catechol 1,2-dioxygenase (CatA), to prevent the accumulation of PCA and catechol.[8]

    • Process Optimization: Adjust fermentation parameters such as pH and temperature to ensure the optimal activity of the enzymes involved in the conversion of these intermediates.

    • Biosensor-Aided Screening: Utilize biosensors coupled with high-throughput screening to identify mutant strains with improved tolerance and conversion efficiency of inhibitory intermediates.[9]

Issue 3: Inconsistent Fermentation Performance Between Batches

  • Question: We are experiencing significant variability in our cis,cis-muconic acid production between different fermentation runs at the pilot scale. What could be causing this inconsistency?

  • Answer: Inconsistent performance between batches is often a result of small variations in process parameters that have a magnified effect at a larger scale.[4]

    Potential Solutions:

    • Strict Process Control: Implement and maintain tight control over critical process parameters such as temperature, pH, dissolved oxygen, and substrate feed rate.[1][4]

    • Inoculum Quality: Standardize the inoculum preparation procedure to ensure a consistent cell density, viability, and metabolic state of the seed culture.

    • Raw Material Quality: Ensure the quality and consistency of all media components and feedstocks, as variations can impact microbial growth and product formation.

    • Automated Control Systems: Employ advanced and automated control systems to monitor and adjust process parameters in real-time, minimizing human error and improving reproducibility.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the microbial production of cis,cis-muconic acid.

  • Question 1: What are the main microbial hosts used for cis,cis-muconic acid production?

  • Answer: Several microorganisms have been engineered for the production of cis,cis-muconic acid. The most common hosts include Escherichia coli, Saccharomyces cerevisiae (yeast), and Pseudomonas putida.[11][12] Each host has its own advantages and challenges in terms of genetic tools, metabolic pathways, and tolerance to aromatic compounds.

  • Question 2: What are the key metabolic pathways involved in the microbial production of cis,cis-muconic acid?

  • Answer: The primary metabolic route for de novo biosynthesis of cis,cis-muconic acid from sugars like glucose is the shikimate pathway.[11][12] This pathway can be engineered in several ways to channel intermediates towards CCM production. Key intermediates that can be diverted include 3-dehydroshikimate (DHS) and chorismate.[11] The pathway typically involves the heterologous expression of enzymes such as 3-dehydroshikimate dehydratase, protocatechuate decarboxylase, and catechol 1,2-dioxygenase.[8]

  • Question 3: What are typical titers, yields, and productivities achieved for cis,cis-muconic acid production?

  • Answer: The reported production metrics for cis,cis-muconic acid vary depending on the microbial host, substrate, and fermentation strategy. Recent studies have shown significant progress. For example, engineered Pseudomonas putida has achieved a titer of 47.2 g/L, a productivity of 0.49 g/L/h, and a yield of 0.50 C-mol/C-mol from glucose and xylose in a bioreactor.[13][14] In Saccharomyces cerevisiae, a titer of 22.5 g/L has been reported in a 2L fermenter.

  • Question 4: What are the main challenges in the downstream processing and recovery of cis,cis-muconic acid?

  • Answer: The downstream processing of cis,cis-muconic acid presents several challenges, including its low concentration in the fermentation broth and the presence of impurities.[15] Key steps often involve the removal of biomass and colored compounds, followed by precipitation or crystallization of the muconic acid at a low pH.[15][16] Achieving high recovery yield and purity is a primary focus.[17] Reactive extraction has also been explored as a promising initial recovery step.[18]

  • Question 5: How can I model the scale-up of my fermentation process?

  • Answer: Scaling up fermentation processes can be guided by maintaining key dimensionless numbers or process parameters constant across scales. Common scale-up parameters include the power input per unit volume (P/V), the volumetric oxygen transfer coefficient (kLa), and the tip speed of the impeller.[1] Scale-down models are also valuable for troubleshooting large-scale issues in a laboratory setting by replicating conditions such as mixing times and nutrient gradients.[4]

Quantitative Data Summary

Table 1: Comparison of cis,cis-Muconic Acid Production in Different Microorganisms

MicroorganismSubstrate(s)Titer (g/L)YieldProductivity (g/L/h)ScaleReference
Pseudomonas putida KT2440Glucose and Xylose47.20.50 C-mol/C-mol0.49Bioreactor[13][14]
Pseudomonas putida KT2440Corn stover-derived sugars33.70.40 C-mol/C-mol0.33150L Bioreactor[5]
Saccharomyces cerevisiae ST10209Glucose22.50.1 g/g glucose0.192L Fermenter[17]
Saccharomyces cerevisiae ST10209Glucose20.80.1 g/g glucose0.2110L Fermenter[17]
Corynebacterium glutamicum MA-2Catechol85-2.4Fed-batch[19]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Pseudomonas putida for cis,cis-Muconic Acid Production

This protocol is a generalized procedure based on reported methods for fed-batch fermentation of engineered P. putida.[5][6]

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered P. putida strain into a seed flask containing a suitable growth medium (e.g., modified M9 medium with glucose).

    • Incubate at 30°C with shaking until the culture reaches the mid-exponential phase (OD600 of approximately 2.0-3.0).

  • Bioreactor Preparation:

    • Prepare the fermentation medium (e.g., modified M9 medium with initial concentrations of glucose and xylose, and supplemented with 5% v/v corn steep liquor) in a sterilized bioreactor.[5]

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

    • Maintain the temperature at 30°C.

    • Control the pH at 7.0 by the automated addition of a base (e.g., NH4OH).

    • Maintain the dissolved oxygen (DO) level above 20% saturation by controlling the agitation speed and airflow rate.

    • Initiate the fed-batch phase when the initial carbon sources are nearly depleted.

    • Feed a concentrated solution of glucose and xylose to the bioreactor at a controlled rate to maintain a low substrate concentration.

  • Sampling and Analysis:

    • Take samples periodically to measure cell density (OD600), substrate consumption, and cis,cis-muconic acid concentration using HPLC.

Protocol 2: Downstream Recovery and Purification of cis,cis-Muconic Acid

This protocol is a general method for the recovery of CCM from fermentation broth.[17][15]

  • Biomass Removal:

    • Centrifuge the fermentation broth to pellet the microbial cells.

    • Collect the supernatant containing the dissolved cis,cis-muconic acid.

  • Color and Impurity Removal:

    • Treat the supernatant with activated carbon at a low pH (e.g., pH 2.0) and low temperature to adsorb colored compounds and other impurities.[17][15]

    • Filter the mixture to remove the activated carbon.

  • Precipitation/Crystallization:

    • Adjust the pH of the clarified supernatant to a low value (e.g., pH 2.0) using a strong acid (e.g., HCl) to induce the precipitation of cis,cis-muconic acid.

    • Hold the solution at a low temperature (e.g., 4°C) to maximize crystallization.

  • Recovery and Drying:

    • Collect the precipitated cis,cis-muconic acid crystals by filtration.

    • Wash the crystals with cold, acidified water to remove any remaining soluble impurities.

    • Dry the purified cis,cis-muconic acid crystals under vacuum.

Visualizations

Scaling_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale cluster_industrial Industrial Scale lab_strain Strain Engineering lab_flask Shake Flask Experiments lab_strain->lab_flask Initial Screening lab_benchtop Benchtop Bioreactor (1-5L) lab_flask->lab_benchtop Process Optimization pilot_bioreactor Pilot Bioreactor (50-200L) lab_benchtop->pilot_bioreactor Scale-Up pilot_dsp Downstream Process Development pilot_bioreactor->pilot_dsp Process Integration industrial_fermentation Industrial Fermentation (>10,000L) pilot_dsp->industrial_fermentation Technology Transfer industrial_purification Purification and Finishing industrial_fermentation->industrial_purification Large-Scale Production

Caption: Experimental workflow for scaling up cis,cis-muconic acid production.

Troubleshooting_Logic start Low CCM Titer at Scale-Up cause1 Poor Mixing & Oxygen Transfer start->cause1 cause2 Sub-optimal Media Composition start->cause2 cause3 Inhibitory Byproduct Accumulation start->cause3 solution1a Optimize Agitation & Aeration cause1->solution1a solution1b Maintain Geometric Similarity cause1->solution1b solution2 Re-evaluate Media & Additives (e.g., CSL) cause2->solution2 solution3a Metabolic Engineering cause3->solution3a solution3b Optimize Process Parameters (pH, Temp) cause3->solution3b

Caption: Troubleshooting logic for low cis,cis-muconic acid titer during scale-up.

Shikimate_Pathway_to_CCM Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (DHS) Shikimate_Pathway->DHS AroZ AroZ (DHS dehydratase) DHS->AroZ PCA Protocatechuic Acid (PCA) AroY AroY (PCA decarboxylase) PCA->AroY Catechol Catechol CatA CatA (Catechol 1,2-dioxygenase) Catechol->CatA CCM cis,cis-Muconic Acid AroZ->PCA AroY->Catechol CatA->CCM

Caption: Engineered metabolic pathway for cis,cis-muconic acid production.

References

Technical Support Center: Troubleshooting Cholecystokinin (CCK) Receptor Antagonism Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in cholecystokinin (CCK) receptor antagonism experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Background or High Non-Specific Binding in a Radioligand Binding Assay

Q: In my competitive radioligand binding assay, the non-specific binding is excessively high, compromising my results. What are the potential causes and solutions?

A: High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of antagonist affinity (IC50). Here are common causes and troubleshooting steps:

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on cell membranes, filters, or plates is a primary cause.

    • Solution: Increase the concentration of the blocking agent, such as bovine serum albumin (BSA) or casein, in your assay buffer.

  • Excess Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased non-specific binding.

    • Solution: Use a radioligand concentration at or below the Kd for the receptor.

  • Improper Washing: Insufficient or ineffective washing steps can fail to remove unbound radioligand.

    • Solution: Increase the number of washes or the volume of wash buffer. Ensure the wash buffer is at an appropriate temperature (ice-cold is common) to minimize dissociation of specifically bound ligand.

  • Lipophilic Radioligand: Highly lipophilic radioligands can bind non-specifically to cell membranes and filter materials.

    • Solution: If possible, consider using a more hydrophilic radioligand. Otherwise, optimizing the detergent concentration in the assay buffer may help.

  • Filter Type: The type of filter used in filtration assays can contribute to non-specific binding.

    • Solution: Experiment with different filter materials (e.g., glass fiber filters with different treatments) to find one with lower non-specific binding for your radioligand.

Issue 2: CCK Receptor Antagonist Shows Agonist Activity in a Functional Assay

Q: My putative CCK receptor antagonist is unexpectedly causing an increase in the functional response (e.g., calcium mobilization), similar to an agonist. Why is this happening?

A: An antagonist showing agonist activity can be due to several factors, ranging from the compound's intrinsic properties to the specifics of the assay system.

  • Partial Agonism: The compound may not be a true neutral antagonist but a partial agonist. Partial agonists can activate the receptor, but with lower efficacy than a full agonist.

    • Solution: Characterize the compound's activity across a wide range of concentrations. A partial agonist will show a dose-dependent increase in signal, but the maximal response will be lower than that of the full agonist (e.g., CCK-8).

  • Biased Agonism: The compound might be a biased agonist, selectively activating one signaling pathway (e.g., G-protein signaling leading to calcium mobilization) while antagonizing another.

    • Solution: Test the compound's effect on different signaling pathways downstream of the CCK receptor, such as β-arrestin recruitment, to determine if it exhibits biased signaling.

  • Off-Target Effects: The compound may be acting on another receptor or ion channel in the cell that can also trigger the measured downstream response (e.g., calcium release).[1]

    • Solution: Test the compound in a parental cell line that does not express the CCK receptor. If a response is still observed, it indicates an off-target effect. Additionally, using a selective antagonist for the suspected off-target receptor can help confirm this.

  • Assay Artifacts: High concentrations of a compound can sometimes interfere with the assay components, leading to a false-positive signal.

    • Solution: Include a control with the compound in the absence of cells to check for direct effects on the detection reagents.

Issue 3: No Effect of the CCK Receptor Antagonist

Q: I'm not observing any inhibition of the agonist-induced response with my CCK receptor antagonist. What could be the reason?

A: A lack of antagonist effect can be frustrating. Here are some potential causes and how to address them:

  • Incorrect Antagonist Concentration Range: The concentrations of the antagonist being tested may be too low to effectively compete with the agonist.

    • Solution: Perform a wider range of antagonist concentrations, extending to higher concentrations.

  • High Agonist Concentration: Using a very high concentration of the agonist (e.g., well above its EC80) can make it difficult for a competitive antagonist to inhibit the response.

    • Solution: Use an agonist concentration at or near its EC50 or EC80 to allow for competitive inhibition by the antagonist.

  • Low Receptor Expression: The cell line may have very low expression levels of the target CCK receptor, leading to a weak signal window that makes it difficult to detect antagonism.

    • Solution: Verify receptor expression using techniques like RT-PCR, western blotting, or radioligand binding. Consider using a cell line with higher or induced receptor expression.

  • Compound Instability or Insolubility: The antagonist may be degrading in the assay buffer or precipitating out of solution.

    • Solution: Check the stability and solubility of the antagonist under the assay conditions. Prepare fresh stock solutions and ensure the final concentration of any solvent (like DMSO) is compatible with the assay and does not cause precipitation.

  • Incorrect Receptor Subtype: The antagonist may be selective for a different CCK receptor subtype (CCK1 vs. CCK2) than the one expressed in your cell line.

    • Solution: Verify the CCK receptor subtype expressed in your cell line and ensure you are using an antagonist with appropriate selectivity.

Quantitative Data Summary

Table 1: Troubleshooting High Non-Specific Binding in a [¹²⁵I]CCK-8 Binding Assay

ConditionTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (%)Troubleshooting Action
Initial Assay 10,0006,00040%-
Optimized 9,5001,50084.2%Increased BSA concentration in assay buffer from 0.1% to 1%.
Optimized 9,2001,20087.0%Reduced [¹²⁵I]CCK-8 concentration from 2x Kd to 0.5x Kd.
Optimized 9,8001,80081.6%Increased the number of washes from 2 to 4.

Table 2: IC50 Values of Known CCK Receptor Antagonists

AntagonistReceptor SubtypeAssay TypeCell LineReported IC50 (nM)Reference
Devazepide (L-364,718) CCK1Radioligand BindingGuinea Pig Pancreas~1[2]
L-365,260 CCK2Radioligand BindingMouse Cortex~2[2]
Proglumide Non-selectiveFunctional (Gastric Acid Secretion)Rat~1000[3]
YM022 CCK2Functional (Pancreastatin Secretion)Rat ECL Cells0.5[4]
AG041R CCK2Functional (Pancreastatin Secretion)Rat ECL Cells2.2[4]
YF476 CCK2Functional (Pancreastatin Secretion)Rat ECL Cells2.7[4]

Experimental Protocols

1. Competitive Radioligand Binding Assay for CCK Receptors

This protocol is for determining the affinity of an antagonist for CCK receptors by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the CCK receptor of interest.

    • Radioligand (e.g., [¹²⁵I]CCK-8).

    • Unlabeled antagonist and a reference non-specific binding compound (e.g., a high concentration of unlabeled CCK-8).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates (e.g., glass fiber filters).

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the antagonist.

    • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either the antagonist dilution, buffer (for total binding), or the non-specific binding compound.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 25°C) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding and plot the percentage of specific binding against the antagonist concentration to determine the IC50.

2. Calcium Mobilization Functional Assay for CCK Receptors

This protocol measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by a CCK receptor agonist.

  • Materials:

    • Cells expressing the CCK receptor of interest (e.g., CHO or HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • CCK receptor agonist (e.g., CCK-8).

    • Test antagonist.

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to an appropriate confluency (typically 80-90%).

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 45-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Add the antagonist at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject the CCK agonist (at a concentration around its EC80) into the wells and immediately begin recording the fluorescence intensity over time.

    • The peak fluorescence response is measured for each well.

    • Plot the percentage of inhibition of the agonist response against the antagonist concentration to determine the IC50.

Visualizations

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKR CCK Receptor (CCK1R/CCK2R) Gq Gq Protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes CCK CCK (Agonist) CCK->CCKR Binds Antagonist Antagonist Antagonist->CCKR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CCK Receptor Signaling Pathway and Point of Antagonism.

Troubleshooting_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Calcium Mobilization) Start Unexpected Result in CCK Antagonism Assay High_NSB High Non-Specific Binding? Start->High_NSB Agonist_Activity Antagonist Shows Agonist Activity? Start->Agonist_Activity No_Effect No Antagonist Effect? Start->No_Effect Check_Blocking Optimize Blocking (e.g., BSA conc.) High_NSB->Check_Blocking Yes Check_Radioligand Lower Radioligand Concentration High_NSB->Check_Radioligand Yes Check_Washing Improve Washing Steps High_NSB->Check_Washing Yes Check_Partial_Agonism Assess for Partial Agonism Agonist_Activity->Check_Partial_Agonism Yes Check_Off_Target Test in Parental Cell Line Agonist_Activity->Check_Off_Target Yes Check_Antagonist_Conc Widen Antagonist Concentration Range No_Effect->Check_Antagonist_Conc Yes Check_Agonist_Conc Lower Agonist Concentration No_Effect->Check_Agonist_Conc Yes Check_Receptor_Exp Verify Receptor Expression No_Effect->Check_Receptor_Exp Yes

Caption: Troubleshooting Decision Tree for CCK Antagonism Assays.

References

Validation & Comparative

A Comparative Analysis of cis,cis- and cis,trans-Dimethyl Muconate Polymerization for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for scientists and drug development professionals on the polymerization behavior and resulting polymer properties of cis,cis- and cis,trans-dimethyl muconate isomers.

The burgeoning field of biodegradable polymers has cast a spotlight on muconic acid and its derivatives as promising bio-based monomers. Among these, dimethyl muconate isomers, specifically the cis,cis- and cis,trans- forms, have garnered significant attention for their potential to produce unsaturated polyesters with tunable properties. This guide provides a comparative analysis of the polymerization of these two isomers, supported by experimental data, to aid researchers in selecting the appropriate monomer for their specific applications.

Executive Summary

The geometric isomerism of dimethyl muconate plays a crucial role in its enzymatic polymerization, with the cis,trans- isomer exhibiting significantly higher reactivity and yielding polymers with substantially greater molecular weights compared to the cis,cis- isomer. In contrast, radical polymerization appears less sensitive to the monomer's stereochemistry, with both isomers displaying similar polymerization reactivities. The choice of polymerization technique and isomer dictates the resulting polymer's properties, influencing its suitability for various applications, from drug delivery matrices to sustainable plastics.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data from polymerization experiments conducted on cis,cis- and cis,trans-dimethyl muconate.

Table 1: Enzymatic Polymerization of Dimethyl Muconate Isomers
ParameterPoly(cis,cis-dimethyl muconate)Poly(cis,trans-dimethyl muconate)Reference
Number Average Molecular Weight (Mn) ( g/mol ) 2,210 - 2,900Up to 21,200[1]
Glass Transition Temperature (Tg) (°C) -7 to 12 (co-polymerized with diols)-7 to 12 (co-polymerized with diols)[1]
Maximum Decomposition Temperature (°C) 415 - 431 (co-polymerized with diols)415 - 431 (co-polymerized with diols)[1]

Note: The thermal properties are for copolyesters of dimethyl muconate isomers with various diols.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the experimental protocols for the synthesis and polymerization of cis,cis- and cis,trans-dimethyl muconate.

Synthesis and Separation of Dimethyl Muconate Isomers

A crude mixture of cis,cis- and cis,trans-dimethyl muconate can be synthesized from cis,cis-muconic acid. The two isomers are then separated using column chromatography.[1]

Materials:

  • cis,cis-Muconic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether (PE)

Procedure:

  • Suspend cis,cis-muconic acid in methanol.

  • Add a catalytic amount of concentrated H₂SO₄.

  • Reflux the mixture for 24 hours.

  • Cool the mixture and concentrate it under vacuum.

  • Dissolve the residue in ethyl acetate.

  • Extract the organic phase with saturated Na₂CO₃ solution, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain a crude mixture of dimethyl muconate isomers.

  • Purify and separate the cis,cis- and cis,trans- isomers by preparatory column chromatography using a PE-EtOAc (9/1) eluent mixture.[1]

Enzymatic Polymerization

This protocol describes the enzymatic polymerization of the separated dimethyl muconate isomers with a diol, using an immobilized form of Candida antarctica lipase B (CALB) as the catalyst.[1]

Materials:

  • cis,cis- or cis,trans-dimethyl muconate

  • Diol (e.g., 1,8-octanediol)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Diphenyl ether

Procedure:

  • Combine the dimethyl muconate isomer, diol, and Novozym® 435 in a reaction vessel.

  • Add diphenyl ether as a solvent.

  • Heat the mixture at a specified temperature (e.g., 85°C) under a nitrogen atmosphere with continuous stirring.

  • After the desired reaction time, cool the mixture and dissolve it in a suitable solvent (e.g., chloroform).

  • Filter to remove the enzyme.

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).

  • Collect the polymer by centrifugation and dry under vacuum.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow

experimental_workflow cluster_synthesis Monomer Synthesis & Separation cluster_polymerization Polymerization cluster_analysis Analysis cis_cis_muconic_acid cis,cis-Muconic Acid esterification Esterification (MeOH, H₂SO₄) cis_cis_muconic_acid->esterification crude_mixture Crude Mixture (cis,cis- & cis,trans-DM) esterification->crude_mixture separation Column Chromatography crude_mixture->separation cis_cis_dm cis,cis-Dimethyl Muconate separation->cis_cis_dm cis_trans_dm cis,trans-Dimethyl Muconate separation->cis_trans_dm polymerization_cis Enzymatic Polymerization (Diol, CALB) cis_cis_dm->polymerization_cis polymerization_trans Enzymatic Polymerization (Diol, CALB) cis_trans_dm->polymerization_trans poly_cis Poly(cis,cis-dimethyl muconate) polymerization_cis->poly_cis poly_trans Poly(cis,trans-dimethyl muconate) polymerization_trans->poly_trans analysis Characterization (GPC, DSC, TGA) poly_cis->analysis poly_trans->analysis

Caption: Experimental workflow for synthesis, polymerization, and analysis.

Polymerization Pathways

polymerization_pathways cluster_monomers Monomers cluster_enzymatic Enzymatic Polymerization cluster_radical Radical Polymerization cis_cis_dm cis,cis-Dimethyl Muconate enzyme CALB Enzyme cis_cis_dm->enzyme Lower Selectivity initiator Radical Initiator cis_cis_dm->initiator Similar Reactivity cis_trans_dm cis,trans-Dimethyl Muconate cis_trans_dm->enzyme Higher Selectivity cis_trans_dm->initiator Similar Reactivity poly_cis Low Mn Polymer enzyme->poly_cis poly_trans High Mn Polymer enzyme->poly_trans polymer_radical Polymer initiator->polymer_radical

Caption: Comparative polymerization pathways of dimethyl muconate isomers.

Conclusion

The choice between cis,cis- and cis,trans-dimethyl muconate for polymerization is highly dependent on the desired polymer characteristics and the chosen synthetic route. For applications requiring high molecular weight polyesters via enzymatic routes, the cis,trans- isomer is the superior choice due to the higher selectivity of the commonly used lipase catalysts for this isomer.[1] However, if radical polymerization is employed, the initial isomer geometry appears to have a less significant impact on the polymerization reactivity. This guide provides a foundational understanding for researchers to make informed decisions in the development of novel, bio-based polymeric materials. Further research into the radical polymerization of the individual isomers and a more detailed characterization of the resulting polymers would provide a more complete picture and open up new avenues for material design.

References

A Comparative Guide to the Antagonist Potency of Cholecystokinin C-Terminal Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antagonist potency of various C-terminal fragments of cholecystokinin (CCK). The data presented is compiled from experimental studies to aid in the selection and development of selective CCK receptor antagonists.

Introduction to Cholecystokinin and its Receptors

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G-protein coupled receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B).[1] The CCK1 receptor is found predominantly in the gastrointestinal system and is involved in digestion and satiety, while the CCK2 receptor is primarily located in the central nervous system, playing a role in anxiety, pain perception, and memory.[1][2] The C-terminal portion of CCK is crucial for its biological activity and receptor binding. Consequently, fragments and derivatives of the C-terminus have been extensively studied as potential receptor antagonists.

Comparative Antagonist Potency

The antagonist potency of various CCK C-terminal fragments is summarized in the table below. The data is primarily derived from radioligand binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the CCK receptor. The potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

Fragment/DerivativeReceptor TargetPotency (IC50/Ki)CommentsReference
Tripeptide Fragments
Boc-Trp-Met-Asp-NH2CCK Receptor (Pancreas)~30 µM (IC50)N-terminal butyloxycarbonyl (Boc) group is crucial for antagonist activity.[3]
Trp-Met-Asp-NH2CCK Receptor (Pancreas)~3 mM (IC50)The unprotected tripeptide is significantly less potent.[3]
Dipeptide Fragments
Boc-Met-Asp-NH2CCK Receptor (Pancreas)~0.3 mM (IC50)Shows antagonist activity, but is less potent than the Boc-protected tripeptide.[3]
Longer C-Terminal Fragments
CBZ-CCK-27-32-NH2CCK Receptor~5 µM (IC50)A relatively potent antagonist among the C-terminal fragments.[4]
CCK-(27-30)-allylCCK Receptor123 µM (IC50)Exhibits mixed agonist-antagonist properties.[5]
Modified Tetrapeptides
2Adoc-D-αMeTrp-Phg-Asp-Nal-N(CH3)2CCK2 Receptor3.5 nM (Ki)A potent and selective CCK2 antagonist.
2Adoc-D-αMeTrp-Phg-Asp-Nal-NH2CCK2 Receptor3.4 nM (Ki)Demonstrates high affinity for the CCK2 receptor.

Experimental Protocols

The data presented in this guide is primarily based on radioligand binding assays. A detailed, generalized protocol for such an assay is provided below.

Radioligand Binding Assay for CCK Receptor Antagonists

1. Membrane Preparation:

  • Tissues expressing the target CCK receptor (e.g., guinea pig pancreas for CCK1, rat or mouse cerebral cortex for CCK2) are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Assay:

  • The membrane preparation is incubated with a specific radioligand, such as [¹²⁵I]-Bolton-Hunter labeled CCK-8.

  • A range of concentrations of the unlabeled C-terminal fragment (the competitor) is added to the incubation mixture.

  • The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes) to allow binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Measurement of Radioactivity:

  • The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

5. Data Analysis:

  • The concentration of the C-terminal fragment that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Mechanism of Antagonism

CCK receptors are G-protein coupled receptors that, upon activation by an agonist like CCK-8, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

CCK C-terminal fragment antagonists act by competitively binding to the CCK receptor, thereby preventing the binding of the endogenous agonist. This blockade inhibits the conformational change in the receptor necessary for G-protein coupling and subsequent downstream signaling.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCK_Receptor CCK Receptor G_Protein Gq Protein CCK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CCK_Agonist CCK (Agonist) CCK_Agonist->CCK_Receptor Binds & Activates CCK_Antagonist CCK C-Terminal Fragment (Antagonist) CCK_Antagonist->CCK_Receptor Binds & Blocks Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

CCK Receptor Signaling and Antagonism

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization 1. Tissue Homogenization (e.g., Pancreas, Brain Cortex) Membrane_Isolation 2. Membrane Isolation (Centrifugation) Tissue_Homogenization->Membrane_Isolation Membrane_Resuspension 3. Membrane Resuspension in Assay Buffer Membrane_Isolation->Membrane_Resuspension Incubation 4. Incubation (Membranes + Radioligand + CCK Fragment) Membrane_Resuspension->Incubation Filtration 5. Filtration (Separation of Bound/ Free Radioligand) Incubation->Filtration Washing 6. Filter Washing Filtration->Washing Counting 7. Gamma Counting (Measurement of Radioactivity) Washing->Counting IC50_Determination 8. IC50/Ki Determination Counting->IC50_Determination

Radioligand Binding Assay Workflow

References

Validating the Purity of cis,cis-Dimethyl Muconate: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of cis,cis-dimethyl muconate purity. This document outlines experimental protocols, presents data in a comparative format, and discusses the relative strengths and weaknesses of each method for this specific application.

High-Performance Liquid Chromatography (HPLC) for cis,cis-Dimethyl Muconate Purity

HPLC is a powerful technique for separating and quantifying components in a liquid mixture. It is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds like dimethyl muconate isomers.

Experimental Protocol: HPLC-DAD

This protocol is adapted from established methods for the analysis of muconic acid isomers and can be applied to their dimethyl esters.[1][2]

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD). An Agilent 1290 series or similar is suitable.[2]

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is recommended for the separation of muconic acid isomers and their esters.

  • Mobile Phase: A gradient of 0.2% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: A linear gradient can be optimized to achieve separation of cis,cis-, cis,trans-, and trans,trans-dimethyl muconate.

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

  • Detection: Diode Array Detector (DAD) set at a wavelength of 265 nm for the quantification of muconate isomers.[2]

Sample Preparation:

  • Accurately weigh a sample of cis,cis-dimethyl muconate.

  • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a known concentration.

  • Filter the sample through a 0.2 µm syringe filter before injection to remove any particulate matter.[2]

Standard Preparation:

  • Prepare a stock solution of high-purity cis,cis-dimethyl muconate.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Due to the potential for isomerization of cis,cis-dimethyl muconate to the cis,trans and trans,trans forms, it is crucial to also have standards for these isomers to accurately identify and quantify them as impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for cis,cis-Dimethyl Muconate Purity

GC-MS is a highly sensitive and specific technique used for the analysis of volatile and semi-volatile compounds. Since dimethyl muconate is an ester, it is generally amenable to GC analysis.

Experimental Protocol: GC-MS

This protocol is based on methods for the analysis of muconic acid after derivatization to its dimethyl ester.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable for the separation of the dimethyl muconate isomers.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the isomers. For example, an initial temperature of 100°C held for 1 minute, then ramped to 250°C at 10°C/min, and held for 5 minutes.

  • Transfer Line Temperature: 280°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

Sample Preparation:

  • Dissolve a precisely weighed amount of cis,cis-dimethyl muconate in a volatile organic solvent like methanol or ethyl acetate.

  • If analyzing muconic acid, a derivatization step to form the dimethyl ester is necessary. This can be achieved by reacting the acid with a methylating agent such as BF3-methanol.[3] For pre-synthesized dimethyl muconate, this step is omitted.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

Comparison of HPLC and GC-MS for cis,cis-Dimethyl Muconate Purity Analysis

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Sample Volatility Suitable for non-volatile and thermally labile compounds.[4][5]Requires the sample to be volatile or semi-volatile and thermally stable.[4][5]
Sample Preparation Generally simpler, involving dissolution and filtration.May require derivatization to increase volatility and thermal stability, although dimethyl muconate may not require this.
Separation of Isomers Can provide good resolution of geometric isomers with optimized column and mobile phase.Capillary GC columns can offer very high resolution for isomeric separation.
Detection UV-Vis (DAD) provides quantitative information based on light absorption.Mass spectrometry provides structural information and highly specific quantification.
Sensitivity Good, but generally lower than GC-MS.Excellent sensitivity, often in the picogram to femtogram range.
Analysis Time Can range from a few minutes to over an hour depending on the separation complexity.Typically faster for volatile compounds.
Cost Lower initial instrument cost and operational costs compared to GC-MS.[6]Higher initial instrument cost and maintenance requirements.[6]
Potential Issues Isomerization can occur in solution, especially if the mobile phase is acidic or basic, or if the sample is exposed to heat or light.[2]High temperatures in the injector and column can potentially cause on-column isomerization or degradation of the analyte.

Alternative Methods for Purity Determination

Besides HPLC and GC-MS, other analytical techniques can be employed to assess the purity of cis,cis-dimethyl muconate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the isomeric identity and assessing the purity of cis,cis-dimethyl muconate. The presence of signals from other isomers or impurities can be readily detected and quantified.[7]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the compound, which is a good indicator of purity. Impurities typically lower and broaden the melting point range.

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the validation of cis,cis-dimethyl muconate purity.

Purity Validation Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_1a Primary Analysis cluster_1b Confirmatory Analysis cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Filtration->HPLC Inject GC-MS GC-MS Filtration->GC-MS Inject NMR NMR Filtration->NMR Analyze DSC DSC Filtration->DSC Analyze Purity_Assessment Purity Assessment HPLC->Purity_Assessment Impurity_Profiling Impurity Profiling HPLC->Impurity_Profiling GC-MS->Purity_Assessment GC-MS->Impurity_Profiling NMR->Purity_Assessment DSC->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report Impurity_Profiling->Final_Report

References

Unveiling Receptor Selectivity: A Comparative Analysis of Butyloxycarbonyl-cholecystokinin (31-33) Amide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-reactivity of Butyloxycarbonyl-cholecystokinin (31-33) amide with cholecystokinin receptor subtypes. This guide provides a detailed comparison of binding affinities, functional activities, and the underlying signaling pathways, supported by experimental data and protocols.

Butyloxycarbonyl-cholecystokinin (31-33) amide, commonly known as Boc-CCK-4, is a protected C-terminal tetrapeptide fragment of cholecystokinin (CCK). It serves as a valuable pharmacological tool for studying the physiological roles of CCK receptors. There are two primary subtypes of CCK receptors: CCK-A (alimentary) and CCK-B (brain), the latter being identical to the gastrin receptor. Understanding the selectivity and potential cross-reactivity of ligands like Boc-CCK-4 is paramount for the development of targeted therapeutics.

This guide compares the receptor binding profiles of Boc-CCK-4 and its synthetic derivatives, highlighting the structural modifications that dictate selectivity for CCK-A versus CCK-B receptors.

Comparative Receptor Binding Affinity

Boc-CCK-4 exhibits a notable selectivity for the CCK-B receptor. However, strategic chemical modifications have led to the development of potent and selective CCK-A receptor agonists. A key series of these derivatives possesses the general structure Boc-Trp-Lys[N epsilon-CO-NH-(R-Ph)]-Asp-Phe-NH2. The substitution on the phenyl ring (R) and its position significantly influences the binding affinity and selectivity.

The following table summarizes the in vitro binding affinities (IC50 values) of Boc-CCK-4 and several of its derivatives for both CCK-A and CCK-B receptors, as determined by radioligand binding assays.

CompoundR-Ph GroupCCK-A Receptor IC50 (nM)CCK-B Receptor IC50 (nM)Selectivity (CCK-B/CCK-A)Reference
Boc-CCK-4(Met instead of Lys deriv.)21030.014[1]
CCK-A Selective Derivatives
Boc-Trp-Lys[CO-NH-(2-CH₃-Ph)]-Asp-Phe-NH₂2-Methylphenyl0.6130217[1]
Boc-Trp-Lys[CO-NH-(2-Cl-Ph)]-Asp-Phe-NH₂2-Chlorophenyl1.1180164[1]
Derivatives with Shifted Selectivity
Boc-Trp-Lys[CO-NH-(4-NO₂-Ph)]-Asp-Phe-NH₂4-Nitrophenyl180100.056[2]
Boc-Trp-Lys[CO-NH-(4-Ac-Ph)]-Asp-Phe-NH₂4-Acetylphenyl120130.108[2]

Table 1: Comparative binding affinities of Boc-CCK-4 and its derivatives for CCK-A and CCK-B receptors. Data is presented as the concentration required to inhibit 50% of radioligand binding (IC50). Selectivity is calculated as the ratio of IC50 for CCK-B to CCK-A.

experimental_workflow cluster_ligand Ligand Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Boc_CCK4 Boc-CCK-4 & Derivatives Binding_Assay Radioligand Binding Assay (IC50/Ki Determination) Boc_CCK4->Binding_Assay Test Compound Functional_Assay Functional Assays (Calcium Mobilization, Amylase Release) Boc_CCK4->Functional_Assay Test Compound Data_Analysis Determine Receptor Affinity & Selectivity Binding_Assay->Data_Analysis Functional_Potency Determine Agonist/Antagonist Potency (EC50/IC50) Functional_Assay->Functional_Potency

Signaling Pathways

Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. Activation of these receptors initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the physiological responses mediated by CCK, such as pancreatic enzyme secretion and smooth muscle contraction.

signaling_pathway Ligand Boc-CCK-4 Derivative Receptor CCK-A / CCK-B Receptor Ligand->Receptor Binds to G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Amylase Secretion) Ca_Release->Response PKC->Response

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

  • Materials:

    • Cell membranes prepared from cells expressing either CCK-A or CCK-B receptors.

    • Radioligand (e.g., ¹²⁵I-Bolton-Hunter labeled CCK-8).

    • Test compounds (Boc-CCK-4 and its derivatives) at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 50 µL of the test compound at various concentrations.

    • To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM CCK-8) instead of the test compound in separate wells.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist and stimulate an increase in intracellular calcium.

  • Materials:

    • Cells stably expressing either CCK-A or CCK-B receptors (e.g., CHO or HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds at various concentrations.

    • A fluorescence plate reader capable of kinetic reading.

  • Procedure:

    • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye by incubating them with a solution of Fluo-4 AM in assay buffer for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add the test compound at various concentrations to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.

    • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

    • Determine the EC50 value (the concentration of agonist that gives half-maximal response) from the dose-response curve.

Amylase Release Assay

This is a classic functional assay for CCK-A receptor activation, using pancreatic acini.

  • Materials:

    • Freshly isolated pancreatic acini from a suitable animal model (e.g., guinea pig or rat).

    • Incubation buffer (e.g., HEPES-Ringer buffer supplemented with amino acids and BSA).

    • Test compounds at various concentrations.

    • Amylase activity assay kit.

  • Procedure:

    • Prepare a suspension of pancreatic acini in incubation buffer.

    • Aliquot the acini suspension into tubes.

    • Add the test compound at various concentrations to the tubes and incubate at 37°C for 30 minutes.

    • Centrifuge the tubes to pellet the acini.

    • Collect the supernatant, which contains the released amylase.

    • Measure the amylase activity in the supernatant using a commercially available kit.

    • To determine the total amylase content, lyse the acini in a separate set of tubes and measure the amylase activity.

    • Express the amylase release as a percentage of the total cellular amylase.

    • Plot the percentage of amylase release against the logarithm of the test compound concentration to determine the EC50 value.

References

Efficacy of Butyloxycarbonyl-cholecystokinin (31-33) amide versus other CCK receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various cholecystokinin (CCK) receptor antagonists, with a special focus on derivatives of Butyloxycarbonyl-cholecystokinin (31-33) amide. The information presented is supported by experimental data to aid in the selection of appropriate antagonists for research and therapeutic development.

Introduction to CCK Receptor Antagonists

Cholecystokinin (CCK) is a peptide hormone that plays crucial roles in the gastrointestinal system and the central nervous system. Its effects are mediated by two G protein-coupled receptor subtypes: CCK1 (CCK-A) and CCK2 (CCK-B). The development of antagonists for these receptors is of significant interest for treating various conditions, including gastrointestinal disorders, anxiety, and certain types of cancer.[1][2]

It is important to clarify that Butyloxycarbonyl-cholecystokinin (31-33) amide, commonly known as Boc-CCK-4, is a CCK receptor agonist, primarily for the CCK2 receptor. However, synthetic modifications of this peptide have yielded derivatives with potent antagonist activity. This guide will focus on a key antagonist derivative, Boc-Trp-Orn(Z)-Asp-NH2 , and compare its efficacy with other well-established non-peptide and peptide-derived CCK receptor antagonists.[3]

Comparative Efficacy of CCK Receptor Antagonists

The efficacy of CCK receptor antagonists is typically determined by their binding affinity (Ki) and their functional inhibition (IC50 or pA2) at the CCK1 and CCK2 receptors. The following table summarizes the available quantitative data for a selection of antagonists. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

AntagonistTypeReceptor TargetBinding Affinity (Ki) [nM]Functional Antagonism (pA2/IC50)
Boc-Trp-Orn(Z)-Asp-NH2 [3]Peptide DerivativeCCK (unspecified)200 ± 20pA2 = 6.63
Devazepide (L-364,718) [4]Non-peptide (Benzodiazepine)CCK1 selectiveIC50 = 0.081 (rat pancreas)Ki = 0.25 nM[5]
Lorglumide [6]Non-peptide (Glutaramic acid derivative)CCK1 selective-pA2 = 7.31
Proglumide [7][8]Non-peptide (Glutaramic acid derivative)Non-selective (CCK1/CCK2)IC50 = 6.5 mM (for cell proliferation)Ki = 0.5 mM[5]
L-365,260 [9][10]Non-peptide (Benzodiazepine)CCK2 selectiveKi = 1.9 (gastrin), 2.0 (brain CCK-B)IC50 = 2 nM (CCK2), 280 nM (CCK1)[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for two key assays used to characterize CCK receptor antagonists.

Radioligand Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to CCK receptors.

Objective: To determine the binding affinity (Ki) of a test compound for CCK1 and CCK2 receptors.

Materials:

  • Membrane preparations from tissues or cells expressing CCK1 or CCK2 receptors (e.g., guinea pig pancreas for CCK1, guinea pig brain cortex for CCK2).

  • Radioligand: [³H]pCCK-8 or [¹²⁵I]CCK-8.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Test compounds (antagonists) at various concentrations.

  • Non-specific binding control: A high concentration of a known unlabeled CCK receptor ligand (e.g., 1 µM CCK-8).

  • GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Thaw the membrane preparation on ice and resuspend in ice-cold assay buffer.

  • In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of test compound at various dilutions.

  • Add 50 µL of radioligand at a concentration near its Kd value.

  • Add 150 µL of the membrane preparation to each well.

  • Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters for 30 minutes at 50°C.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Amylase Release Assay

This functional assay measures the ability of an antagonist to inhibit CCK-stimulated amylase secretion from pancreatic acinar cells.

Objective: To determine the functional potency (pA2 or IC50) of a test compound in antagonizing CCK-induced amylase release.

Materials:

  • Isolated pancreatic acini from rat or guinea pig.

  • HEPES-Ringer buffer (containing HEPES, NaCl, KCl, KH₂PO₄, MgCl₂, CaCl₂, glucose, and bovine serum albumin).

  • CCK-8 (agonist) at various concentrations.

  • Test compounds (antagonists) at various concentrations.

  • Amylase activity assay kit (e.g., using a chromogenic substrate like 2-chloro-p-nitrophenyl-α-D-maltotrioside).

  • Spectrophotometer.

Procedure:

  • Prepare a suspension of isolated pancreatic acini in HEPES-Ringer buffer.

  • Pre-incubate aliquots of the acini suspension with various concentrations of the test antagonist or vehicle for 30 minutes at 37°C.

  • Add various concentrations of CCK-8 to stimulate amylase release and continue incubation for another 30 minutes at 37°C.

  • Terminate the incubation by placing the samples on ice and centrifuging to pellet the acini.

  • Collect the supernatant, which contains the released amylase.

  • Measure the amylase activity in the supernatant using a commercial assay kit according to the manufacturer's instructions. This typically involves measuring the change in absorbance at a specific wavelength over time.

  • Express the amylase release as a percentage of the total amylase content in the acini.

  • Plot the dose-response curves for CCK-8 in the absence and presence of the antagonist.

  • Determine the IC50 or calculate the pA2 value from the rightward shift of the dose-response curves to quantify the antagonist's potency.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of CCK receptors and a general workflow for screening CCK receptor antagonists.

CCK1_Signaling CCK CCK CCK1R CCK1 Receptor CCK->CCK1R Binds Gq Gq protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Amylase Secretion) Ca2->Response PKC->Response

Caption: CCK1 Receptor Gq Signaling Pathway.

CCK2_Signaling cluster_gq Gq Pathway cluster_gs Gs Pathway Gq Gq protein PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Response Cellular Responses PKC->Response Gs Gs protein AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Response CCK_Gastrin CCK / Gastrin CCK2R CCK2 Receptor CCK_Gastrin->CCK2R CCK2R->Gq CCK2R->Gs

Caption: CCK2 Receptor Gs and Gq Signaling Pathways.[12][13]

Antagonist_Screening_Workflow start Start: Compound Library binding_assay Primary Screen: Radioligand Binding Assay (CCK1 & CCK2 Receptors) start->binding_assay determine_ki Determine Ki values and Selectivity binding_assay->determine_ki functional_assay Secondary Screen: Functional Assay (e.g., Amylase Release) determine_ki->functional_assay Active Compounds determine_ic50 Determine IC50/pA2 values functional_assay->determine_ic50 in_vivo In Vivo Efficacy Studies (e.g., Pancreatitis models) determine_ic50->in_vivo Potent Antagonists lead_optimization Lead Optimization in_vivo->lead_optimization end Candidate Drug lead_optimization->end

Caption: Experimental Workflow for CCK Antagonist Screening.

Conclusion

The selection of a CCK receptor antagonist requires careful consideration of its potency, selectivity, and the specific research or therapeutic application. While non-peptide antagonists like Devazepide and L-365,260 offer high potency and selectivity for CCK1 and CCK2 receptors, respectively, peptide derivatives such as Boc-Trp-Orn(Z)-Asp-NH2 represent an alternative chemical scaffold for antagonist development. The data and protocols presented in this guide are intended to provide a foundation for informed decision-making in the study of CCK receptor pharmacology. Further head-to-head comparative studies under standardized conditions are warranted to establish a more definitive efficacy ranking of these compounds.

References

A Comparative Guide to Copolymers Containing cis,cis-Dimethyl Muconate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the material properties of copolymers containing cis,cis-dimethyl muconate, a bio-derived monomer, against other leading biodegradable polyesters. The information presented herein is supported by experimental data from peer-reviewed literature, offering an objective assessment to aid in material selection for a variety of research and development applications, including drug delivery systems.

Introduction

The growing demand for sustainable and biodegradable polymers has spurred research into novel materials derived from renewable resources. Muconic acid, a dicarboxylic acid obtainable from the biological conversion of sugars and lignin, represents a promising platform for the synthesis of new polyesters.[1] Its diester, cis,cis-dimethyl muconate, can be copolymerized to create materials with tunable properties. This guide focuses on the characterization of these copolymers and provides a direct comparison with established bio-based polyesters such as polylactic acid (PLA), poly(butylene succinate) (PBS), and poly(butylene adipate-co-terephthalate) (PBAT).

Comparative Performance Data

The following tables summarize the key thermal and mechanical properties of copolymers containing cis,cis-dimethyl muconate and its alternatives. These values are extracted from various scientific publications and are presented to facilitate a clear and direct comparison.

Thermal Properties
PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Thermal Decomposition Temp. (Td) (°C)
Poly(butylene succinate-co-cis,cis-dimethyl muconate) Increased with muconate content[1]Decreased with muconate content[1]Decreased with muconate content[1]
Poly(lactic acid) (PLA) 60 - 65[2]150 - 180[2]~350
Poly(butylene succinate) (PBS) -32[3]114[3]~350 - 400
Poly(butylene adipate-co-terephthalate) (PBAT) -30 to -25110 - 125~370
Mechanical Properties
PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(butylene succinate-co-cis,cis-dimethyl muconate) Data not readily availableData not readily availableData not readily available
Poly(lactic acid) (PLA) 20 - 70[2]1.2 - 3.5[2]2 - 6[2]
Poly(butylene succinate) (PBS) 30 - 450.4 - 0.8200 - 400[4]
Poly(butylene adipate-co-terephthalate) (PBAT) 20 - 400.05 - 0.15300 - 800
Biodegradability
PolymerBiodegradation EnvironmentNoteworthy Observations
Poly(alkylene muconate) Copolymers Soil, CompostThe presence of unsaturation in the muconate units is expected to influence the degradation rate.
Poly(lactic acid) (PLA) Industrial Compost, Soil (slow)Degrades under specific conditions of high temperature and humidity.[5]
Poly(butylene succinate) (PBS) Soil, Compost, AquaticReadily biodegradable in various environments by microbial action.
Poly(butylene adipate-co-terephthalate) (PBAT) Industrial Compost, SoilKnown for its excellent biodegradability in soil and compost.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Poly(butylene succinate-co-cis,cis-dimethyl muconate)

This protocol is based on a typical two-stage melt polycondensation method.

Materials:

  • Succinic acid (SA)

  • 1,4-butanediol (BDO)

  • cis,cis-Dimethyl muconate (DMM)

  • Titanium(IV) butoxide (TBT) catalyst

  • Triphenyl phosphite (TPP) thermal stabilizer

Procedure:

  • Esterification: A mixture of succinic acid, 1,4-butanediol (in excess), and cis,cis-dimethyl muconate is charged into a reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet. The molar ratio of the di-acid/diester components to the diol is typically 1:1.1-1.2. The mixture is heated to 160-180°C under a nitrogen atmosphere with constant stirring to facilitate the esterification reaction and distill off the water/methanol byproduct. This stage is continued for 2-4 hours.[7]

  • Polycondensation: After the initial esterification, the catalyst (TBT, ~250 ppm) and thermal stabilizer (TPP) are added to the reactor. The temperature is gradually increased to 220-240°C, and the pressure is slowly reduced to below 1 Torr. The reaction is continued for another 3-5 hours to increase the molecular weight of the copolymer. The progress of the reaction is monitored by the viscosity of the melt. Once the desired viscosity is achieved, the polymer is extruded from the reactor under nitrogen pressure and pelletized.

Thermal Analysis

Differential Scanning Calorimetry (DSC):

  • Instrument: A standard DSC instrument (e.g., TA Instruments, Mettler Toledo).

  • Sample Preparation: 5-10 mg of the polymer sample is hermetically sealed in an aluminum pan.

  • Procedure: The sample is subjected to a heat-cool-heat cycle. A typical procedure involves:

    • Heating from room temperature to a temperature above the expected melting point (e.g., 200°C) at a rate of 10°C/min to erase the thermal history.

    • Cooling to a low temperature (e.g., -50°C) at a rate of 10°C/min.

    • A second heating scan from the low temperature to the final temperature at a rate of 10°C/min. The glass transition temperature (Tg) and melting temperature (Tm) are determined from the second heating scan.[3]

Thermogravimetric Analysis (TGA):

  • Instrument: A standard TGA instrument.

  • Sample Preparation: 10-15 mg of the polymer sample is placed in a ceramic or platinum pan.

  • Procedure: The sample is heated from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min) under a nitrogen atmosphere. The weight loss of the sample as a function of temperature is recorded to determine the thermal decomposition temperature (Td).

Mechanical Testing

Tensile Testing:

  • Instrument: A universal testing machine equipped with a load cell and extensometer.

  • Sample Preparation: Dog-bone shaped specimens are prepared by injection molding or by cutting from a compression-molded sheet according to ASTM D638 or ISO 527 standards.

  • Procedure: The specimen is mounted in the grips of the testing machine and pulled at a constant crosshead speed (e.g., 5 or 50 mm/min) until it fractures. The stress-strain curve is recorded to determine the tensile strength, Young's modulus, and elongation at break.[8]

Biodegradability Testing

Enzymatic Degradation:

  • Materials:

    • Polymer film or powder.

    • Phosphate buffer solution (pH 7.4).

    • Lipase from Pseudomonas cepacia or other suitable enzymes.

    • Sodium azide (to prevent microbial contamination).

  • Procedure:

    • Pre-weighed polymer samples are placed in vials containing the phosphate buffer solution.

    • The enzyme solution is added to the vials to a final concentration of, for example, 1 mg/mL. A control sample without the enzyme is also prepared.

    • The vials are incubated at a constant temperature (e.g., 37°C) with gentle shaking.

    • At specific time intervals, the samples are removed, washed thoroughly with deionized water, and dried under vacuum to a constant weight.

    • The percentage of weight loss is calculated to determine the rate of enzymatic degradation.[9][10]

Visualizations

The following diagrams illustrate key processes and relationships relevant to the characterization of these copolymers.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Material Characterization cluster_data Data Analysis Monomers Monomers (Succinic Acid, BDO, DMM) Polymerization Melt Polycondensation Monomers->Polymerization Copolymer Copolymer Polymerization->Copolymer Thermal Thermal Analysis (DSC, TGA) Copolymer->Thermal Mechanical Mechanical Testing (Tensile Test) Copolymer->Mechanical Biodegradation Biodegradability (Enzymatic Degradation) Copolymer->Biodegradation Properties Material Properties (Tg, Tm, Td, Tensile Strength) Thermal->Properties Mechanical->Properties Biodegradation->Properties

Caption: Experimental workflow for synthesis and characterization.

signaling_pathway Polymer Polyester Substrate Hydrolysis Hydrolysis of Ester Bonds Polymer->Hydrolysis Enzyme Enzyme (e.g., Lipase) Enzyme->Hydrolysis Oligomers Soluble Oligomers Hydrolysis->Oligomers Monomers Monomers Oligomers->Monomers Microbial Microbial Assimilation Monomers->Microbial CO2 CO2 + H2O + Biomass Microbial->CO2

Caption: Enzymatic degradation pathway of polyesters.

References

Reversibility of Cholecystokinin Receptor Inhibition: A Comparative Analysis of Boc-CCK-4 and Alternative Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of receptor-ligand interactions is paramount for predicting in vivo efficacy and safety. This guide provides a comparative analysis of the reversibility of cholecystokinin (CCK) receptor inhibition, with a focus on the peptide analog Boc-CCK-4, placed in context with other notable CCK receptor antagonists.

Note on Nomenclature: The term "Boc-CCK-3" as specified in the topic is not a standard designation found in peer-reviewed literature. It is presumed that this refers to the widely studied C-terminal tetrapeptide of CCK, Boc-Trp-Met-Asp-Phe-NH2, commonly known as Boc-CCK-4.[1][] This guide will proceed under this assumption. Boc-CCK-4 is primarily recognized as a selective agonist for the CCK-B receptor.[1] However, its antagonistic properties at different receptor states or subtypes, and the general principles of its binding reversibility as a peptide ligand, provide a valuable comparison to non-peptide antagonists.

Overview of Cholecystokinin Receptors and Antagonists

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two primary G-protein coupled receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2).[3][4] The CCK-A receptor is predominantly found in peripheral tissues like the pancreas and gallbladder, regulating digestion and satiety.[3][5] The CCK-B receptor is abundant in the central nervous system and is implicated in anxiety, pain perception, and gastric acid secretion.[3]

CCK receptor antagonists are classified based on their chemical structure (peptide vs. non-peptide) and their selectivity for the A or B subtype. This guide will compare the peptide-based ligand Boc-CCK-4 with established non-peptide antagonists to highlight differences in their expected reversibility.

Comparative Binding Affinities of CCK Receptor Ligands

The binding affinity of a ligand to its receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical determinant of its potency. The following table summarizes the reported binding affinities of Boc-CCK-4 and a selection of other CCK receptor antagonists for both CCK-A and CCK-B receptors.

CompoundTypeCCK-A Receptor Affinity (IC50/Ki)CCK-B Receptor Affinity (IC50/Ki)Selectivity
Boc-CCK-4 Peptide Agonist~70-fold lower than CCK-BHigh affinity (agonist)CCK-B Selective[1]
L-364,718 (Devazepide) Non-peptide AntagonistHigh affinity (~0.08 nM)Lower affinityCCK-A Selective
L-365,260 Non-peptide AntagonistLower affinity (~280 nM)High affinity (~2 nM)CCK-B Selective[6]
YM022 Non-peptide AntagonistLower affinityHigh affinity (~0.06 nM)CCK-B Selective
Proglumide Non-peptide AntagonistMicromolar rangeMicromolar rangeNon-selective[3]

Reversibility of Receptor Inhibition: Theoretical Framework and Experimental Evidence

The reversibility of receptor inhibition is determined by the dissociation rate constant (koff) of the ligand from the receptor. A high koff indicates rapid dissociation and readily reversible inhibition, while a low koff signifies slow dissociation and prolonged receptor occupancy. For competitive antagonists, the inhibition can be overcome by increasing the concentration of the agonist.

Boc-CCK-4 and Peptide Ligands: As a peptide derivative of the endogenous ligand, Boc-CCK-4 is expected to exhibit reversible binding. Peptide ligands generally associate and dissociate from their receptors relatively quickly. The binding is primarily driven by specific amino acid interactions that are in equilibrium. Washout of the unbound peptide from the extracellular space would lead to the dissociation of the bound peptide and the reversal of the receptor-mediated effect.

Non-Peptide Antagonists: The reversibility of non-peptide antagonists can be more variable. Some, like YM022, have been shown to have fully reversible effects in vivo, with physiological functions returning to baseline within one to three weeks after cessation of treatment. This indicates that while they may have high affinity, they do eventually dissociate from the receptor, allowing for the restoration of normal signaling.

Experimental Protocols for Assessing Reversibility

The reversibility of a receptor antagonist is typically assessed through radioligand binding assays (washout experiments) or functional assays.

Radioligand Binding Washout Assay

This method directly measures the dissociation of a radiolabeled antagonist from its receptor over time.

Objective: To determine the dissociation rate of a test compound from the CCK receptor.

Materials:

  • Cells or tissue homogenates expressing CCK receptors.

  • Radiolabeled test compound (e.g., [3H]Boc-CCK-4) or a competing radioligand.

  • Unlabeled test compound (Boc-CCK-4).

  • High-affinity, non-radiolabeled CCK receptor antagonist (for initiating dissociation).

  • Binding buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Association Phase: Incubate the cells/tissue with the radiolabeled compound to allow for receptor binding to reach equilibrium.

  • Initiation of Dissociation: At time zero, initiate dissociation by either:

    • Dilution: Rapidly diluting the incubation mixture to reduce the concentration of the free radioligand.

    • Addition of a Competing Ligand: Adding a high concentration of a non-radiolabeled, high-affinity antagonist to prevent re-binding of the radioligand.

  • Time Course Sampling: At various time points, take aliquots of the incubation mixture and filter them through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of time. The data is then fitted to a one-phase or two-phase exponential decay model to calculate the dissociation rate constant (koff).

Functional Assay with Washout

This method assesses the recovery of receptor function after removal of the antagonist.

Objective: To determine the functional reversibility of CCK receptor inhibition.

Materials:

  • Intact cells expressing CCK receptors.

  • CCK receptor agonist (e.g., CCK-8).

  • Test antagonist (e.g., Boc-CCK-4).

  • Assay buffer.

  • System for measuring downstream signaling (e.g., calcium imaging system for measuring intracellular calcium mobilization, or an assay for amylase release from pancreatic acini).

Procedure:

  • Baseline Measurement: Measure the baseline cellular response to a sub-maximal concentration of a CCK agonist.

  • Inhibition: Incubate the cells with the test antagonist for a sufficient period to achieve inhibition.

  • Washout: Remove the antagonist by washing the cells multiple times with fresh assay buffer.

  • Recovery Measurement: At various time points after the washout, re-stimulate the cells with the same concentration of the CCK agonist and measure the response.

  • Data Analysis: Plot the percentage of the recovered agonist response as a function of time after washout. This provides an indication of the rate of functional recovery of the receptors.

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the CCK receptor signaling pathway and a typical experimental workflow for assessing binding reversibility.

CCK_Signaling_Pathway cluster_membrane Cell Membrane CCK_Receptor CCK Receptor (CCK-A or CCK-B) G_Protein Gq/11 CCK_Receptor->G_Protein Activates CCK CCK or Agonist CCK->CCK_Receptor Binds and Activates Boc_CCK_4 Boc-CCK-4 (Antagonist) Boc_CCK_4->CCK_Receptor Binds and Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Amylase Secretion, Neurotransmission) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: CCK Receptor Signaling Pathway.

Reversibility_Workflow cluster_prep Preparation cluster_binding Binding Phase cluster_dissociation Dissociation/Washout Phase cluster_analysis Analysis Prep_Cells Prepare Cells/Membranes with CCK Receptors Add_Ligand Incubate with (Radio)labeled Ligand Prep_Cells->Add_Ligand Equilibrium Allow to Reach Binding Equilibrium Add_Ligand->Equilibrium Initiate_Dissociation Initiate Dissociation (Dilution or Competitor) Equilibrium->Initiate_Dissociation Time_Points Collect Samples at Various Time Points Initiate_Dissociation->Time_Points Measure_Binding Measure Bound Ligand Time_Points->Measure_Binding Plot_Data Plot Bound Ligand vs. Time Measure_Binding->Plot_Data Calculate_Koff Calculate Dissociation Rate (koff) Plot_Data->Calculate_Koff

Caption: Experimental Workflow for Reversibility Assay.

Conclusion

The reversibility of a CCK receptor antagonist is a key pharmacological parameter that influences its therapeutic potential. While specific kinetic data for "Boc-CCK-3" is not available, based on its presumed identity as the peptide Boc-CCK-4, it is expected to be a reversible ligand. This contrasts with some non-peptide antagonists which, despite also being reversible, may exhibit slower dissociation kinetics leading to more prolonged receptor blockade. The experimental protocols outlined in this guide provide a framework for quantitatively assessing the reversibility of novel and existing CCK receptor ligands, which is essential for the development of drugs with optimized pharmacokinetic and pharmacodynamic profiles.

References

Benchmarking the properties of muconate-based polymers against petroleum-based plastics

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the properties of emerging bio-based polymers against their established petroleum-derived counterparts, offering a data-driven perspective for researchers and scientists in material science and drug development.

The imperative to transition towards a circular economy has catalyzed significant research into bio-based and biodegradable polymers. Among these, polymers derived from muconic acid, a bio-based diene, are gaining prominence as potential sustainable alternatives to conventional petroleum-based plastics. This guide provides a comprehensive benchmark of the key properties of muconate-based polymers against three of the most widely used petroleum-based plastics: polyethylene terephthalate (PET), polypropylene (PP), and polyethylene (PE).

Performance Benchmark: A Quantitative Comparison

The performance of a polymer is dictated by its mechanical, thermal, and degradation properties. The following tables summarize the key quantitative data for a selection of muconate-based polymers and their petroleum-based counterparts. It is important to note that the properties of muconate-based polymers can be tuned by altering the alkyl ester side chains, offering a versatile platform for material design.

Mechanical Properties

Mechanical properties such as tensile strength, Young's modulus, and elongation at break are crucial indicators of a polymer's strength, stiffness, and ductility.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Muconate-Based Polymers
Poly(diethyl muconate)Data Not AvailableData Not AvailableData Not Available
Poly(dibutyl muconate)Data Not AvailableData Not AvailableData Not Available
Poly(butylene succinate-co-muconate)->30 (as thermoset composite)[1][2]-
Petroleum-Based Plastics
PET (Polyethylene Terephthalate)55 - 752.8 - 3.150 - 150
PP (Polypropylene)31 - 411.1 - 1.6100 - 600
PE (Polyethylene)8 - 350.2 - 0.7100 - 650

Note: The mechanical properties of muconate-based polymers are an active area of research, and comprehensive data across a wide range of homopolymers and copolymers is still being established.

Thermal Properties

Thermal properties, including glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), determine the operational temperature range and thermal stability of a polymer.

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Muconate-Based Polymers
Poly(diethyl muconate)7-~350
Poly(dibutyl muconate)-37-~350
Poly(di-2-ethylhexyl muconate)-60-~350
Petroleum-Based Plastics
PET (Polyethylene Terephthalate)67 - 81250 - 260>350
PP (Polypropylene)-20 - 0130 - 171~340
PE (Polyethylene)-125 - (-90)105 - 130~340

Experimental Protocols: Methodologies for Key Experiments

The data presented in this guide is typically generated using standardized testing methods. The following are detailed methodologies for the key experiments cited.

Tensile Properties (ASTM D638 / ISO 527-1)

Tensile properties are determined using a universal testing machine to apply a controlled tensile force to a specimen until it fractures.

  • Specimen Preparation: Dog-bone shaped specimens are prepared according to the dimensions specified in the standard. For thin films, rectangular strips are used as per ASTM D882.

  • Test Procedure:

    • The thickness and width of the gauge section of the specimen are measured.

    • The specimen is mounted in the grips of the universal testing machine.

    • An extensometer is attached to the specimen to measure strain.

    • The specimen is pulled at a constant rate of crosshead displacement until it breaks.

    • The force and displacement data are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal properties are evaluated using DSC and TGA.

  • Differential Scanning Calorimetry (DSC):

    • A small, weighed sample of the polymer is placed in an aluminum pan.

    • The sample and a reference pan are heated at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The glass transition temperature (Tg) is observed as a step change in the heat flow, and the melting temperature (Tm) is seen as an endothermic peak.

  • Thermogravimetric Analysis (TGA):

    • A small, weighed sample of the polymer is placed in a pan.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The decomposition temperature (Td) is determined as the temperature at which a significant weight loss occurs.

Aerobic Biodegradation (ASTM D5338)

This method determines the degree and rate of aerobic biodegradation of plastic materials in a controlled composting environment.

  • Test Setup:

    • The test plastic is mixed with a standardized compost inoculum.

    • The mixture is placed in a controlled composting vessel where temperature, moisture, and aeration are maintained at optimal levels.

  • Test Procedure:

    • The amount of carbon dioxide evolved from the biodegradation of the plastic is measured over time.

    • The cumulative CO2 production is compared to the theoretical maximum CO2 that can be produced from the carbon content of the test material.

  • Data Analysis:

    • The percentage of biodegradation is calculated as the ratio of the measured CO2 produced to the theoretical maximum CO2 production.

Visualizing the Processes: Synthesis and Characterization

To provide a clearer understanding of the lifecycle and analysis of muconate-based polymers, the following diagrams illustrate the key workflows.

Synthesis_of_Muconate_Based_Polymers cluster_biomass Biomass Feedstock cluster_conversion Biochemical Conversion cluster_monomer Monomer Synthesis cluster_polymerization Polymerization Biomass Lignocellulosic Biomass Fermentation Fermentation Biomass->Fermentation Purification1 Purification Fermentation->Purification1 Muconic_Acid Muconic Acid Purification1->Muconic_Acid Esterification Esterification Muconic_Acid->Esterification Muconate_Ester Muconate Ester Monomer Esterification->Muconate_Ester Polymerization Polymerization (e.g., Radical, Anionic) Muconate_Ester->Polymerization Polymuconate Muconate-Based Polymer Polymerization->Polymuconate

Caption: Synthesis of muconate-based polymers from biomass.

Polymer_Characterization_Workflow cluster_analysis Characterization Techniques Polymer_Sample Polymer Sample Molecular_Weight Molecular Weight (GPC/SEC) Polymer_Sample->Molecular_Weight Thermal_Properties Thermal Properties (DSC, TGA) Polymer_Sample->Thermal_Properties Mechanical_Properties Mechanical Properties (Tensile Testing) Polymer_Sample->Mechanical_Properties Structural_Analysis Structural Analysis (NMR, FTIR) Polymer_Sample->Structural_Analysis Biodegradation Biodegradation (ASTM D5338) Polymer_Sample->Biodegradation Data_Analysis Data Analysis and Property Comparison Molecular_Weight->Data_Analysis Thermal_Properties->Data_Analysis Mechanical_Properties->Data_Analysis Structural_Analysis->Data_Analysis Biodegradation->Data_Analysis

Caption: General workflow for polymer characterization.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Filtration Media: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Identifying Your Material: EINECS 272-467-0 vs. Kieselguhr

It is crucial to correctly identify the chemical substance for which disposal is planned.

  • This compound: This number identifies the chemical compound phosphoric acid, tridecyl ester, compound with (Z)-N-(2-aminoethyl)-N-(2-hydroxyethyl)octadec-9-enamide, with the corresponding CAS number 68845-40-9. Specific, publicly accessible disposal protocols for this compound are limited. In the absence of a specific Safety Data Sheet (SDS), general procedures for phosphoric acid esters would apply, which typically involve neutralization and disposal in accordance with local regulations for chemical waste.

  • Kieselguhr (Diatomaceous Earth): This is a naturally occurring, silica-based sedimentary rock. In its calcined form, used for filtration, it is identified by CAS number 68855-54-9. Due to its widespread use, detailed disposal information is more readily available. The primary hazard associated with Kieselguhr is the presence of crystalline silica, which can be carcinogenic upon inhalation.

Given the context of laboratory filtration, the following sections will detail the disposal procedures for Kieselguhr (diatomaceous earth).

Safe Handling and Personal Protective Equipment (PPE)

Before beginning any disposal process, ensure that all appropriate safety measures are in place.

PPE RequirementSpecificationRationale
Respiratory Protection NIOSH-approved respirator for particulatesPrevents inhalation of fine silica dust, which can cause lung damage[1].
Eye Protection Safety glasses with side shields or gogglesProtects against dust particles that can cause eye irritation.
Hand Protection Nitrile or latex glovesPrevents skin contact and potential dryness or irritation.
Body Protection Standard laboratory coatProtects clothing and skin from dust contamination.

Step-by-Step Disposal Procedures for Kieselguhr (Diatomaceous Earth)

The appropriate disposal method for Kieselguhr depends on its state (used or unused) and whether it has been contaminated with hazardous materials.

Unused Kieselguhr

Uncontaminated, unused Kieselguhr is generally not considered hazardous waste. However, it should still be disposed of carefully to avoid creating dust.

  • Containment: Place the dry Kieselguhr in a sealed, clearly labeled container.

  • Disposal: Dispose of as solid waste in accordance with local, state, and federal regulations. For smaller quantities, this may be permissible in regular trash, but always verify with your institution's environmental health and safety (EHS) office.

Used Kieselguhr (Non-Hazardous Contamination)

Kieselguhr used to filter non-hazardous materials, such as in the brewing or food industries, is considered industrial waste[2].

  • Dewatering: If the Kieselguhr is in a slurry, it should be dewatered to reduce its volume. This can be achieved through filtration or decantation[3].

  • Containment: The dewatered Kieselguhr cake should be placed in a sealed and labeled container.

  • Disposal Options:

    • Landfilling: This is a common method, but it is subject to regulations and may have environmental implications[2].

    • Recycling/Reuse: In some industries, used Kieselguhr can be processed and reused as a building material or for other applications[4].

    • Incineration: This can be an effective way to reduce the volume of the waste, especially if it contains organic residues[2].

Used Kieselguhr (Hazardous Contamination)

If the Kieselguhr has been used to filter hazardous materials, it must be treated as hazardous waste.

  • Characterization: The waste must be characterized based on the nature of the contaminants. This will determine the appropriate disposal pathway.

  • Segregation: Keep this waste separate from all other waste streams.

  • Containment: Place the contaminated Kieselguhr in a sealed, chemically resistant, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and a description of the contents.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. Your institution's EHS office will have established procedures for this.

The logical flow for determining the correct disposal path for Kieselguhr is illustrated below.

G Kieselguhr Disposal Workflow start Start: Kieselguhr for Disposal is_used Is the Kieselguhr used? start->is_used is_contaminated Is it contaminated with hazardous material? is_used->is_contaminated Yes non_hazardous_disposal Dispose as non-hazardous solid waste per local regulations. is_used->non_hazardous_disposal No hazardous_disposal Treat as hazardous waste. Follow institutional EHS procedures. is_contaminated->hazardous_disposal Yes dewater Dewater the Kieselguhr slurry. is_contaminated->dewater No contain_non_hazardous Contain in a sealed, labeled container. dewater->contain_non_hazardous disposal_options Dispose via landfilling, recycling, or incineration. contain_non_hazardous->disposal_options

Caption: A flowchart illustrating the decision-making process for the proper disposal of Kieselguhr.

Spill and Leak Procedures

In the event of a spill of dry Kieselguhr powder, the primary goal is to prevent the generation of airborne dust.

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Clean-up:

    • Small spills: Gently moisten the powder with water to prevent it from becoming airborne. Carefully scoop the material into a sealed container for disposal.

    • Large spills: Use a HEPA-filtered vacuum to clean up the spill. Avoid sweeping with a dry broom.

  • Decontamination: Clean the spill area with a wet cloth.

  • PPE Disposal: Dispose of all cleaning materials and contaminated PPE as waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of Kieselguhr, contributing to a safer and more sustainable research environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet for the most accurate and up-to-date information.

References

Essential Safety and Handling Guide for N,N'-Carbonyldiimidazole (CDI)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identifier: Einecs 272-467-0

This guide provides immediate, essential safety protocols and logistical information for laboratory professionals handling N,N'-Carbonyldiimidazole (CDI). Adherence to these procedures is critical for ensuring personnel safety and proper experimental conduct.

I. Personal Protective Equipment (PPE)

When handling N,N'-Carbonyldiimidazole, a substance that can cause severe skin burns and eye damage, a comprehensive PPE strategy is mandatory.[1][2] This includes protection for the eyes, skin, and respiratory system.

Protection TypeRequired EquipmentSpecification and Use
Eye/Face Protection Safety glasses with side shields or goggles; Full face shield.Must be worn at all times to protect against dust and splashes. A full face shield is required when there is a greater risk of exposure.[3][4]
Skin Protection Chemical-resistant gloves (e.g., lightweight rubber).Gloves should be worn to prevent any skin contact.[5] Contaminated gloves should be disposed of properly.
Laboratory coat; Overalls; Impervious protective clothing.A lab coat is standard, with overalls and more comprehensive chemical-resistant clothing needed for larger quantities or spill response.[6]
Respiratory Protection Particulate dust filter respirator.Use in a well-ventilated area is crucial.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or ventilation is inadequate.[5] For significant dust generation, an approved positive flow mask may be required.[3]

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling CDI minimizes risks. The following workflow outlines the key stages from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Ensure adequate ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Keep container tightly sealed when not in use C->D Proceed to Handling E Avoid dust formation D->E F Weigh and handle in a fume hood E->F G Avoid contact with skin and eyes F->G H Wash hands thoroughly with soap and water G->H Proceed to Post-Handling I Decontaminate work area H->I J Dispose of waste in a labeled, sealed container I->J K Launder contaminated clothing separately J->K

Caption: Workflow for the safe handling of N,N'-Carbonyldiimidazole.

III. Disposal Plan

Proper disposal of N,N'-Carbonyldiimidazole and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Chemical: Unused or surplus CDI should be treated as hazardous waste. It is recommended to offer it to a licensed disposal company.[4] One method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical scrubber.[4]

  • Contaminated Materials: Any materials, such as gloves, paper towels, or containers that have come into contact with CDI, should be placed in a suitable, labeled, and sealed container for disposal.[3]

  • Spills:

    • Minor Spills: For small spills, remove all ignition sources. Use dry clean-up procedures to avoid generating dust and place the material in a labeled container for waste disposal.[3]

    • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[3] Wear full protective clothing and breathing apparatus.[3] Contain the spill with sand, earth, or vermiculite and collect the material into labeled containers for disposal.[3] Prevent the spillage from entering drains or water courses.[3]

  • Empty Containers: Decontaminate empty containers before disposal.[3] Dispose of them as unused products.[4] Observe all label safeguards until the containers are cleaned or destroyed.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.